molecular formula C6H4Na2O8S2 B1586280 Tiron CAS No. 270573-71-2

Tiron

Cat. No.: B1586280
CAS No.: 270573-71-2
M. Wt: 314.2 g/mol
InChI Key: ISWQCIVKKSOKNN-UHFFFAOYSA-L
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Description

Tiron is an organic molecular entity.
A colorimetric reagent for iron, manganese, titanium, molybdenum, and complexes of zirconium. (From Merck Index, 11th ed)

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;4,5-dihydroxybenzene-1,3-disulfonate
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InChI

InChI=1S/C6H6O8S2.2Na/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2
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InChI Key

ISWQCIVKKSOKNN-UHFFFAOYSA-L
Source PubChem
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Canonical SMILES

C1=C(C=C(C(=C1O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
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Molecular Formula

C6H4Na2O8S2
Source PubChem
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Related CAS

149-46-2 (parent cpd)
Record name Sodium catechol sulfate
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DSSTOX Substance ID

DTXSID7043950
Record name Tiron
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Molecular Weight

314.2 g/mol
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Physical Description

Solid; [Merck Index] Off-white crystalline powder; [Acros Organics MSDS]
Record name Tiron
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CAS No.

149-45-1, 270573-71-2
Record name Sodium catechol sulfate
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Record name 1,3-Benzenedisulfonic acid, 4,5-dihydroxy-, sodium salt (1:2)
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Record name Tiron
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Record name Disodium 4,5-dihydroxybenzene-1,3-disulphonate
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Record name Disodium 4,5-dihydroxybenzene-1,3-disulphonate
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Record name TIRON
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Biological Interactions of Tiron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of Tiron (disodium 4,5-dihydroxybenzene-1,3-disulfonate). It is intended to serve as a technical resource for professionals in research and development who are interested in the applications of this versatile chelating agent and antioxidant.

Chemical Structure and Identification

This compound, systematically named disodium (B8443419) 4,5-dihydroxybenzene-1,3-disulfonate, is a catechol derivative substituted with two sulfonate groups.[1] This structural arrangement of hydrophilic sulfonate groups and the reactive catechol moiety underpins its utility as a strong chelating agent and a scavenger of reactive oxygen species (ROS).[1]

The chemical structure of this compound is depicted below:

Caption: 2D chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name disodium;4,5-dihydroxybenzene-1,3-disulfonate
Synonyms 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt, Sodium catechol-3,5-disulfonate
CAS Number 149-45-1
Molecular Formula C₆H₄Na₂O₈S₂ (anhydrous)
Molecular Weight 314.20 g/mol (anhydrous)
SMILES C1=C(C=C(C(=C1O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Physicochemical Properties

This compound is typically available as a white to off-white crystalline powder. Its high water solubility and thermal stability make it a convenient reagent for various laboratory applications.

Table 2: Physicochemical Data of this compound

PropertyValueReference
Physical State Solid, crystalline powder[2]
Melting Point > 300 °C[2]
Solubility in Water 1350 g/L[2]
pKa₂ 12.6 (at 20°C, µ=0.1)[3]
Density 2.064 g/cm³ (at 20°C)
Bulk Density 400 - 500 kg/m ³[1]
pH (10 g/L in H₂O at 20°C) 4.0 - 5.0[1]
UV Absorption Maxima (λmax) 290-291 nm (in pH 2.5 buffer)[4]

Experimental Protocols

This compound can be synthesized by the sulfonation of catechol. The following protocol is adapted from the literature.[3]

Synthesis_Workflow start Start reagents Combine Catechol and concentrated H₂SO₄ in a round-bottom flask start->reagents heating Heat the mixture at 95°C for 5 hours reagents->heating cooling1 Cool the reaction mixture to 50°C heating->cooling1 neutralization Add 47% NaOH solution dropwise to precipitate the sodium salt cooling1->neutralization cooling2 Cool the mixture to 15-25°C neutralization->cooling2 filtration Filter the precipitate using a Büchner funnel cooling2->filtration washing Wash the solid with isopropanol filtration->washing drying Dry the product under vacuum at 60°C washing->drying end End: this compound (off-white solid) drying->end

Caption: this compound's inhibitory effect on the ROS-mediated canonical NF-κB signaling pathway.

Experimental Protocol: Measurement of NF-κB Nuclear Translocation

The inhibitory effect of this compound on NF-κB activation can be quantified by measuring the nuclear translocation of the p65 subunit.

Methodology:

  • Culture a suitable cell line (e.g., macrophages or endothelial cells) in appropriate media.

  • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

  • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), for a short period (e.g., 30-60 minutes).

  • After stimulation, wash the cells with ice-cold PBS and perform cell fractionation to separate the cytoplasmic and nuclear extracts.

  • Determine the protein concentration of each fraction.

  • Analyze the levels of the p65 subunit in both the cytoplasmic and nuclear fractions by Western blotting using a specific anti-p65 antibody.

  • Use loading controls, such as β-actin for the cytoplasmic fraction and Lamin B1 for the nuclear fraction, to ensure equal protein loading.

  • A decrease in the nuclear p65 signal in this compound-treated cells compared to the stimulated control indicates inhibition of NF-κB translocation.

References

Tiron's Antioxidant Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiron (B1681039) (4,5-dihydroxy-1,3-benzenedisulfonic acid disodium (B8443419) salt) is a synthetic, water-soluble, and cell-permeable antioxidant.[1] Its multifaceted mechanism of action, encompassing direct radical scavenging, metal chelation, and modulation of cellular antioxidant defense systems, makes it a valuable tool in oxidative stress research and a potential therapeutic agent. This technical guide provides an in-depth exploration of this compound's core antioxidant mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Antioxidant Mechanisms

This compound's antioxidant properties are primarily attributed to three key mechanisms:

  • Direct Radical Scavenging: this compound can directly neutralize a variety of reactive oxygen species (ROS), including superoxide (B77818) (O₂⁻) and hydroxyl (•OH) radicals.[2][3][4] This activity is central to its ability to mitigate oxidative damage to cellular components.

  • Metal Chelation: this compound is an efficient chelator of transition metals, particularly iron (Fe) and copper (Cu).[1][2][3] By sequestering these metals, this compound prevents their participation in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals.

  • Modulation of Cellular Antioxidant Pathways: this compound can influence endogenous antioxidant defense systems by upregulating the expression of antioxidant enzymes. This is, in part, achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5]

Quantitative Data on Antioxidant Activity

The following tables summarize the available quantitative data on this compound's antioxidant and metal-chelating activities. It is important to note that specific IC₅₀ values for DPPH and ABTS assays and the stability constant for the this compound-Cu(II) complex are not consistently reported in the readily available literature.

Table 1: Radical Scavenging Activity of this compound
Reactive Oxygen SpeciesMethodRate Constant / IC₅₀Reference
Superoxide (O₂⁻)Pulse Radiolysis5 x 10⁸ M⁻¹s⁻¹[3]
Hydroxyl (•OH)Not specifiedData not available
DPPH RadicalSpectrophotometryIC₅₀ not available
ABTS RadicalSpectrophotometryIC₅₀ not available
Table 2: Metal Chelation by this compound
Metal IonMethodStability Constant (log K)Reference
Iron (Fe³⁺)Spectrophotometry20.4[2]
Copper (Cu²⁺)Not specifiedData not available

Signaling Pathway Modulation: The Nrf2-ARE Pathway

This compound has been shown to up-regulate the expression of antioxidant enzymes, and this effect is linked to the activation of the Nrf2-antioxidant response element (ARE) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophiles, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, heterodimerize with small Maf proteins, and bind to the ARE in the promoter region of antioxidant genes, thereby initiating their transcription. While the precise molecular interaction of this compound with Keap1 has not been fully elucidated, it is hypothesized that this compound, or its metabolic products, may induce a conformational change in Keap1, leading to Nrf2 activation.

Nrf2 signaling pathway activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antioxidant activity of this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Workflow:

DPPH radical scavenging assay workflow.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Keep the solution in an amber bottle to protect it from light.

    • Prepare a stock solution of this compound in deionized water or an appropriate buffer.

    • Prepare a series of dilutions of this compound from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each this compound dilution to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of the solvent used for this compound dilutions and 100 µL of the DPPH solution.

    • For the blank, add 100 µL of the this compound solvent and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the this compound sample.

    • The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

Workflow:

ABTS radical cation decolorization assay workflow.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To produce the ABTS radical cation (ABTS•⁺), mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•⁺ solution with ethanol (B145695) or water to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution and subsequent dilutions of this compound.

  • Assay Procedure:

    • Add 20 µL of each this compound dilution to the wells of a 96-well microplate.

    • Add 180 µL of the diluted ABTS•⁺ solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in a cellular environment.

Workflow:

Cellular Antioxidant Activity (CAA) assay workflow.

Methodology:

  • Cell Culture and Plating:

    • Seed a suitable cell line (e.g., HepG2) in a 96-well black, clear-bottom microplate at an appropriate density to achieve confluence after 24 hours.

  • Loading with DCFH-DA and this compound:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with a solution containing 25 µM DCFH-DA and various concentrations of this compound in treatment medium for 1 hour at 37°C.

  • Induction of Oxidative Stress and Measurement:

    • Wash the cells with PBS.

    • Add 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) to each well to induce peroxyl radical formation.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot for both control and this compound-treated wells.

    • The Cellular Antioxidant Activity (CAA) is calculated using the formula:

      where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Conclusion

This compound exhibits a robust and multifaceted antioxidant profile, acting through direct radical scavenging, metal chelation, and the modulation of cellular antioxidant defense pathways. Its water solubility and cell permeability make it a valuable tool for in vitro and in vivo studies of oxidative stress. While further research is needed to fully quantify all aspects of its antioxidant capacity and to elucidate the precise molecular mechanisms of its interaction with cellular signaling pathways, the available data clearly establish this compound as a potent and versatile antioxidant. This guide provides a comprehensive overview of its mechanism of action and detailed protocols for its characterization, serving as a valuable resource for researchers in the field.

References

Tiron: A Multifaceted Modulator of Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid disodium (B8443419) salt) is a small, cell-permeable, and water-soluble synthetic compound widely recognized for its potent antioxidant properties. This technical guide provides a comprehensive overview of this compound's role in mitigating oxidative stress, delving into its core mechanisms of action, its influence on critical signaling pathways, and its utility as a research tool. Detailed experimental protocols and collated quantitative data are presented to facilitate its application in a laboratory setting. Furthermore, this guide offers visual representations of key signaling pathways and experimental workflows through Graphviz diagrams, providing a clear and concise reference for researchers in the fields of oxidative stress biology and drug development.

Core Mechanisms of this compound in Oxidative Stress Modulation

This compound exerts its protective effects against oxidative stress through a multi-pronged approach, primarily functioning as a potent superoxide (B77818) radical scavenger, a metal chelator, and a modulator of mitochondrial function.

1.1. Superoxide Radical Scavenging:

This compound is a highly effective scavenger of superoxide radicals (O₂⁻), a primary reactive oxygen species (ROS) generated during cellular metabolism.[1] By directly neutralizing superoxide, this compound prevents the formation of more damaging ROS, such as peroxynitrite, and mitigates downstream oxidative damage to cellular components.[1] Its small size allows it to readily permeate cell membranes and act within various cellular compartments, including the mitochondria.[2][3] this compound's scavenging activity is attributed to its catechol structure, which enables it to donate electrons and stabilize the superoxide radical.[4][5]

1.2. Metal Chelating Activity:

This compound is a well-established chelator of various metal ions, including iron (Fe³⁺) and copper (Cu²⁺).[1][6][7] These transition metals can participate in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals (•OH). By sequestering these metal ions, this compound prevents their participation in these damaging reactions, thereby reducing the overall oxidative burden on the cell.[8][9] This chelating property is crucial in pathologies associated with metal overload and subsequent oxidative stress.[10]

1.3. Mitochondrial Protection:

Mitochondria are a major source of cellular ROS, and mitochondrial dysfunction is a hallmark of oxidative stress-related diseases. This compound has been shown to accumulate within the mitochondria, where it can directly scavenge superoxide radicals at their primary site of production.[2][3][11] This targeted antioxidant activity helps to preserve mitochondrial DNA (mtDNA) integrity, maintain the mitochondrial membrane potential, and support efficient oxidative phosphorylation.[12][13]

Quantitative Data on this compound's Efficacy

The following tables summarize quantitative data from various studies, highlighting this compound's effectiveness in different experimental models of oxidative stress.

Table 1: Comparative Antioxidant Protection

AntioxidantProtection Against UVA RadiationProtection Against Oxidative StressReference
This compound 100%100%[11][14]
Resveratrol22%22%[11][14]
N-acetylcysteine (NAC)8%20%[11]
Curcumin8%16%[11][14]

Table 2: In Vitro Protective Effects of this compound

Cell TypeStressorThis compound ConcentrationObserved EffectReference
Human Dermal FibroblastsUV-induced ROSNot specified100% protection against ROS damage[12]
Human Renal Proximal Tubular (HKC-8) CellsHydrogen Peroxide (H₂O₂)3 mM100% protection against mtDNA strand breaks[12]
Human Foetal Astrocyte (SVGp12) CellsHydrogen Peroxide (H₂O₂)3 mM100% protection against mtDNA strand breaks[12]
Chinese Hamster V79 CellsHydrogen Peroxide (H₂O₂)10 mMProtection against cytotoxicity[7]
Neonatal Rat CardiomyocytesHigh Glucose (HG)50-200 nMInhibition of apoptosis and reduction of intracellular osteopontin[7]
Human Lung Cancer Calu-6 CellsAntimycin ANot specifiedPartial reduction of apoptosis[15]

Table 3: In Vivo Protective Effects of this compound

Animal ModelStressor/ConditionThis compound DosageObserved EffectReference
RatsNicotine-induced lung and liver injury100 or 200 mg/kg/day, i.p.Attenuated lung and liver damage, decreased oxidative stress markers[16]
RatsRadiation or Manganese toxicity471 mg/kg for 7 daysPositive modulation of mitochondrial redox state, increased antioxidant capacity[13]
MiceSTZ-induced diabetic cardiomyopathy300 mg/kg, i.p., daily for two weeksAlleviated apoptosis of left ventricular cardiomyocytes[7]
MiceAirway remodeling200 mg/kg, oral gavageAmeliorated oxidative stress and inflammation[7]

This compound's Influence on Signaling Pathways

This compound modulates several key signaling pathways involved in the cellular response to oxidative stress.

3.1. NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Some studies suggest that this compound can enhance NF-κB/DNA binding, leading to an anti-apoptotic effect in certain cell types, such as melanoma cells.[17] This effect appears to be independent of its ROS-scavenging activity.[17]

3.2. Nrf2 Signaling Pathway:

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. This compound has been shown to up-regulate the protein levels of Nrf2, leading to the increased expression of downstream antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[16] This activation of the Nrf2 pathway contributes significantly to this compound's overall protective effects against oxidative stress.

3.3. MAPK Signaling Pathway:

Mitogen-activated protein kinase (MAPK) pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of MAPK signaling. While direct and extensive studies on this compound's modulation of all MAPK pathways are limited, its ability to reduce ROS levels suggests an indirect regulatory role by mitigating the initial trigger for MAPK activation.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of this compound in mitigating oxidative stress.

4.1. Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes the use of the fluorescent probe DCFH-DA to quantify intracellular ROS levels.

  • Materials:

    • Cells of interest

    • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

    • Phosphate-buffered saline (PBS)

    • Cell culture medium

    • This compound

    • Oxidative stress inducer (e.g., H₂O₂, Antimycin A)

    • 96-well black, clear-bottom microplate

    • Fluorescence microplate reader or fluorescence microscope

  • Procedure:

    • Seed cells in a 96-well black, clear-bottom microplate at a suitable density and allow them to adhere overnight.

    • The next day, remove the culture medium and wash the cells once with warm PBS.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours). Include a vehicle control group.

    • Induce oxidative stress by adding the chosen inducer (e.g., H₂O₂) to the appropriate wells for a specific duration. Include a non-stressed control group.

    • Prepare a 10 µM working solution of DCFH-DA in serum-free cell culture medium.

    • Remove the treatment medium from the cells and wash once with warm PBS.

    • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize and capture images using a fluorescence microscope.

    • Normalize the fluorescence intensity to the cell number or protein concentration if necessary.

4.2. Assessment of Mitochondrial DNA (mtDNA) Damage using Quantitative PCR (qPCR)

This protocol outlines a long-amplicon qPCR-based assay to quantify mtDNA damage. The principle is that DNA lesions impede the progression of DNA polymerase, leading to reduced amplification of a long DNA fragment.

  • Materials:

    • Genomic DNA isolated from treated and control cells

    • Primers for a long (~10 kb) and a short (~100-200 bp) fragment of the mitochondrial genome

    • Primers for a long and a short fragment of a nuclear gene (for comparison)

    • Long-range PCR master mix

    • qPCR instrument

    • DNA quantification kit (e.g., PicoGreen)

  • Procedure:

    • Treat cells with an oxidative stressor in the presence or absence of this compound.

    • Isolate total genomic DNA using a standard kit, ensuring high quality and purity.

    • Accurately quantify the DNA concentration.

    • Set up qPCR reactions for both the long and short mitochondrial and nuclear amplicons for each sample. Use a standardized amount of DNA template for all reactions.

    • Perform the qPCR using an appropriate thermocycling protocol for long-range amplification.

    • Determine the threshold cycle (Ct) values for each reaction.

    • Calculate the relative amplification of the long fragment compared to the short fragment for both mitochondrial and nuclear DNA. The amplification of the short fragment serves as a control for the initial number of template copies.

    • The amount of mtDNA damage is inversely proportional to the relative amplification of the long mtDNA fragment. A higher level of damage results in less amplification.

4.3. Evaluation of Mitochondrial Respiration using the Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial function, in live cells.

  • Materials:

    • Seahorse XF Analyzer

    • Seahorse XF Cell Culture Microplates

    • Seahorse XF Calibrant

    • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

    • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin (B223565), FCCP, and rotenone/antimycin A)

    • Cells of interest

    • This compound

    • Oxidative stress inducer

  • Procedure:

    • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

    • On the day of the assay, hydrate (B1144303) the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C.

    • Replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.

    • During the incubation, treat the cells with this compound and/or the oxidative stress inducer.

    • Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's protocol.

    • Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.

    • The instrument will measure the basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial respiration:

      • Basal Respiration: The baseline oxygen consumption.

      • ATP Production-linked Respiration: The decrease in OCR after the addition of oligomycin (an ATP synthase inhibitor).

      • Maximal Respiration: The OCR after the addition of FCCP (an uncoupling agent).

      • Proton Leak: The OCR remaining after oligomycin injection.

      • Non-Mitochondrial Respiration: The OCR remaining after the addition of rotenone/antimycin A (complex I and III inhibitors).

    • Analyze the data to assess the impact of this compound on mitochondrial function under oxidative stress.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways influenced by this compound and a general experimental workflow.

Tiron_Mechanism_of_Action This compound's Core Mechanisms in Oxidative Stress cluster_ROS_Scavenging Superoxide Scavenging cluster_Metal_Chelation Metal Chelation cluster_Mitochondrial_Protection Mitochondrial Protection Superoxide (O2-) Superoxide (O2-) Tiron1 This compound Superoxide (O2-)->Tiron1 Direct Neutralization Less Harmful Products Less Harmful Products Tiron1->Less Harmful Products Fe3+/Cu2+ Fe3+/Cu2+ Tiron2 This compound Fe3+/Cu2+->Tiron2 Sequestration Inert this compound-Metal Complex Inert this compound-Metal Complex Tiron2->Inert this compound-Metal Complex Mitochondria Mitochondria Tiron3 This compound Mitochondria->Tiron3 Accumulation Reduced mtDNA Damage\nMaintained Membrane Potential Reduced mtDNA Damage Maintained Membrane Potential Tiron3->Reduced mtDNA Damage\nMaintained Membrane Potential

Caption: Core mechanisms of this compound in mitigating oxidative stress.

Tiron_Signaling_Pathways This compound's Influence on Key Signaling Pathways cluster_NFkB NF-κB Pathway cluster_Nrf2 Nrf2 Pathway cluster_MAPK MAPK Pathway (Indirect) This compound This compound NFkB_DNA_Binding NF-κB/DNA Binding This compound->NFkB_DNA_Binding Enhances Nrf2_activation Nrf2 Activation This compound->Nrf2_activation Upregulates ROS ROS This compound->ROS Reduces Anti_apoptosis Anti-apoptosis NFkB_DNA_Binding->Anti_apoptosis Antioxidant_Enzymes Increased Antioxidant Enzyme Expression (SOD, CAT) Nrf2_activation->Antioxidant_Enzymes MAPK_Activation MAPK Activation ROS->MAPK_Activation Cellular_Response Cellular Response (Proliferation, Apoptosis) MAPK_Activation->Cellular_Response Experimental_Workflow General Experimental Workflow for Assessing this compound's Efficacy start Cell Culture treatment Treatment: - Vehicle Control - this compound - Oxidative Stressor - this compound + Stressor start->treatment assays Perform Assays: - Intracellular ROS (DCFH-DA) - mtDNA Damage (qPCR) - Mitochondrial Respiration (Seahorse) treatment->assays data_analysis Data Analysis and Interpretation assays->data_analysis end Conclusion data_analysis->end

References

Tiron as a Chelating Agent for Iron (III): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical applications of Tiron (1,2-dihydroxybenzene-3,5-disulfonic acid, disodium (B8443419) salt) as a chelating agent for iron (III). This compound is a highly effective and versatile water-soluble ligand known for forming stable, colored complexes with a variety of metal ions, most notably ferric iron (Fe³⁺). This property has led to its widespread use in analytical chemistry for the spectrophotometric determination of iron and has garnered interest in biomedical research for its potential therapeutic applications related to iron overload and oxidative stress.

The Chemistry of this compound-Iron (III) Chelation

This compound's ability to chelate iron (III) stems from its catechol functional group (a 1,2-dihydroxybenzene moiety), which provides two adjacent hydroxyl groups for coordinating with the metal ion. The chelation process is highly dependent on the pH of the solution, resulting in the formation of distinct complexes with different stoichiometries and colors.[1][2][3]

The interaction between this compound and iron (III) is a stepwise process. As the pH increases, this compound molecules progressively displace the water molecules coordinated to the aqueous iron (III) ion. This pH-dependent speciation is a critical aspect of working with the this compound-iron (III) system.[1][4]

The solution chemistry of the Fe(III)-Tiron system is complex and strongly influenced by pH and the ligand-to-metal molar ratio.[1] Three primary coordination compounds can be identified in aqueous solutions at different pH levels, each with a distinct stoichiometry and color.[1][2]

  • At a pH below 2 , a turquoise-green 1:1 complex is formed, where one this compound molecule binds to one iron (III) ion: [Fe(this compound)(H₂O)₄]⁻.[1][4]

  • In the pH range of 4-5 , the solution turns purple due to the formation of a 1:2 complex, with two this compound molecules coordinated to the iron (III) ion: [Fe(this compound)₂(H₂O)₂]⁵⁻.[1][4]

  • Above a pH of 7 , a bright red 1:3 complex is formed, where three this compound molecules saturate the coordination sphere of the iron (III) ion: [Fe(this compound)₃]⁹⁻.[1][4]

These complexes are thermodynamically very stable.[1][4]

Quantitative Data on this compound-Iron (III) Complexes

The stability and spectral characteristics of the this compound-iron (III) complexes are summarized in the tables below. This data is essential for developing quantitative analytical methods and for understanding the behavior of this compound in biological systems.

Table 1: pH-Dependent Stoichiometry and Spectral Properties of this compound-Iron (III) Complexes

pH RangeFe(III):this compound StoichiometryComplex FormedColor of ComplexWavelength of Maximum Absorbance (λmax)
< 21:1[Fe(this compound)(H₂O)₄]⁻Turquoise-Green~665-680 nm[2][5]
4-51:2[Fe(this compound)₂(H₂O)₂]⁵⁻Violet/Purple~562 nm[2][6]
> 71:3[Fe(this compound)₃]⁹⁻Red~480-482 nm[2][6]

Table 2: Stability Constants of this compound-Iron (III) Complexes

ComplexCumulative Stability Constant (log β)Reference
[Fe(this compound)(H₂O)₄]⁻18.7[1][4]
[Fe(this compound)₂(H₂O)₂]⁵⁻33.4[1][4]
[Fe(this compound)₃]⁹⁻44.8[1][4]

Experimental Protocols

The formation of intensely colored complexes makes this compound an excellent reagent for the spectrophotometric determination of iron (III). The following section outlines a general protocol for this application.

Spectrophotometric Determination of Iron (III)

This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

2.1.1. Materials and Reagents

  • This compound (4,5-dihydroxybenzene-1,3-disulfonic acid, disodium salt): Analytical reagent grade.

  • Iron (III) Stock Solution (e.g., 1000 mg/L): Prepared by dissolving a known mass of ferric chloride (FeCl₃) or ferric nitrate (B79036) (Fe(NO₃)₃) in deionized water containing a small amount of concentrated acid (e.g., HCl or HNO₃) to prevent hydrolysis.[2]

  • Buffer Solutions:

    • pH 4.0 Acetate Buffer[2]

    • pH 7.4 Phosphate Buffer[2]

    • pH 10.0 Buffer

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) solutions (0.1 M): For pH adjustment.[2]

  • Deionized Water: High-purity, iron-free.[2]

2.1.2. Instrumentation

  • Spectrophotometer: Capable of measurements in the visible range (400-800 nm).

  • pH Meter: For accurate pH adjustments.

  • Standard Laboratory Glassware: Volumetric flasks, pipettes, etc.

2.1.3. General Procedure

  • Preparation of Standard Solutions: Prepare a series of working iron (III) standard solutions by diluting the stock solution with deionized water. The concentration range should be selected to encompass the expected concentration of the unknown samples.[2]

  • Sample Preparation: If the sample is a solid, dissolve it in a suitable solvent and dilute it with deionized water as necessary. If the sample is a liquid, ensure it is free of particulate matter by filtration if needed.[2]

  • pH Adjustment and Complex Formation:

    • Pipette a known volume of the sample or standard solution into a volumetric flask.

    • Add a specific volume of the desired buffer solution to control the pH. The choice of pH will determine the Fe(III)-Tiron complex formed and the corresponding λmax for measurement.

    • Add an excess of the this compound reagent solution to ensure complete complexation of the Fe(III) ions.[2]

    • Dilute the solution to the final volume with deionized water and mix thoroughly.

  • Color Development: Allow the solution to stand for a sufficient time (e.g., 10-15 minutes) to ensure complete color development.[2]

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) corresponding to the Fe(III)-Tiron complex formed at the chosen pH.

    • Use a reagent blank (containing all components except the iron standard or sample) to zero the spectrophotometer.[2]

    • Measure the absorbance of each standard and sample solution.

  • Calibration and Calculation:

    • Plot a calibration curve of absorbance versus the concentration of the iron (III) standards. A linear relationship should be observed.[2]

    • Determine the concentration of iron (III) in the unknown sample by interpolating its absorbance on the calibration curve.

Visualizing Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental processes involved in the chelation of iron (III) by this compound and its analytical application.

pH-Dependent Chelation of Iron (III) by this compound

G pH-Dependent Chelation of Iron (III) by this compound cluster_low_ph pH < 2 cluster_mid_ph pH 4-5 cluster_high_ph pH > 7 Fe3 Fe³⁺(aq) Tiron1 This compound Fe3->Tiron1 + this compound Complex1 [Fe(this compound)(H₂O)₄]⁻ (1:1, Turquoise-Green) Tiron1->Complex1 Tiron2 This compound Complex1->Tiron2 + this compound Complex2 [Fe(this compound)₂(H₂O)₂]⁵⁻ (1:2, Purple) Tiron2->Complex2 Tiron3 This compound Complex2->Tiron3 + this compound Complex3 [Fe(this compound)₃]⁹⁻ (1:3, Red) Tiron3->Complex3

Caption: Stepwise formation of this compound-Iron (III) complexes with increasing pH.

Experimental Workflow for Spectrophotometric Iron (III) Analysis```dot

G A Sample/Standard Preparation B pH Adjustment (Buffer Addition) A->B C Addition of Excess this compound B->C D Color Development C->D E Spectrophotometric Measurement (Absorbance) D->E F Calibration Curve (Standards) E->F Standards G Concentration Determination E->G Sample F->G

Caption: A simplified diagram of how an iron chelator like this compound can affect cellular pathways.

Conclusion

This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals working with iron. Its well-characterized, pH-dependent chelation of iron (III) forms the basis of robust and sensitive analytical methods. Furthermore, its antioxidant properties and ability to modulate intracellular iron levels make it a valuable compound for investigating the role of iron and oxidative stress in biological systems. A thorough understanding of the principles outlined in this guide is crucial for the effective application of this compound in both analytical and biomedical research.

References

Tiron (Disodium 4,5-Dihydroxy-1,3-benzenedisulfonate): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tiron (B1681039), chemically known as disodium (B8443419) 4,5-dihydroxy-1,3-benzenedisulfonate, is a highly versatile organic compound valued in research and industry for its exceptional chelating and antioxidant properties.[1] This technical guide provides an in-depth overview of its core physical and chemical characteristics, supported by experimental protocols and mechanistic diagrams to facilitate its application in laboratory and development settings.

Chemical Identity and Structure

This compound is a derivative of catechol, featuring two hydroxyl groups and two sulfonic acid groups attached to a benzene (B151609) ring.[2] The presence of these functional groups dictates its chemical behavior, particularly its high water solubility and strong affinity for metal ions.[2][3]

IdentifierValue
IUPAC Name disodium;4,5-dihydroxybenzene-1,3-disulfonate[4]
Synonyms 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt, Sodium catechol-3,5-disulfonate[4][5]
CAS Number 149-45-1[4]
Molecular Formula C₆H₄Na₂O₈S₂ (Anhydrous)[4], C₆H₆Na₂O₉S₂ (Monohydrate)[6]
Molecular Weight 314.2 g/mol (Anhydrous)[4], 332.22 g/mol (Monohydrate)[5][6][7][8]
InChI Key ISWQCIVKKSOKNN-UHFFFAOYSA-L[4]
SMILES C1=C(C=C(C(=C1O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+][4]

Physical Properties

This compound is typically supplied as a stable, white to off-white or light tan crystalline powder.[1][2][9] Its high polarity, conferred by the sulfonate and hydroxyl groups, renders it highly soluble in water.[1][10]

PropertyValue
Appearance White to off-white crystalline powder[1][2][10]
Odor Odorless or a faint characteristic sulfonic acid odor[1]
Melting Point >300 °C[8][10][11][12][13]
Solubility in Water Highly soluble; 1350 g/L[1][2][10]
Solubility in other solvents Slightly soluble in ethanol; insoluble in acetone[11]
pH ~5.0 (10 g/L in H₂O at 20 °C)[1][2]
Bulk Density 465 kg/m ³
Storage Temperature 15-25°C in a dry place[1][9]

Chemical Properties and Mechanisms of Action

This compound's chemical reactivity is dominated by its catechol moiety and sulfonic acid groups, which are responsible for its chelating and antioxidant activities.

This compound is a well-established chelating agent, forming stable, water-soluble complexes with a variety of metal ions, most notably iron (Fe³⁺), titanium (Ti⁴⁺), aluminum (Al³⁺), and molybdenum (Mo⁶⁺).[1][7][9] The two adjacent hydroxyl groups act as a bidentate ligand, binding to a single metal ion to form a stable ring structure.[14][15] This property makes this compound an invaluable reagent for complexometric titrations and the colorimetric determination of metals.[7][10]

The chelation with ferric iron (Fe³⁺) is pH-dependent, resulting in distinctly colored complexes[7]:

  • pH 1-4: Blue complex (1:1 this compound:Fe)

  • pH 5-7: Purple complex (1:2 this compound:Fe)

  • pH >7: Red complex (1:3 this compound:Fe)

The first dissociation constant (pKa₁) for one of the hydroxyl protons is approximately 7.6, while the second (pKa₂) is reported to be 12.6.[7]

Diagram of this compound acting as a bidentate chelator for a metal ion.

This compound is a potent, cell-permeable antioxidant and a well-documented scavenger of reactive oxygen species (ROS), particularly the superoxide (B77818) radical (O₂⁻•).[1][16][17] Its small size allows it to penetrate cellular and even mitochondrial membranes to mitigate oxidative stress.[18][19] The scavenging mechanism involves the donation of an electron from one of its hydroxyl groups to the superoxide radical. This process converts this compound into a more stable semiquinone radical, which can be detected by electron paramagnetic resonance (EPR) spectroscopy.[16][17] This makes this compound not just a protective agent but also a useful tool for studying electron transfer reactions and quantifying superoxide production in biological systems.[17][20]

G This compound as a Superoxide Scavenger This compound This compound (Dihydroxy form) Semiquinone This compound Semiquinone Radical This compound->Semiquinone Donates e⁻ and H⁺ Superoxide Superoxide Radical (O₂⁻•) HydrogenPeroxide Hydrogen Peroxide (H₂O₂) Superoxide->HydrogenPeroxide Accepts e⁻ and H⁺

Mechanism of this compound scavenging a superoxide radical.

Spectroscopic Properties

ParameterWavelength (λmax) / WavenumberConditions
UV-Vis Absorption 290 - 291 nm[13]Buffer pH 2.5
206 nm[21]Not specified
Infrared (IR) Absorption 1471, 1438, 1293 cm⁻¹Benzene ring vibrations[22]
1380 cm⁻¹O-H bending vibration[22]
1236 cm⁻¹C-O stretching vibration[22]

Experimental Protocols

The standard synthesis of this compound involves the disulfonation of catechol (1,2-dihydroxybenzene) followed by neutralization.[2][23]

Methodology:

  • Sulfonation: Catechol is added to concentrated (98%) sulfuric acid in a reaction vessel.[23]

  • Heating: The mixture is heated, for instance at 95°C for 5 hours, to promote the addition of two sulfonic acid groups to the benzene ring at the 3 and 5 positions.[23]

  • Cooling & Neutralization: The reaction mixture is cooled (e.g., to 50°C), and a sodium base solution, such as 47% sodium hydroxide (B78521) (NaOH), is added dropwise. This neutralizes the sulfonic acid groups and causes the disodium salt (this compound) to precipitate.[23]

  • Isolation: The mixture is cooled further (15-25°C) to complete precipitation. The solid product is then collected by filtration.[23]

  • Washing & Drying: The collected solid is washed with a solvent like isopropanol (B130326) to remove impurities and then dried under a vacuum to yield the final product.[23]

G This compound Synthesis Workflow Catechol 1. Start with Catechol and Conc. H₂SO₄ Heating 2. Heat Mixture (e.g., 95°C, 5h) Catechol->Heating Cooling 3. Cool and Add NaOH (Neutralization) Heating->Cooling Precipitation 4. This compound Precipitates from Solution Cooling->Precipitation Filtration 5. Filter and Wash with Isopropanol Precipitation->Filtration Drying 6. Dry Under Vacuum Filtration->Drying Final Final Product: Pure this compound Powder Drying->Final

A simplified workflow for the synthesis of this compound.

For analytical applications requiring high purity, this compound can be purified by recrystallization from water.[2][9]

Methodology:

  • Dissolve the impure this compound powder in a minimum amount of hot deionized water.

  • Hot-filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then chill further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold water and dry them thoroughly.

This protocol outlines the use of this compound as a colorimetric reagent for quantifying iron concentration in a sample, a method widely applicable in analytical chemistry.[7]

Methodology:

  • Sample Preparation: If the sample is a solid, dissolve it in an appropriate acid and dilute with deionized water. Ensure all iron is in the ferric (Fe³⁺) state. If Fe²⁺ is present, an oxidizing agent may be required.

  • Standard Curve Preparation: Prepare a series of standard iron solutions of known concentrations (e.g., 0, 2, 4, 6, 8, 10 mg/L Fe³⁺) from a certified stock solution.

  • Complex Formation:

    • To a fixed volume of each standard and the unknown sample, add a pH buffer to maintain the desired pH for the specific colorimetric response (e.g., an acetate (B1210297) buffer for a pH of 5-7 to form the purple complex).

    • Add an excess of a this compound solution to each flask.

    • Dilute to a final, constant volume with deionized water and mix thoroughly. Allow time for the color to fully develop.

  • Spectrophotometric Measurement:

    • Set a UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) for the specific this compound-iron complex being measured.

    • Use the "0 mg/L" iron standard (the blank) to zero the instrument.

    • Measure the absorbance of each standard and the unknown sample.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus iron concentration for the standards.

    • Determine the concentration of iron in the unknown sample by interpolating its absorbance value on the calibration curve.[24]

References

Tiron synthesis and purification methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Tiron

This guide provides a comprehensive overview of the synthesis and purification of this compound (disodium 4,5-dihydroxy-1,3-benzenedisulfonate), a versatile chelating agent and analytical reagent. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and characterization methods.

Synthesis of this compound

This compound is commercially synthesized through the sulfonation of catechol. This process involves the reaction of catechol with a sulfonating agent, typically concentrated sulfuric acid or oleum, followed by neutralization with a sodium base to yield the disodium (B8443419) salt.

Chemical Reaction

The overall reaction for the synthesis of this compound is as follows:

Experimental Protocol: Sulfonation of Catechol

This protocol is based on established industrial synthesis methods.

Materials:

Procedure:

  • Reaction Setup: In a 1 L reaction flask equipped with a mechanical stirrer and a thermometer, carefully add 682 g of concentrated sulfuric acid.

  • Addition of Catechol: While stirring, slowly add 150 g of catechol to the sulfuric acid at room temperature.

  • Sulfonation: Heat the reaction mixture to 85-95°C and maintain this temperature for 5 hours with continuous stirring to ensure complete disulfonation.

  • Cooling: After 5 hours, cool the reaction mixture to 50°C.

  • Neutralization and Precipitation: Slowly add 231.9 g of a 47% sodium hydroxide solution to the cooled reaction mixture. The disodium salt of this compound will precipitate out of the solution.

  • Crystallization: Further cool the mixture to 15-25°C to ensure complete precipitation.

  • Filtration: Filter the precipitate using a Büchner funnel.

  • Washing: Wash the collected solid three times with 115 g of isopropanol to remove residual impurities.

  • Drying: Dry the purified this compound under vacuum at 60°C to a constant weight.

Quantitative Data: Synthesis

The following table summarizes the typical quantitative data associated with the synthesis of this compound.

ParameterValueReference
Starting MaterialCatechol[1]
Sulfonating AgentConcentrated Sulfuric Acid[1]
Neutralizing AgentSodium Hydroxide[1]
Reaction Temperature85-95 °C[1]
Reaction Time5 hours[1]
Typical Yield68-73%[2][3]
Appearance of ProductOff-white solid[3]

Purification of this compound

The primary method for the purification of this compound is recrystallization from water. For higher purity requirements, chromatographic techniques can be employed.

Recrystallization from Water

Protocol:

  • Dissolution: In a beaker, dissolve the crude this compound in a minimum amount of hot deionized water by heating the mixture to its boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, undisturbed, to promote the formation of large crystals. Further cooling in an ice bath can maximize the yield.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 60°C.

Quantitative Data: Recrystallization

ParameterValue
SolventWater
Expected Recovery85-95%
Expected Purity>99%
Alternative Purification: Ion-Exchange Chromatography

For applications requiring exceptionally high purity, ion-exchange chromatography can be utilized to remove trace ionic impurities.

Principle:

This compound is an anionic compound due to its sulfonate groups. Anion-exchange chromatography separates molecules based on their net negative charge. A stationary phase with a positive charge is used to bind anionic molecules, which can then be eluted by increasing the salt concentration of the mobile phase.

Hypothetical Protocol:

  • Column: A strong anion-exchange column (e.g., quaternary ammonium-based resin).

  • Mobile Phase A: Deionized water.

  • Mobile Phase B: 1 M NaCl in deionized water.

  • Equilibration: Equilibrate the column with Mobile Phase A.

  • Sample Loading: Dissolve the this compound sample in Mobile Phase A and load it onto the column.

  • Elution: Elute the bound this compound using a linear gradient of Mobile Phase B (e.g., 0-100% over 30 minutes).

  • Fraction Collection and Analysis: Collect fractions and analyze for this compound content and purity using HPLC.

  • Desalting: Combine the pure fractions and remove the salt (e.g., by dialysis or reverse osmosis).

Purity Analysis: High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be effectively determined by reverse-phase HPLC.

HPLC Method Parameters

The following table outlines a typical HPLC method for the analysis of this compound.[4]

ParameterSpecification
Column Newcrom R1 or equivalent C18 column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water with Phosphoric Acid
Gradient Isocratic or gradient elution (e.g., 10-90% Acetonitrile over 20 min)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Expected Results

A successful separation will show a single major peak corresponding to this compound, with any impurities appearing as smaller, well-resolved peaks. The purity is calculated based on the relative peak areas.

Characterization of this compound

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (D₂O):

Chemical Shift (ppm)MultiplicityAssignment
~7.5sAromatic H
~7.0sAromatic H

Note: The exact chemical shifts may vary depending on the solvent and concentration.

¹³C NMR (D₂O):

Chemical Shift (ppm)Assignment
~145C-OH
~130C-SO₃Na
~120Aromatic CH
~115Aromatic CH
Fourier-Transform Infrared (FT-IR) Spectroscopy

Characteristic FT-IR Peaks:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchPhenolic -OH
~1600, ~1470C=C stretchAromatic ring
~1380O-H bendPhenolic -OH
~1230C-O stretchPhenolic C-O
~1190, ~1040S=O stretchSulfonate group

Visualizations

This compound Synthesis Workflow

Tiron_Synthesis Catechol Catechol Reaction Sulfonation (85-95°C, 5h) Catechol->Reaction SulfuricAcid Conc. H2SO4 SulfuricAcid->Reaction Neutralization Neutralization & Precipitation Reaction->Neutralization NaOH NaOH Solution NaOH->Neutralization Crudethis compound Crude this compound (Precipitate) Neutralization->Crudethis compound Filtration Filtration Crudethis compound->Filtration Washing Washing (Isopropanol) Filtration->Washing Drying Drying (60°C, vacuum) Washing->Drying FinalProduct Pure this compound Drying->FinalProduct

Caption: Workflow for the synthesis of this compound.

This compound Purification Workflow

Tiron_Purification Crudethis compound Crude this compound Dissolution Dissolve in Hot Water Crudethis compound->Dissolution HotFiltration Hot Filtration (optional) Dissolution->HotFiltration Crystallization Cooling & Crystallization HotFiltration->Crystallization VacuumFiltration Vacuum Filtration Crystallization->VacuumFiltration Washing Wash with Cold Water VacuumFiltration->Washing Drying Drying Washing->Drying Purethis compound Pure this compound Drying->Purethis compound PurityAnalysis Purity Analysis (HPLC) Purethis compound->PurityAnalysis

Caption: General workflow for the purification of this compound.

References

The Dawn of a Versatile Chelator: An In-depth Technical Guide to the Early Research and Discovery of Tiron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiron, chemically known as disodium (B8443419) 4,5-dihydroxy-1,3-benzenedisulfonate, has emerged as a compound of significant interest in various scientific domains, from analytical chemistry to pharmacology. Its remarkable chelating and antioxidant properties were recognized in the early 20th century, laying the foundation for its diverse applications today. This technical guide delves into the seminal research that unveiled the synthesis, analytical utility, and fundamental biological activities of this compound, providing a comprehensive overview for researchers and professionals in drug development and related fields.

Early Synthesis and Discovery

The synthesis of dihydroxybenzene disulfonic acids, the class of compounds to which this compound belongs, dates back to the advancements in aromatic chemistry in the 19th century. The foundational method for producing this compound involves the direct sulfonation of catechol (1,2-dihydroxybenzene).

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis procedure from the early 20th century is as follows:

  • Sulfonation: Catechol is added to concentrated sulfuric acid (98%).

  • Heating: The mixture is heated to a temperature of 95°C for five hours to facilitate the addition of two sulfonic acid groups to the benzene (B151609) ring.

  • Neutralization and Precipitation: After cooling, a solution of sodium hydroxide (B78521) is slowly added to the reaction mixture. This neutralizes the sulfonic acid groups and causes the disodium salt, this compound, to precipitate out of the solution.

  • Isolation: The precipitated this compound is then isolated through filtration.

This process is further detailed in various patents, such as the one describing the preparation of dialkali dihydroxybenzene disulfonates.

Synthesis_of_this compound Catechol Catechol (1,2-dihydroxybenzene) Heating Heating (95°C, 5 hours) Catechol->Heating Sulfuric_Acid Concentrated Sulfuric Acid (98%) Sulfuric_Acid->Heating Sulfonated_Intermediate 4,5-Dihydroxybenzene- 1,3-disulfonic Acid Heating->Sulfonated_Intermediate Precipitation Neutralization & Precipitation Sulfonated_Intermediate->Precipitation NaOH Sodium Hydroxide Solution NaOH->Precipitation This compound This compound (Disodium 4,5-dihydroxybenzene- 1,3-disulfonate) Precipitation->this compound

Figure 1: General synthetic pathway for the laboratory-scale production of this compound.

Early Applications in Analytical Chemistry

One of the earliest and most significant applications of this compound was in the field of analytical chemistry as a colorimetric reagent for the determination of metals, most notably iron and titanium.

Colorimetric Determination of Iron

A pivotal study by Yoe and Jones in 1944 detailed a method for the colorimetric determination of iron using this compound. This method is based on the formation of stable, colored complexes between this compound and iron(III) ions, with the color and stoichiometry of the complexes being pH-dependent.

pH RangeFe(III):this compound StoichiometryColor of Complexλmax (nm)
~1-41:1Blue~680
~5-71:2Violet~562
>71:3Red~480

Table 1: pH-Dependent Characteristics of Iron(III)-Tiron Complexes.[1]

Experimental Protocol: Colorimetric Determination of Iron(III) with this compound

The following is a generalized protocol based on the early methods:

  • Reagent Preparation:

    • This compound Solution: A standard solution of this compound (e.g., 10 mM) is prepared by dissolving a precise weight in deionized water.

    • Iron(III) Standard Solutions: A series of standard solutions with known Fe(III) concentrations are prepared by diluting a stock solution.

  • Sample Preparation: The sample containing an unknown concentration of iron is appropriately dissolved and diluted.

  • pH Adjustment and Complex Formation:

    • A known volume of the sample or standard is placed in a volumetric flask.

    • The pH is adjusted to the desired range for the specific colorimetric measurement.

    • An excess of the this compound solution is added to ensure complete complexation.

    • The solution is diluted to the final volume and allowed to stand for color development.

  • Spectrophotometric Measurement:

    • The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax) for the corresponding Fe(III)-Tiron complex.

    • A reagent blank is used to zero the spectrophotometer.

  • Quantification: A calibration curve is generated by plotting the absorbance of the standard solutions against their known concentrations. The concentration of iron in the unknown sample is then determined from this curve.[1]

Colorimetric_Determination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare this compound and Fe(III) Standard Solutions Mix Mix Sample/Standard with this compound Solution Reagents->Mix Sample Prepare Sample Solution Sample->Mix pH_Adjust Adjust pH Mix->pH_Adjust Color_Dev Allow for Color Development pH_Adjust->Color_Dev Spectro Measure Absorbance at λmax Color_Dev->Spectro Cal_Curve Generate Calibration Curve Spectro->Cal_Curve Quantify Determine Unknown Concentration Spectro->Quantify Cal_Curve->Quantify

Figure 2: Experimental workflow for the colorimetric determination of iron using this compound.

Determination of Titanium

This compound also found early use as a reagent for the colorimetric determination of titanium. It forms a stable yellow-colored complex with titanium(IV) in a buffered solution, allowing for its quantification.

Foundational Research on Chelation Properties

Early research recognized this compound as a potent chelating agent due to its catechol structure. This property allows it to form stable complexes with a variety of metal ions. The stability of these complexes is a key factor in its utility in both analytical chemistry and biological systems.

While comprehensive stability constant data from the very early 20th century is sparse in readily available literature, later studies built upon this foundational knowledge to quantify these interactions. For instance, the cumulative stability constants (log β values) for the Fe(III)-Tiron complexes were determined to be extremely high, indicating very stable complexes.

Fe(III)-Tiron ComplexCumulative Stability Constant (log β)
[Fe(this compound)(H₂O)₄]⁻18.7
[Fe(this compound)₂(H₂O)₂]⁵⁻33.4
[Fe(this compound)₃]⁹⁻44.8

Table 2: Cumulative Stability Constants of Fe(III)-Tiron Complexes.[2][3]

The strong chelating ability of this compound is central to its biological effects, including its use as an antidote for metal poisoning and its antioxidant activity.

Early Insights into Antioxidant Activity

The antioxidant properties of this compound were another area of early investigation. As a catechol, this compound is an effective scavenger of free radicals, particularly superoxide (B77818) radicals.[4] This activity is crucial in mitigating oxidative stress in biological systems.

The mechanism of its antioxidant action involves the donation of electrons from its hydroxyl groups to neutralize free radicals. This process results in the formation of a more stable this compound semiquinone radical.[5][6]

Tiron_Antioxidant_Mechanism This compound This compound (Reduced Form) Electron_Donation Electron Donation This compound->Electron_Donation Free_Radical Free Radical (e.g., O₂⁻) Free_Radical->Electron_Donation Tiron_Radical This compound Semiquinone Radical (Stabilized) Electron_Donation->Tiron_Radical Neutralized_Radical Neutralized Species Electron_Donation->Neutralized_Radical

Figure 3: Simplified mechanism of this compound's free radical scavenging activity.

Conclusion

The early research and discovery of this compound in the first half of the 20th century established its fundamental chemical properties and applications. Its synthesis from catechol, its utility as a sensitive colorimetric reagent for metals like iron and titanium, and its potent chelating and antioxidant activities were all recognized during this foundational period. This early work paved the way for the extensive use of this compound in a wide range of scientific disciplines today, from environmental analysis to the development of therapeutic agents targeting oxidative stress and metal-induced toxicity. For researchers and professionals in drug development, an understanding of this historical context provides a solid foundation for exploring the contemporary and future applications of this versatile molecule.

References

Tiron as an Electron Trap: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tiron (B1681039) (4,5-dihydroxy-1,3-benzenedisulfonic acid) and its function as a potent electron trap. This compound is a versatile molecule widely utilized in biomedical research for its superoxide (B77818) and hydroxyl radical scavenging properties, metal-chelating capabilities, and its utility as a cell-permeable antioxidant. This document details the core mechanisms of this compound's action, presents quantitative data on its antioxidant efficacy, provides detailed experimental protocols for its use, and visualizes its role in relevant signaling pathways and experimental workflows.

Introduction: The Dual Functionality of this compound

This compound is a small, water-soluble, and cell-permeable catechol derivative that plays a crucial dual role in cellular and biochemical studies.[1][2] Primarily, it functions as a potent scavenger of reactive oxygen species (ROS), particularly superoxide (O₂⁻) and hydroxyl radicals (•OH).[3][4] This activity is central to its use in mitigating oxidative stress in various experimental models. Secondly, this compound is an efficient metal chelator, a property that is intrinsically linked to its antioxidant function, as it can inhibit the Fenton reaction by sequestering iron ions.[5][6]

As an electron trap, this compound readily accepts electrons from radical species, forming a stable semiquinone radical. This characteristic makes it an invaluable tool in techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy for the detection and quantification of superoxide radicals.[1][7] Its ability to modulate intracellular electron transfer reactions positions this compound as a critical compound for researchers investigating the pathophysiology of diseases associated with oxidative stress.[4]

Mechanism of Action: Electron Trapping and Radical Scavenging

This compound's primary function as an electron trap is rooted in its catechol structure. The two adjacent hydroxyl groups on the benzene (B151609) ring are readily oxidized, allowing this compound to donate electrons to neutralize reactive species.

Superoxide Scavenging: this compound reacts directly with the superoxide radical, accepting an electron to form a stable this compound semiquinone radical. This reaction is rapid and efficient, making this compound a more effective electron trap than molecular oxygen in some experimental systems.[1] The formation of this semiquinone radical is detectable by EPR spectroscopy, providing a method for quantifying superoxide production.[7]

Hydroxyl Radical Scavenging: this compound is also an effective scavenger of the highly reactive hydroxyl radical. This is particularly relevant in the context of the Fenton reaction, where ferrous iron (Fe²⁺) reacts with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals.[8]

Metal Chelation and Inhibition of the Fenton Reaction: this compound's ability to chelate metal ions, particularly iron, is a key aspect of its antioxidant properties. By binding to both ferrous (Fe²⁺) and ferric (Fe³⁺) iron, this compound can prevent the initiation and propagation of the Fenton reaction, a major source of hydroxyl radicals in biological systems.[5][6][9] The tight binding of iron by this compound prevents the redox cycling of iron that is necessary for the continuous production of hydroxyl radicals.[5]

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative data regarding this compound's function as a radical scavenger and metal chelator.

Table 1: Reaction Kinetics and Scavenging Efficacy of this compound

ParameterValueSpecies ScavengedMethodReference
Second-Order Rate Constant 5 x 10⁸ M⁻¹s⁻¹Superoxide (O₂⁻)Pulse Radiolysis[1]
IC50 ~0.7 mMCell Survival (Glioblastoma TICs)MTT Assay[10]
Calcium Binding (Ki) 0.692 ± 0.036 mMCalcium (Ca²⁺)Fura-FF Fluorescence[11]

Table 2: Comparative Antioxidant Efficacy (IC50 Values)

AntioxidantCell LineEffect MeasuredIC50Reference
This compound Glioblastoma TICsInhibition of Cell Survival~0.7 mM[10]
NAC Glioblastoma TICsInhibition of Cell Survival~3 mM[10]
Trolox Glioblastoma TICsInhibition of Cell Survival~1.8 mM[10]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound as an electron trap and antioxidant.

Measurement of Intracellular ROS using Dichlorodihydrofluorescein Diacetate (DCFDA) Assay with this compound as a Scavenger Control

This protocol describes the use of the cell-permeable dye DCFDA to measure intracellular ROS levels, with this compound used as a positive control for ROS scavenging.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound solution (e.g., 100 mM stock in water)

  • DCFDA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)

  • ROS-inducing agent (e.g., H₂O₂, menadione)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight under standard culture conditions.

  • Pre-treatment with this compound: The following day, remove the culture medium. Wash the cells once with warm PBS. Add fresh culture medium containing the desired concentrations of this compound (e.g., 1-10 mM) to the treatment wells. Include a vehicle control (medium only). Incubate for 1-2 hours.

  • Loading with DCFDA: Prepare a working solution of DCFDA (e.g., 20 µM) in serum-free medium. Remove the this compound-containing medium and wash the cells once with warm PBS. Add the DCFDA working solution to all wells and incubate for 30-45 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: Remove the DCFDA solution and wash the cells twice with warm PBS. Add serum-free medium containing the ROS-inducing agent (e.g., 100 µM H₂O₂) to the appropriate wells. Include a negative control (no inducer) and a positive control (inducer only).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Kinetic readings can be taken every 5-10 minutes for 1-2 hours.

  • Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Express the results as a percentage of the fluorescence in the positive control (inducer only) wells. A decrease in fluorescence in the this compound-treated wells indicates its ROS scavenging activity.

Detection of Superoxide using Electron Paramagnetic Resonance (EPR) Spectroscopy with this compound

This protocol outlines the principle and a general procedure for using this compound to detect superoxide radicals via EPR spectroscopy. This compound is oxidized by superoxide to a stable semiquinone radical, which produces a characteristic EPR signal.

Materials:

  • Biological sample (e.g., cell suspension, isolated mitochondria)

  • This compound solution (e.g., 10 mM in buffer)

  • EPR spectrometer

  • Quartz flat cell or capillary tube

  • Superoxide generating system (optional, for positive control, e.g., xanthine/xanthine oxidase)

  • Superoxide dismutase (SOD) (for negative control)

Procedure:

  • Sample Preparation: Prepare the biological sample in a suitable buffer (e.g., PBS, pH 7.4).

  • Reaction Mixture: In an EPR-compatible tube, mix the sample with this compound to a final concentration of, for example, 10 mM.

  • EPR Measurement: Place the sample into the EPR spectrometer cavity. Record the EPR spectrum. The formation of the this compound semiquinone radical will produce a characteristic signal.

  • Controls:

    • Positive Control: Use a known superoxide-generating system (e.g., xanthine/xanthine oxidase) with this compound to confirm the generation of the this compound semiquinone radical signal.

    • Negative Control: Add SOD to the reaction mixture. SOD will scavenge superoxide, leading to a decrease or absence of the this compound semiquinone radical signal, confirming the specificity of the detection.

  • Quantification: The intensity of the this compound semiquinone radical EPR signal is proportional to the concentration of superoxide. A calibration curve can be generated using a stable radical standard to quantify the superoxide production rate.[7]

Assessment of this compound's Effect on Antioxidant Enzyme Gene Expression via qPCR

This protocol describes how to assess the effect of this compound treatment on the gene expression of key antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

Materials:

  • Cells of interest

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (SOD, CAT, GPx) and a reference gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • Cell Treatment: Culture cells to ~70-80% confluency. Treat the cells with the desired concentrations of this compound or a vehicle control for a specified period (e.g., 6, 12, or 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reactions in triplicate for each target and reference gene. Each reaction should contain SYBR Green master mix, forward and reverse primers, and cDNA.

  • Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the quantification cycle (Cq) values for each gene. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target genes to the reference gene. Compare the gene expression in this compound-treated cells to the vehicle-treated control cells.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows where this compound is a valuable investigative tool.

Tiron_Mechanism cluster_ROS Reactive Oxygen Species (ROS) cluster_Fenton Fenton Reaction Superoxide Superoxide (O₂⁻) This compound This compound Superoxide->this compound e⁻ transfer Hydroxyl Hydroxyl Radical (•OH) Hydroxyl->this compound e⁻ transfer Semiquinone This compound Semiquinone (Stable Radical) This compound->Semiquinone Tiron_Chelate This compound-Iron Complex This compound->Tiron_Chelate Fe2 Fe²⁺ Fe2->Hydroxyl + H₂O₂ Fe2->this compound Chelation H2O2 H₂O₂ Fe3 Fe³⁺

Diagram 1: this compound's dual mechanism of action as a ROS scavenger and metal chelator.

TNF_NFkB_this compound cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK ROS ROS TRAF2->ROS IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (in Nucleus) NFkB->NFkB_active Translocation Gene Pro-inflammatory Gene Expression NFkB_active->Gene ROS->IKK Activation This compound This compound This compound->ROS Scavenges

Diagram 2: this compound's inhibitory effect on the TNF-α induced NF-κB signaling pathway via ROS scavenging.

Exp_Workflow start Seed Cells (e.g., Macrophages) pretreat Pre-treat with this compound (or vehicle control) start->pretreat stimulate Stimulate with TNF-α pretreat->stimulate lyse Lyse Cells and Prepare Nuclear Extracts stimulate->lyse emsa EMSA for NF-κB DNA Binding Activity lyse->emsa qpcr qPCR for Pro-inflammatory Gene Expression (e.g., IL-6, COX-2) lyse->qpcr western Western Blot for Phospho-IκBα lyse->western end Data Analysis and Comparison emsa->end qpcr->end western->end

Diagram 3: Experimental workflow to investigate this compound's effect on NF-κB activation.

Conclusion

This compound's multifaceted properties as a potent electron trap, radical scavenger, and metal chelator make it an indispensable tool for researchers in the fields of oxidative stress, cell signaling, and drug development. Its ability to be used in a variety of experimental settings, from in vitro chemical reactions to cell-based assays, provides a robust method for investigating the role of reactive oxygen species in biological processes. The protocols and data presented in this guide offer a solid foundation for the effective application of this compound in a research setting. Further investigation into the full range of this compound's interactions with cellular components and signaling pathways will undoubtedly continue to reveal its importance in biomedical science.

References

The Core Principles of Tiron's Antioxidant Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiron (B1681039) (1,2-dihydroxybenzene-3,5-disulfonate) is a synthetic, water-soluble, and cell-permeable antioxidant.[1][2] Structurally, it is an analog of vitamin E and is recognized for its potent ability to scavenge free radicals and chelate metals.[2][3] Its small size allows for efficient cellular uptake and accumulation within mitochondria, the primary site of cellular reactive oxygen species (ROS) production.[3][4] This guide provides an in-depth technical overview of the fundamental principles governing this compound's antioxidant activity, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Core Antioxidant Mechanisms

This compound's antioxidant capabilities are multifaceted, stemming from its unique chemical structure which incorporates a catechol moiety. This functionality underpins its efficacy in several key antioxidant mechanisms:

Direct Radical Scavenging

This compound is a potent scavenger of various reactive oxygen species, most notably superoxide (B77818) anions (O₂⁻) and hydroxyl radicals (•OH).[1][5] The catechol group can donate hydrogen atoms to neutralize these highly reactive species, thereby mitigating oxidative damage to cellular components like DNA, lipids, and proteins.[1] In the process of scavenging superoxide, this compound is oxidized to a stable semiquinone radical, which can be detected by electron paramagnetic resonance (EPR) spectroscopy.[1]

Metal Chelation

The presence of two adjacent hydroxyl groups on the benzene (B151609) ring enables this compound to act as an efficient chelating agent for transition metal ions, particularly iron (Fe²⁺/Fe³⁺).[3][6] By binding to and sequestering these metal ions, this compound prevents their participation in the Fenton and Haber-Weiss reactions, which are major pathways for the generation of the highly damaging hydroxyl radical.[6] This metal-chelating property is a significant contributor to its overall antioxidant effect.

Superoxide Dismutase (SOD) Mimetic Activity

This compound exhibits SOD-mimetic activity, meaning it can catalytically convert superoxide anions into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂).[7][8] This action mimics the function of the endogenous antioxidant enzyme superoxide dismutase. While this conversion is a critical detoxification step, the resulting H₂O₂ can still be deleterious if not further neutralized by other antioxidant systems like catalase or glutathione (B108866) peroxidase.

Modulation of Endogenous Antioxidant Systems and Signaling Pathways

Beyond its direct chemical antioxidant properties, this compound influences cellular redox homeostasis by modulating key signaling pathways and the activity of antioxidant enzymes.

  • Nrf2 Pathway Activation: this compound has been shown to up-regulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[9][10] Upon activation, Nrf2 translocates to the nucleus and induces the transcription of a battery of antioxidant and cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[9][11]

  • NF-κB Pathway Inhibition: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses and the expression of pro-oxidant enzymes.[12] By inhibiting the NF-κB pathway, this compound can reduce the production of inflammatory cytokines and reactive oxygen species.

  • MAPK Pathway Modulation: The mitogen-activated protein kinase (MAPK) signaling pathways are involved in cellular responses to oxidative stress. This compound has been observed to modulate the phosphorylation status of MAPK pathway components, such as ERK, JNK, and p38, although the specific effects can be context-dependent.[13]

  • Influence on Antioxidant Enzymes: this compound can impact the activity of primary antioxidant enzymes. For instance, it has been shown to increase the activity of superoxide dismutase and glutathione peroxidase in certain experimental models.[14] Conversely, some studies have reported a down-regulation of catalase activity in the presence of this compound, which may be a compensatory response to its direct H₂O₂-influencing activities.[15][16]

Quantitative Antioxidant Activity of this compound

The following table summarizes the available quantitative data on this compound's antioxidant activity. It is important to note that direct comparative IC₅₀ values for this compound across all standard antioxidant assays are not consistently reported in the literature.

Antioxidant Assay Parameter Value/Observation Reference(s)
Metal Chelation (Iron) IC₅₀While specific IC₅₀ values for this compound are not consistently reported, its iron-chelating ability is well-established and considered a primary mechanism of its antioxidant action.[17][18][3][17]
Superoxide Radical Scavenging ActivityEfficiently scavenges superoxide radicals, forming a stable semiquinone radical detectable by EPR.[1][1][5]
Hydroxyl Radical Scavenging ActivityFunctions as a hydroxyl radical scavenger.[2][2]
SOD Mimetic Activity ActivityDemonstrates SOD-mimetic effects by reducing endogenous superoxide levels.[8][7][8]
Cellular Antioxidant Activity ProtectionProvides 100% protection against UVA-induced mitochondrial DNA damage in skin cells.[19]
DPPH Radical Scavenging IC₅₀Data not consistently available in the reviewed literature.-
ABTS Radical Scavenging IC₅₀Data not consistently available in the reviewed literature.-

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's antioxidant properties.

Superoxide Radical Scavenging Assay (EPR-based)
  • Principle: This assay utilizes Electron Paramagnetic Resonance (EPR) spectroscopy to detect the stable semiquinone radical formed when this compound scavenges superoxide anions. The intensity of the EPR signal is proportional to the amount of superoxide scavenged.

  • Methodology:

    • Prepare a reaction mixture containing a superoxide generating system (e.g., xanthine (B1682287) and xanthine oxidase) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Add varying concentrations of this compound to the reaction mixture.

    • Transfer the mixture to a flat quartz EPR cell.

    • Record the EPR spectrum at room temperature using an X-band EPR spectrometer.

    • The characteristic signal of the this compound semiquinone radical will be observed. The signal intensity is quantified and plotted against the this compound concentration to determine its superoxide scavenging activity.[1]

Iron Chelation Assay (Ferrozine-based)
  • Principle: This spectrophotometric assay is based on the formation of a colored complex between ferrous iron (Fe²⁺) and the indicator ferrozine (B1204870). In the presence of a chelating agent like this compound, the formation of this complex is inhibited, leading to a decrease in absorbance.

  • Methodology:

    • Prepare a reaction mixture containing a known concentration of ferrous chloride (FeCl₂) in a suitable buffer (e.g., acetate (B1210297) buffer, pH 4.9).

    • Add varying concentrations of this compound to the reaction mixture and incubate at room temperature.

    • Add a solution of ferrozine to initiate the color-forming reaction.

    • After a short incubation period, measure the absorbance of the solution at 562 nm using a spectrophotometer.

    • The percentage of iron chelation is calculated by comparing the absorbance of the samples with a control (without this compound). The IC₅₀ value (the concentration of this compound required to chelate 50% of the iron) can be determined from a dose-response curve.[18]

Cellular Antioxidant Activity (CAA) Assay
  • Principle: This cell-based assay measures the ability of an antioxidant to prevent the oxidation of a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), within cultured cells.

  • Methodology:

    • Seed human cells (e.g., HepG2) in a 96-well plate and culture until confluent.

    • Wash the cells and pre-incubate them with DCFH-DA, which is deacetylated intracellularly to the non-fluorescent DCFH.

    • Add varying concentrations of this compound to the cells and incubate.

    • Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

    • Measure the fluorescence intensity over time using a microplate reader (excitation ~485 nm, emission ~538 nm). The inhibition of fluorescence by this compound compared to a control indicates its cellular antioxidant activity.[20]

Western Blot Analysis for MAPK Phosphorylation
  • Principle: This technique is used to detect changes in the phosphorylation state of specific proteins in the MAPK signaling pathway (e.g., p-ERK, p-JNK, p-p38) in response to this compound treatment.

  • Methodology:

    • Culture cells and treat them with this compound for a specified duration, often in the presence of an oxidative stimulus.

    • Lyse the cells to extract total proteins.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the MAPK proteins of interest.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and imaging system. The intensity of the bands corresponding to the phosphorylated proteins can be quantified and normalized to the total protein levels.[21]

NF-κB Reporter Assay (Luciferase-based)
  • Principle: This assay measures the transcriptional activity of NF-κB using a reporter gene (e.g., luciferase) under the control of NF-κB response elements. Inhibition of NF-κB activation by this compound results in a decrease in luciferase expression.

  • Methodology:

    • Transfect cells with a plasmid containing the NF-κB-luciferase reporter construct.

    • Treat the cells with this compound at various concentrations, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

    • Lyse the cells and measure the luciferase activity using a luminometer after adding the luciferase substrate.

    • The decrease in luminescence in this compound-treated cells compared to the stimulated control reflects the inhibition of NF-κB transcriptional activity.[22]

Visualizing the Mechanisms: Signaling Pathways and Workflows

Signaling Pathways

Tiron_Antioxidant_Pathways cluster_direct Direct Antioxidant Actions cluster_indirect Indirect Antioxidant Actions ROS ROS (O₂⁻, •OH) Metals Transition Metals (Fe²⁺, Fe³⁺) Tiron_direct This compound Tiron_direct->ROS Radical Scavenging Tiron_direct->Metals Chelation Tiron_indirect This compound Nrf2 Nrf2 Tiron_indirect->Nrf2 Activates NFkB NF-κB Tiron_indirect->NFkB Inhibits MAPK MAPK (ERK, JNK, p38) Tiron_indirect->MAPK Modulates ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates & Binds AOE Antioxidant Enzymes (HO-1, NQO1) ARE->AOE Induces Transcription Inflammation Inflammation Pro-oxidant Gene Expression NFkB->Inflammation Promotes Cellular_Response Cellular Stress Response MAPK->Cellular_Response

Caption: this compound's dual antioxidant mechanisms: direct scavenging and indirect pathway modulation.

Experimental Workflow: Cellular Antioxidant Activity (CAA) Assay

CAA_Workflow start Start cell_seeding 1. Seed cells in a 96-well plate start->cell_seeding incubation1 2. Culture to confluency cell_seeding->incubation1 preincubation 3. Pre-incubate with DCFH-DA and this compound incubation1->preincubation wash 4. Wash cells to remove extracellular compounds preincubation->wash induction 5. Induce oxidative stress (add AAPH) wash->induction measurement 6. Measure fluorescence kinetically induction->measurement analysis 7. Analyze data and calculate antioxidant activity measurement->analysis end End analysis->end

Caption: Step-by-step workflow for the Cellular Antioxidant Activity (CAA) assay.

Logical Relationship: Iron Chelation and Hydroxyl Radical Prevention

Iron_Chelation_Logic Fe2 Fe²⁺ Chelated_Fe This compound-Fe²⁺ Complex Fenton_Reaction Fenton Reaction Fe2->Fenton_Reaction H2O2 H₂O₂ H2O2->Fenton_Reaction OH_radical •OH (Hydroxyl Radical) Oxidative_Damage Oxidative Damage OH_radical->Oxidative_Damage This compound This compound This compound->Fe2 Chelates Chelated_Fe->Fenton_Reaction Prevents Participation Fenton_Reaction->OH_radical

Caption: this compound's iron chelation prevents Fenton reaction-mediated hydroxyl radical formation.

Conclusion

This compound's antioxidant activity is a result of a combination of direct free radical scavenging, potent metal chelation, and the modulation of critical cellular signaling pathways involved in the endogenous antioxidant response and inflammation. Its ability to permeate cells and accumulate in mitochondria further enhances its protective effects against oxidative stress. This technical guide provides a foundational understanding of these principles, supported by experimental methodologies, to aid researchers and drug development professionals in the evaluation and application of this compound as a significant antioxidant agent. Further research to establish a comprehensive profile of its IC₅₀ values across standardized assays would be beneficial for direct comparative analyses with other antioxidants.

References

Methodological & Application

Measuring Superoxide in Cell Culture Using Tiron: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Superoxide (B77818) (O₂⁻) is a highly reactive oxygen species (ROS) that plays a dual role in cellular physiology. At low concentrations, it functions as a critical signaling molecule in various pathways, including cell growth, differentiation, and immune responses. However, excessive production of superoxide leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Therefore, the accurate measurement of superoxide levels in cell culture is crucial for understanding disease mechanisms and for the development of novel therapeutics.

Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid) is a cell-permeable, water-soluble antioxidant that acts as a specific scavenger of superoxide radicals.[1] Its reaction with superoxide can be harnessed for quantitative measurement, providing a valuable tool for researchers. This document provides detailed application notes and protocols for using this compound to measure superoxide in cell culture systems.

Principle of this compound-Based Superoxide Detection

This compound directly scavenges superoxide radicals, undergoing oxidation in the process. While the primary product, a this compound semiquinone radical, is detectable by electron paramagnetic resonance (EPR) spectroscopy, spectrophotometric and fluorometric methods can also be adapted for use in standard laboratory settings.[2][3] These methods typically rely on indirect measurement, where this compound's scavenging activity competes with a detector molecule that produces a colored or fluorescent product upon reaction with superoxide. The degree of inhibition of color or fluorescence formation is proportional to the amount of superoxide scavenged by this compound, and thus, to the initial superoxide concentration.

Signaling Pathways of Superoxide Production

Superoxide is primarily generated by the NADPH oxidase (NOX) family of enzymes and as a byproduct of mitochondrial respiration. A well-characterized pathway for inducing superoxide production in phagocytic cells like neutrophils is through the activation of protein kinase C (PKC) by phorbol (B1677699) 12-myristate 13-acetate (PMA).[4][5] This pathway involves the assembly of the multi-subunit NOX2 enzyme complex at the cell membrane.

PMA_induced_Superoxide_Production PMA-Induced Superoxide Production via NADPH Oxidase 2 (NOX2) cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol PMA PMA PKC Protein Kinase C (PKC) PMA->PKC Activates Cytosolic_factors Cytosolic Factors (p47phox, p67phox, p40phox) PKC->Cytosolic_factors Phosphorylates NOX2_complex Inactive NOX2 Complex (gp91phox, p22phox) Active_NOX2 Active NOX2 Complex NOX2_complex->Active_NOX2 Assemble to form Superoxide Superoxide (O₂⁻) Active_NOX2->Superoxide Catalyzes reduction of O₂ Cytosolic_factors->NOX2_complex Rac Rac-GTP Rac->NOX2_complex Translocates to O2 O₂ O2->Active_NOX2

Caption: PMA-induced NOX2 activation pathway.

Experimental Protocols

Protocol 1: Spectrophotometric Measurement of Superoxide in Cell Lysates

This protocol is adapted from methods utilizing the reduction of a tetrazolium salt, such as Nitroblue Tetrazolium (NBT), by superoxide to form a colored formazan (B1609692) product. This compound is used as a competing scavenger.

Materials:

  • Cells of interest cultured to 70-80% confluency

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein assay reagent (e.g., BCA or Bradford)

  • This compound (Sigma-Aldrich, Cat. No. 149-45-1)

  • Nitroblue Tetrazolium (NBT)

  • NADH or Xanthine (B1682287)/Xanthine Oxidase (as a superoxide generating system for standard curve)

  • Superoxide Dismutase (SOD)

  • 96-well microplate

  • Microplate reader capable of absorbance measurement at 560 nm

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density in a multi-well plate.

    • Treat cells with experimental compounds to induce or inhibit superoxide production. Include appropriate vehicle controls.

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and keep it on ice.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard protein assay. This is crucial for normalizing the superoxide production.

  • Superoxide Measurement:

    • Prepare a reaction mixture in a 96-well plate. For each sample, prepare two wells: one with this compound and one without.

    • Reaction Mixture Composition (per well):

      • 50 µL of cell lysate (adjust volume to have equal protein amounts)

      • 50 µL of 0.1 M Phosphate (B84403) Buffer (pH 7.4)

      • 25 µL of 1 mg/mL NBT solution

      • 25 µL of either 10 mM this compound solution or buffer (for control)

    • To initiate the reaction, add 50 µL of a superoxide generating system (e.g., 1 mM NADH or a mixture of xanthine and xanthine oxidase).

    • Incubate the plate at 37°C for 15-30 minutes, protected from light.

    • Measure the absorbance at 560 nm using a microplate reader.

  • Data Analysis:

    • The scavenging effect of this compound is calculated as the percentage inhibition of NBT reduction:

      • % Inhibition = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the reaction without this compound, and A_sample is the absorbance with this compound.

    • A standard curve can be generated using a known source of superoxide (e.g., xanthine/xanthine oxidase system) to quantify the rate of superoxide production. A parallel assay with SOD can be used as a positive control for superoxide scavenging.

Protocol 2: In Vitro Superoxide Radical Scavenging Assay

This cell-free assay is useful for determining the direct superoxide scavenging activity of a compound, using this compound as a reference.

Materials:

  • This compound

  • Phenazine methosulfate (PMS)

  • NADH

  • Nitroblue Tetrazolium (NBT)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, test compounds, PMS, NADH, and NBT in phosphate buffer.

  • Assay Reaction:

    • In a 96-well plate, add the following in order:

      • 100 µL of 0.1 M Phosphate Buffer (pH 7.4)

      • 50 µL of NBT solution (e.g., 300 µM)

      • 50 µL of NADH solution (e.g., 936 µM)

      • 50 µL of various concentrations of this compound or test compound.

    • Initiate the reaction by adding 50 µL of PMS solution (e.g., 120 µM).

    • Incubate at room temperature for 5 minutes.

    • Measure the absorbance at 560 nm.

  • Data Analysis:

    • Calculate the percentage of superoxide radical scavenging activity using the formula provided in Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for superoxide production and scavenging.

Table 1: Superoxide Production Rates in Different Cell Lines

Cell LineStimulus (Concentration)Superoxide Production Rate (nmol/min/mg protein)Detection Method Reference
Human NeutrophilsPMA (100 ng/mL)6.3 ± 0.5 nmol/20 min/2x10⁶ cellsCytochrome c reduction[6]
HL-60 (differentiated)PMA (0.125 µg/mL)~3.6 nmol H₂O₂/10⁶ cells/30 minAmplex Red[7]
H9c2 MyocytesAntimycin A (50 µM)4.6 ± 0.12 fold increaseMitoSOX Red[8]
H9c2 MyocytesParaquat (50 µM)3.7 ± 0.13 fold increaseMitoSOX Red[8]

Note: Data from various methods are presented to provide a comparative overview. Direct quantitative data for this compound-based spectrophotometric assays in cell culture is limited in the literature.

Table 2: Superoxide Scavenging Activity of this compound

Assay SystemThis compound Concentration% Superoxide ScavengingReference
Xanthine/Xanthine Oxidase (EPR)Not specifiedEffective scavenger[2]
PMA-stimulated NeutrophilsNot specifiedInhibits superoxide-dependent reactions[5]
In vitro (PMS-NADH-NBT)Varies (IC50)Concentration-dependent[9]

Experimental Workflow

The following diagram illustrates the general workflow for measuring superoxide in cell culture.

Experimental_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_sample_prep Sample Preparation cluster_assay Superoxide Assay cluster_analysis Data Analysis A Seed Cells B Treat with Stimuli/Inhibitors A->B C Wash Cells with PBS B->C D Lyse Cells (for intracellular assay) or Collect Supernatant (for extracellular assay) C->D E Quantify Protein (for lysates) D->E F Prepare Reaction Mixture (with/without this compound) E->F G Incubate F->G H Measure Signal (Absorbance/Fluorescence) G->H I Calculate % Inhibition H->I J Normalize to Protein Content I->J K Quantify Superoxide Production J->K

Caption: General workflow for superoxide measurement.

Conclusion

This compound is a valuable tool for the specific detection and quantification of superoxide in cell culture. The provided protocols offer a starting point for researchers to adapt these methods to their specific cell types and experimental questions. Careful optimization of cell number, reagent concentrations, and incubation times is essential for obtaining reliable and reproducible results. The use of appropriate positive and negative controls, such as SOD and vehicle-treated cells, is critical for data interpretation. By employing these methods, researchers can gain valuable insights into the role of superoxide in cellular signaling and disease.

References

Application Notes and Protocols: Tiron-based ROS Detection in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen.[1] Under normal physiological conditions, ROS play a role in cell signaling and homeostasis.[1] However, excessive ROS production can lead to oxidative stress, a deleterious process that can damage cell structures, including lipids, proteins, and DNA.[1][2] Oxidative stress is implicated in a variety of pathological conditions, making the detection and quantification of ROS a critical aspect of biomedical research and drug development. Tiron, a cell-permeable superoxide (B77818) scavenger, serves as a valuable tool for the in vitro detection and quantification of superoxide radicals, a primary ROS.[2][3] this compound's mechanism of action involves scavenging superoxide ions and acting as an electron trap, which can be quantified to assess the level of oxidative stress in a biological sample.[4]

Principle of this compound-based ROS Detection

This compound (4,5-dihydroxy-1,3-benzenedisulfonic acid) is a small, water-soluble antioxidant that can readily penetrate cell membranes.[3][5] Its primary antioxidant activity stems from its ability to scavenge superoxide radicals (O₂⁻•). The underlying principle of this compound-based ROS detection is its reaction with superoxide, which can be monitored using various methods. In a common colorimetric assay, this compound competes with a detector molecule, such as nitroblue tetrazolium (NBT), for superoxide radicals. Superoxide radicals reduce the yellow NBT to a blue formazan (B1609692) product, which can be measured spectrophotometrically.[6] The presence of this compound will inhibit this reaction in a dose-dependent manner, and the degree of inhibition is proportional to the superoxide scavenging capacity of this compound.

Quantitative Data Summary

The efficacy of this compound as a superoxide scavenger can be quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to scavenge 50% of the superoxide radicals in a given assay. The following table provides a template for presenting such quantitative data, with a placeholder for the IC50 value of this compound in a Nitroblue Tetrazolium (NBT) assay.

Assay Type Test Compound IC50 (µg/mL) Standard Compound Standard IC50 (µg/mL)
Superoxide Radical Scavenging (NBT)This compoundData to be determined experimentallyAscorbic AcidRefer to literature

Note: The IC50 value for this compound in the NBT assay should be determined experimentally by generating a dose-response curve.

Experimental Protocols

In Vitro Superoxide Radical Scavenging Assay using the NBT Method

This protocol describes a cell-free method to determine the superoxide scavenging activity of this compound.

Materials:

  • This compound

  • Tris-HCl buffer (16 mM, pH 8.0)

  • Nitroblue tetrazolium (NBT) solution (50 µM in Tris-HCl buffer)

  • NADH solution (78 µM in Tris-HCl buffer)

  • Phenazine methosulfate (PMS) solution (10 µM in Tris-HCl buffer)

  • Ascorbic acid (for use as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in Tris-HCl buffer.

  • In a 96-well microplate, add 100 µL of the this compound dilutions to the sample wells.

  • For the control wells, add 100 µL of Tris-HCl buffer.

  • Add 50 µL of NBT solution to all wells.

  • Add 50 µL of NADH solution to all wells.

  • Initiate the reaction by adding 50 µL of PMS solution to all wells.

  • Incubate the plate at room temperature for 5 minutes, protected from light.

  • Measure the absorbance at 560 nm using a microplate reader.

  • The percentage of superoxide radical scavenging is calculated using the following formula:

    % Scavenging = [(A_control - A_sample) / A_control] x 100

    Where A_control is the absorbance of the control (without this compound) and A_sample is the absorbance in the presence of this compound.[7]

  • Plot the percentage of scavenging against the this compound concentration to determine the IC50 value.

Detection of Intracellular ROS using a Fluorescent Probe with this compound as a Scavenger

This protocol describes how to use this compound as a negative control to confirm that a fluorescent signal is indeed from superoxide, by observing a reduction in fluorescence in the presence of this compound.

Materials:

  • Cells in culture (e.g., adherent or suspension)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • ROS-sensitive fluorescent probe (e.g., MitoSOX Red for mitochondrial superoxide)

  • This compound solution (e.g., 10 mM in PBS or culture medium)

  • ROS inducer (e.g., Antimycin A) (optional, as a positive control)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slide).

  • Treat the cells with the experimental compound to induce ROS production. Include untreated control and positive control (ROS inducer) groups.

  • To confirm the signal is from superoxide, pre-incubate a set of wells with this compound (e.g., 10 mM) for 30-60 minutes before adding the experimental compound and fluorescent probe.

  • Wash the cells with PBS.

  • Load the cells with the ROS-sensitive fluorescent probe according to the manufacturer's instructions. For example, for MitoSOX Red, incubate cells with 5 µM MitoSOX Red for 10-30 minutes at 37°C.[8]

  • Wash the cells with PBS to remove excess probe.

  • Acquire images using a fluorescence microscope or analyze the cells by flow cytometry.

  • A significant decrease in fluorescence intensity in the this compound-treated cells compared to the cells treated with the experimental compound alone confirms that the signal is due to superoxide radicals.

Visualizations

Signaling Pathway of ROS Generation and Scavenging

The following diagram illustrates the generation of superoxide (O₂⁻•) from molecular oxygen (O₂) through various enzymatic and mitochondrial pathways. Superoxide can then be converted to hydrogen peroxide (H₂O₂) by superoxide dismutase (SOD) or scavenged by antioxidants like this compound. H₂O₂ can be further converted to the highly reactive hydroxyl radical (•OH) via the Fenton reaction.[9][10]

ROS_Pathway cluster_generation ROS Generation cluster_scavenging ROS Scavenging O2 Molecular Oxygen (O₂) Superoxide Superoxide (O₂⁻•) H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 SOD This compound This compound Superoxide->this compound Scavenged OH_radical Hydroxyl Radical (•OH) H2O2->OH_radical Fenton Reaction (Fe²⁺) H2O Water (H₂O) H2O2->H2O Catalase, GSH Mitochondria Mitochondrial ETC Mitochondria->Superoxide e⁻ NOX NADPH Oxidase NOX->Superoxide e⁻ XO Xanthine Oxidase XO->Superoxide e⁻ SOD Superoxide Dismutase (SOD) Catalase Catalase GSH Glutathione Peroxidase Workflow start Start prepare_reagents Prepare this compound Dilutions, NBT, NADH, and PMS Solutions start->prepare_reagents add_reagents Add this compound, NBT, and NADH to 96-well Plate prepare_reagents->add_reagents initiate_reaction Initiate Reaction with PMS add_reagents->initiate_reaction incubate Incubate at Room Temperature (5 min) initiate_reaction->incubate measure_absorbance Measure Absorbance at 560 nm incubate->measure_absorbance calculate Calculate % Scavenging and IC50 measure_absorbance->calculate end End calculate->end

References

Application Notes: Spectrophotometric Determination of Iron Using Tiron

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid, disodium (B8443419) salt) is a highly effective chelating agent for the sensitive and selective colorimetric determination of iron(III) ions in aqueous solutions.[1][2] This method is predicated on the formation of stable, colored complexes between this compound and Fe(III). The stoichiometry and the color of the resulting complex are highly dependent on the pH of the solution, which in turn dictates the wavelength of maximum absorbance (λmax).[1][3] This variability allows for procedural adjustments to suit different sample matrices and concentration ranges. The intensity of the color produced is directly proportional to the concentration of iron(III), enabling quantitative analysis via spectrophotometry.[1]

The solution chemistry of the Fe(III)-Tiron system is complex and influenced by both pH and the ligand-to-metal molar ratio.[3] Three distinct coordination compounds can be identified in aqueous solutions at different pH levels:

  • At an acidic pH (approximately 1-4), a blue 1:1 (Fe:this compound) complex is formed.[1]

  • In the pH range of 5-7, a violet 1:2 complex is predominant.[1]

  • Under alkaline conditions (pH > 7), a red 1:3 complex is formed.[1]

These complexes exhibit different maximum absorbance wavelengths (λmax), which are critical for spectrophotometric measurements.[1]

Data Presentation: Quantitative Parameters

The following table summarizes the key quantitative parameters for the spectrophotometric determination of iron using this compound. It is important to note that the specific molar absorptivity, linear range, and limit of detection will vary depending on the experimental conditions, such as the chosen pH and the instrumentation used.[1]

ParameterValueNotes
pH-Dependent Fe(III):this compound Complexes & λmax
pH Range 1-41:1 Stoichiometry, Blue Complex, λmax ~635-680 nm[1][4]
pH Range 5-71:2 Stoichiometry, Violet Complex, λmax ~562 nm[1]
pH > 71:3 Stoichiometry, Red Complex, λmax ~480 nm[1]
Analytical Performance (Example Method)
Molar Absorption Coefficient6.0×10⁵ L/mol·cmAt λmax = 665 nm in a slightly acidic solution.[5]
Linearity Range0.02–70.00 mg/L[5]
Limit of Detection (LOD)1 µg/L[5]
Sandell's Sensitivity10 ng/cm²[5]
Stoichiometric Composition (Chelate)2:3 (Fe(III):this compound)In a slightly acidic aqueous solution.[5]
StabilityAbsorbance remains stable for over 24 hours.[5]

Experimental Workflow Diagram

Spectrophotometric_Iron_Analysis_with_this compound cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis reagent_prep Reagent Preparation (this compound, Iron Standards, Buffers) ph_adjust pH Adjustment (Select appropriate pH for desired complex) reagent_prep->ph_adjust sample_prep Sample Preparation (Dissolution, Dilution) sample_prep->ph_adjust complex_form Complex Formation (Add this compound to sample/standard) ph_adjust->complex_form incubation Incubation (Allow for complete color development) complex_form->incubation spec_setup Spectrophotometer Setup (Set λmax, Zero with blank) incubation->spec_setup measure_abs Measure Absorbance (Standards and Samples) spec_setup->measure_abs cal_curve Calibration Curve Construction (Plot Absorbance vs. Concentration) measure_abs->cal_curve concentration_det Concentration Determination (Calculate unknown from calibration curve) cal_curve->concentration_det

Caption: Workflow for spectrophotometric iron analysis using this compound.

Protocols: Detailed Methodologies

This section provides a detailed protocol for the spectrophotometric determination of iron(III) using this compound. The specific pH and corresponding λmax should be chosen based on the expected iron concentration and potential interferences.

1. Materials and Reagents

  • This compound (4,5-dihydroxy-1,3-benzenedisulfonic acid, disodium salt), analytical reagent grade.

  • Iron(III) stock solution (e.g., 1000 mg/L): Prepare by dissolving a known mass of ferric chloride (FeCl₃) or ammonium (B1175870) iron(III) sulfate (B86663) (NH₄Fe(SO₄)₂·12H₂O) in deionized water containing a small amount of acid (e.g., HCl or H₂SO₄) to prevent hydrolysis.

  • Buffer solutions: Prepare appropriate buffer solutions to maintain the desired pH for complex formation (e.g., acetate (B1210297) buffer for pH 3.6-5.6, borate (B1201080) buffer for pH > 7).

  • Deionized water.

2. Preparation of Solutions

  • This compound Reagent Solution (e.g., 10 mM): Dissolve an appropriate amount of this compound in deionized water. This solution should be stored in a dark bottle to protect it from light.[1]

  • Working Iron(III) Standard Solutions: Prepare a series of standard solutions with known concentrations of Fe(III) by diluting the stock solution with deionized water. The concentration range should be selected to encompass the expected concentration of the unknown samples.[1]

3. Sample Preparation

  • If the sample is a solid, dissolve it in a suitable solvent and dilute it with deionized water as necessary.

  • For samples containing iron(II), an oxidation step (e.g., with hydrogen peroxide) may be necessary to convert Fe(II) to Fe(III) for total iron determination.

4. Experimental Procedure

  • pH Adjustment and Complex Formation:

    • Pipette a known volume of the sample or standard solution into a volumetric flask.

    • Add the appropriate buffer solution to adjust the pH to the desired level for the specific Fe(III)-Tiron complex to be formed.

    • Add an excess of the this compound reagent solution to ensure complete complexation of the Fe(III) ions.[1]

    • Dilute the solution to the final volume with deionized water and mix thoroughly.

    • Allow the solution to stand for a sufficient time (e.g., 10-15 minutes) to ensure complete color development.[1]

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) corresponding to the Fe(III)-Tiron complex formed at the chosen pH.[1]

    • Use a reagent blank (containing all components except the iron standard or sample) to zero the spectrophotometer.[1]

    • Measure the absorbance of each standard solution and the sample solution.

5. Data Analysis

  • Calibration Curve:

    • Plot a graph of absorbance versus the concentration of the iron(III) standards.

    • A linear relationship should be observed within a certain concentration range, following the Beer-Lambert law.[1]

  • Determination of Unknown Concentration:

    • Use the absorbance of the unknown sample and the calibration curve to determine the concentration of iron(III) in the sample.[1]

Signaling Pathway/Logical Relationship Diagram

Tiron_Iron_Complex_Formation cluster_complexes pH-Dependent Complex Formation Fe3_ion Fe(III) ion in sample blue_complex Blue Complex (1:1 Fe:this compound) λmax ~635-680 nm Fe3_ion->blue_complex violet_complex Violet Complex (1:2 Fe:this compound) λmax ~562 nm Fe3_ion->violet_complex red_complex Red Complex (1:3 Fe:this compound) λmax ~480 nm Fe3_ion->red_complex Tiron_reagent This compound Reagent Tiron_reagent->blue_complex Tiron_reagent->violet_complex Tiron_reagent->red_complex pH_condition pH of Solution pH_condition->blue_complex pH 1-4 pH_condition->violet_complex pH 5-7 pH_condition->red_complex pH > 7 concentration_det Spectrophotometric Quantification blue_complex->concentration_det violet_complex->concentration_det red_complex->concentration_det

Caption: pH-dependent formation of Fe(III)-Tiron complexes for analysis.

References

Application Notes and Protocols: Tiron for Mitigating Oxidative Stress in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiron (B1681039), also known as sodium 4,5-dihydroxybenzene-1,3-disulfonate, is a potent, water-soluble antioxidant and metal chelator.[1][2] Its small size allows for effective penetration of cellular and mitochondrial membranes, making it a valuable tool for investigating and mitigating oxidative stress in various biological systems.[2] In numerous animal models, this compound has demonstrated significant protective effects against oxidative damage induced by a wide range of toxins and pathological conditions. These include nephrotoxicity, neurotoxicity, lung and liver injury, and neurodegenerative diseases.[3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in animal models of oxidative stress, based on peer-reviewed studies.

Mechanism of Action

This compound functions as a powerful antioxidant through several mechanisms. It is a superoxide (B77818) dismutase (SOD) mimetic, effectively scavenging superoxide radicals. Additionally, its catechol structure allows it to chelate transition metals like iron, which can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.[1][6] this compound has also been shown to modulate key signaling pathways involved in the cellular antioxidant response, most notably the Keap1-Nrf2 pathway.[4][5]

Signaling Pathway

Tiron_Nrf2_Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inhibits This compound This compound This compound->Oxidative Stress Scavenges ROS This compound->Keap1 Directly or Indirectly Inhibits Nrf2_Keap1 Nrf2_Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 Release Nrf2_nuc Nrf2_nuc Nrf2->Nrf2_nuc Translocation

Caption: this compound activates the Keap1-Nrf2 antioxidant response pathway.

Data Presentation: Efficacy of this compound in Animal Models

The following tables summarize the quantitative data from various studies demonstrating the protective effects of this compound against oxidative stress.

Table 1: this compound's Effect on Oxidative Stress Biomarkers in a Rat Model of Nicotine-Induced Lung and Liver Injury [4]

BiomarkerControlNicotine (B1678760) (10 mg/kg/day, i.p.)Nicotine + this compound (100 mg/kg/day, i.p.)Nicotine + this compound (200 mg/kg/day, i.p.)
Lung Malondialdehyde (MDA) NormalIncreasedSignificantly DecreasedSignificantly Decreased
Lung Reactive Oxygen Species (ROS) NormalIncreasedSignificantly DecreasedSignificantly Decreased
Lung Reduced Glutathione (B108866) (GSH) NormalDecreasedSignificantly IncreasedSignificantly Increased
Lung Catalase (CAT) Activity NormalDecreasedSignificantly IncreasedSignificantly Increased
Lung Superoxide Dismutase (SOD) Activity NormalDecreasedSignificantly IncreasedSignificantly Increased
Liver Malondialdehyde (MDA) NormalIncreasedSignificantly DecreasedSignificantly Decreased
Liver Reactive Oxygen Species (ROS) NormalIncreasedSignificantly DecreasedSignificantly Decreased
Liver Reduced Glutathione (GSH) NormalDecreasedSignificantly IncreasedSignificantly Increased
Liver Catalase (CAT) Activity NormalDecreasedSignificantly IncreasedSignificantly Increased
Liver Superoxide Dismutase (SOD) Activity NormalDecreasedSignificantly IncreasedSignificantly Increased

Table 2: this compound's Effect on Oxidative Stress Biomarkers in a Rat Model of Titanium Dioxide Nanoparticle (TiO2 NP)-Induced Nephrotoxicity [3]

Biomarker (Renal Tissue)ControlTiO2 NPs (100 mg/kg BW)TiO2 NPs + this compound (470 mg/kg BW)
Malondialdehyde (MDA) NormalMarkedly IncreasedSignificantly Decreased
Glutathione Peroxidase (GPx) NormalDepletedIncreased Activity
Superoxide Dismutase (SOD) NormalDepletedIncreased Activity
Glutathione (GSH) NormalDepletedIncreased Concentration

Table 3: this compound's Effect on Oxidative Stress Biomarkers in a Rat Model of Aluminum-Induced Neurotoxicity [1]

Biomarker (Brain)ControlAluminum Chloride (172.5 mg/kg/day, oral)Aluminum Chloride + this compound (471 mg/kg/day, i.p.)
Thiobarbituric Acid Reactive Substances (TBARS) NormalIncreasedSignificantly Decreased
Reduced Glutathione (GSH) NormalDecreasedSignificantly Increased
Glutathione Reductase (GR) NormalDecreasedSignificantly Increased
Glutathione Peroxidase (GPx) NormalDecreasedSignificantly Increased
Catalase (CAT) NormalDecreasedSignificantly Increased
Superoxide Dismutase (SOD) NormalDecreasedSignificantly Increased

Table 4: this compound's Effect on Mitochondrial Function in Rat Brain Following Radiation or Manganese Toxicity [7]

Biomarker (Brain Mitochondria)Radiation or MnCl2Radiation or MnCl2 + this compound (471 mg/kg)
Hydrogen Peroxide (H2O2) IncreasedMarkedly Decreased
Malondialdehyde (MDA) IncreasedMarkedly Decreased
Total Antioxidant Capacity (TAC) DecreasedSignificantly Increased
Glutathione (GSH) DecreasedSignificantly Increased
Manganese Superoxide Dismutase (MnSOD) DecreasedSignificantly Increased
Glutathione Peroxidase (GPx) DecreasedSignificantly Increased

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature. It is crucial to adhere to all institutional and national guidelines for the care and use of laboratory animals.[8][9]

Protocol 1: Mitigation of Nicotine-Induced Lung and Liver Injury in Rats[4]

Nicotine_Tiron_Protocol cluster_setup Experimental Setup cluster_treatment Treatment Protocol (8 weeks) cluster_analysis Endpoint Analysis Animal Male Wistar Rats Grouping Grouping (n=6-8/group): 1. Control 2. Nicotine (10 mg/kg/day) 3. Nicotine + this compound (100 mg/kg/day) 4. Nicotine + this compound (200 mg/kg/day) 5. This compound (100 mg/kg/day) 6. This compound (200 mg/kg/day) Animal->Grouping Nicotine_Admin Nicotine Administration (i.p.) Grouping->Nicotine_Admin Tiron_Admin This compound Administration (i.p.) Grouping->Tiron_Admin Sacrifice Euthanasia & Tissue Collection (Lung, Liver, Blood) Nicotine_Admin->Sacrifice After 8 weeks Tiron_Admin->Sacrifice After 8 weeks Biochem Biochemical Assays: - MDA, ROS, GSH, CAT, SOD - Serum ALT, AST, ALP Sacrifice->Biochem Histo Histopathological Examination Sacrifice->Histo Western Western Blot: - NOX1, iNOS, NF-κB, TNF-α, Nrf2 Sacrifice->Western

Caption: Workflow for nicotine-induced organ injury study.

  • Animal Model: Adult male Wistar rats.

  • Induction of Oxidative Stress: Administer nicotine at a dose of 10 mg/kg/day via intraperitoneal (i.p.) injection for 8 weeks.

  • This compound Administration: Administer this compound at doses of 100 or 200 mg/kg/day (i.p.) for 8 weeks, concurrently with nicotine.

  • Control Groups: Include a vehicle control group, a nicotine-only group, and this compound-only groups.

  • Endpoint Analysis:

    • Collect blood for serum analysis of liver function enzymes (ALT, AST, ALP).

    • Harvest lung and liver tissues.

    • Homogenize a portion of the tissues for biochemical analysis of oxidative stress markers (MDA, ROS, GSH, CAT, SOD).

    • Fix a portion of the tissues in formalin for histopathological examination.

    • Use a portion of the tissues for Western blot analysis of proteins such as NOX1, iNOS, NF-κB, TNF-α, and Nrf2.

Protocol 2: Amelioration of Titanium Dioxide Nanoparticle (TiO2 NP)-Induced Nephrotoxicity in Rats[3]
  • Animal Model: Adult male rats.

  • Induction of Oxidative Stress: Administer TiO2 NPs at a dose of 100 mg/kg body weight (BW), likely via oral gavage or i.p. injection (the original abstract mentions oral administration of this compound, implying the NPs may also be oral, but clarification from the full paper is recommended).

  • This compound Administration: Administer this compound orally at a dose of 470 mg/kg BW.

  • Experimental Groups:

    • Group I: Control

    • Group II: TiO2 NPs (100 mg/kg BW)

    • Group III: TiO2 NPs + this compound (470 mg/kg BW)

    • Group IV: this compound alone

  • Endpoint Analysis:

    • Measure serum urea, creatinine, and total protein to assess renal function.

    • In renal tissue homogenates, determine the activities of glutathione peroxidase (GPx) and superoxide dismutase (SOD), and the levels of malondialdehyde (MDA) and glutathione (GSH).

    • Evaluate renal fibrosis by measuring the expression of TGF-β1 and MMP9.

    • Conduct histopathological examination of kidney tissue.

Protocol 3: Neuroprotection Against MPTP-Induced Parkinsonism in Mice[5]

MPTP_Tiron_Protocol cluster_pretreatment Pre-treatment Phase (5 days) cluster_induction Neurotoxicity Induction (5 days) cluster_post_treatment Post-treatment Phase (5 days) cluster_assessment Assessment Phase Tiron_Pre This compound Administration (i.p.) (140 or 280 mg/kg) MPTP_Admin MPTP Injection (i.p.) (30 mg/kg) Tiron_Pre->MPTP_Admin Tiron_Post Continued this compound Administration MPTP_Admin->Tiron_Post Behavior Behavioral Tests Tiron_Post->Behavior Biochem_Neuro Neurochemical Analysis: - Dopamine (B1211576), GABA - Catalase, MDA Behavior->Biochem_Neuro Histo_IHC Histopathology & IHC: - Keap-1, HO-1 Biochem_Neuro->Histo_IHC

Caption: Experimental timeline for MPTP-induced Parkinsonism study.

  • Animal Model: Mice.

  • Induction of Neurotoxicity: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at 30 mg/kg, i.p., daily for 5 consecutive days.

  • This compound Administration: Treat mice with this compound (140 and 280 mg/kg, i.p.) for 10 consecutive days, starting 5 days before the first MPTP injection.

  • Positive Control: Include a group treated with Levodopa (8.4 mg/kg, orally).

  • Endpoint Analysis:

    • Conduct behavioral tests to assess motor function.

    • Measure hippocampal levels of dopamine and γ-aminobutyric acid (GABA).

    • Assess oxidative stress by measuring catalase activity and malondialdehyde (MDA) levels.

    • Perform histopathological examination of brain tissue.

    • Use immunohistochemistry to assess the expression of Keap-1 and heme oxygenase-1 (HO-1).

Conclusion

This compound is a versatile and effective agent for mitigating oxidative stress in a variety of animal models. Its proven efficacy in reducing lipid peroxidation, replenishing endogenous antioxidants, and modulating key protective signaling pathways makes it an invaluable tool for research in toxicology, pharmacology, and drug development. The protocols and data presented here provide a comprehensive guide for researchers looking to incorporate this compound into their studies of oxidative stress-related pathologies. Researchers should, however, always refer to the full-text of the cited literature for complete experimental details and context.

References

Tiron Administration Protocol for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiron, also known as 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium (B8443419) salt, is a potent, water-soluble antioxidant and metal chelator.[1] Its ability to scavenge reactive oxygen species (ROS) and chelate iron makes it a valuable tool for in vivo studies investigating oxidative stress-related pathologies.[1][2] These application notes provide detailed protocols and data for the administration of this compound in preclinical research settings, focusing on rodent models.

Data Presentation: this compound In Vivo Administration Parameters

The following table summarizes the administration protocols for this compound from various in vivo studies. This data can guide researchers in designing their own experiments.

Animal ModelCondition InvestigatedThis compound DosageAdministration RouteTreatment DurationReference
Wistar RatsAluminum-induced toxicity471 mg/kg/dayIntraperitoneal (i.p.)7 days[3]
Male RatsTitanium dioxide nanoparticle-induced nephrotoxicity470 mg/kgOralNot specified[4]
RatsNicotine-induced lung and liver injury100 or 200 mg/kg/dayIntraperitoneal (i.p.)8 weeks[5][6]
Adult RatsVanadate-induced behavioral toxicity235 or 470 mg/kgIntraperitoneal (i.p.)2 weeks[3]
Female Albino RatsBeryllium poisoningNot specifiedNot specifiedNot specified[7]

Experimental Protocols

Preparation of this compound Solution for In Vivo Administration

This compound is freely soluble in water, simplifying the preparation of solutions for in vivo use.[8] Sterile saline (0.9% NaCl) is a commonly used and appropriate vehicle for administration.

Materials:

  • This compound (4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt) powder[9]

  • Sterile, pyrogen-free 0.9% sodium chloride (saline) solution

  • Sterile vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • Analytical balance

Protocol:

  • Calculate the required amount of this compound: Based on the desired dosage (mg/kg) and the average weight of the animals, calculate the total amount of this compound needed.

  • Weigh the this compound powder: Using an analytical balance, accurately weigh the calculated amount of this compound powder.

  • Dissolve this compound in sterile saline: In a sterile vial, add the weighed this compound powder to a known volume of sterile saline to achieve the desired final concentration. The concentration should be calculated to ensure the appropriate injection volume for the animal model (typically 5-10 mL/kg for intraperitoneal injection in rats).

  • Ensure complete dissolution: Vortex the solution until the this compound powder is completely dissolved. The solution should be clear and colorless.

  • Sterile filter the solution: To ensure sterility, pass the this compound solution through a 0.22 µm sterile filter into a new sterile vial.

  • Storage: Store the prepared this compound solution at 2-8°C and protected from light. It is recommended to prepare fresh solutions for each experiment to ensure potency and sterility.

In Vivo Administration of this compound

The following are general guidelines for intraperitoneal and oral administration of this compound in rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Animal Restraint: Properly restrain the animal to expose the abdominal area. For rats, manual restraint is often sufficient. For mice, scruffing the neck is a common and effective method.

  • Injection Site: The preferred injection site is the lower right or left abdominal quadrant to avoid puncturing the cecum, bladder, or other internal organs.

  • Injection Procedure:

    • Swab the injection site with 70% ethanol.

    • Insert a sterile needle (23-25 gauge for rats, 25-27 gauge for mice) at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the animal to its cage.

  • Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.

  • Animal Restraint: Proper restraint is crucial for safe oral gavage. For rats and mice, this typically involves holding the animal firmly by the scruff of the neck to prevent movement of the head.

  • Gavage Needle Selection: Use a sterile, ball-tipped gavage needle of the appropriate size for the animal (e.g., 16-18 gauge for rats, 20-22 gauge for mice). The length of the needle should be pre-measured to extend from the tip of the nose to the last rib.

  • Procedure:

    • Gently insert the gavage needle into the esophagus, passing it along the roof of the mouth.

    • Advance the needle slowly and steadily until it reaches the predetermined depth. Do not force the needle if resistance is met.

    • Administer the this compound solution at a slow and steady rate.

    • Gently remove the gavage needle.

  • Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Mandatory Visualizations

Signaling Pathway of this compound in Mitigating Oxidative Stress

Tiron_Signaling_Pathway ROS ROS (Reactive Oxygen Species) NFkB_pathway NF-κB Pathway ROS->NFkB_pathway Activates Cellular_Damage Cellular Damage ROS->Cellular_Damage This compound This compound This compound->ROS Scavenges Fe Iron (Fe³⁺) This compound->Fe Chelates This compound->NFkB_pathway Inhibits Nrf2_pathway Nrf2 Pathway This compound->Nrf2_pathway Activates Fe->ROS Promotes (Fenton Reaction) Inflammation Inflammation NFkB_pathway->Inflammation Promotes Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Nrf2_pathway->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralize

Caption: this compound's mechanism in reducing oxidative stress.

Experimental Workflow for In Vivo this compound Efficacy Study

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Random Group Assignment (e.g., Control, Disease Model, this compound-treated) acclimatization->grouping disease_induction Disease/Oxidative Stress Induction (e.g., Toxin Administration) grouping->disease_induction tiron_admin This compound Administration (as per protocol) disease_induction->tiron_admin monitoring Monitoring (Body weight, clinical signs) tiron_admin->monitoring endpoint Endpoint (e.g., 2-8 weeks) monitoring->endpoint sample_collection Sample Collection (Blood, Tissues) endpoint->sample_collection analysis Biochemical & Histological Analysis (Oxidative stress markers, Inflammation, etc.) sample_collection->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis end End data_analysis->end

Caption: General workflow for an in vivo this compound study.

Pharmacokinetics

Despite extensive searches of publicly available literature, specific pharmacokinetic data for this compound (4,5-dihydroxy-1,3-benzenedisulfonic acid), including its bioavailability, half-life, and metabolism in vivo, could not be located. The available research primarily focuses on its direct antioxidant and chelating effects within the biological systems studied, rather than its systemic absorption, distribution, metabolism, and excretion (ADME) profile. Researchers should consider this lack of pharmacokinetic data when designing studies, particularly those investigating systemic effects or requiring precise dosing to achieve target plasma concentrations.

Conclusion

This compound is a versatile and effective antioxidant for in vivo research. The provided protocols and data offer a foundation for researchers to design and execute studies investigating the role of oxidative stress in various disease models. Adherence to proper animal handling and sterile techniques is paramount for the successful and ethical implementation of these protocols. The diagrams provided offer a visual guide to the underlying mechanisms of this compound and the typical experimental process. Further research into the pharmacokinetics of this compound would be beneficial to the scientific community.

References

Application Note: Utilizing Tiron in Electron Paramagnetic Resonance (EPR) Spectroscopy for Superoxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific and sensitive technique for the direct detection and characterization of species with unpaired electrons, such as free radicals.[1][2] Many biologically relevant radicals, like the superoxide (B77818) radical (O₂•⁻), are highly reactive and short-lived, making their direct detection challenging.[1] Tiron (1,2-dihydroxybenzene-3,5-disulfonate) serves as an effective tool for these measurements. Unlike traditional spin traps that form radical adducts, this compound is oxidized by superoxide into a stable and EPR-visible semiquinone radical.[3][4] This property allows for a simple and sensitive assay to quantify the rate of superoxide generation in various biological and chemical systems.[3] This document provides detailed application notes and protocols for using this compound in EPR spectroscopy.

Principle of Detection

The core of the this compound-based EPR assay is the chemical reaction between this compound and the superoxide radical. This compound, a diamagnetic compound (EPR silent), is oxidized by O₂•⁻ to form a paramagnetic semiquinone radical. This resulting radical is significantly more stable than superoxide and produces a characteristic four-line EPR spectrum that can be readily detected and quantified. The steady-state concentration of the this compound semiquinone radical, as measured by the intensity of its EPR signal, is directly proportional to the rate of superoxide generation.[3] This method is particularly useful for measuring electron release in hypoxic conditions and can be applied to mitigate redox-induced toxicity in drug research.[4]

Key Applications

  • Quantitative Analysis of Superoxide Production: Enables the measurement of O₂•⁻ generation rates from enzymatic systems (e.g., xanthine (B1682287) oxidase) and biological sources like mitochondria.[3]

  • Cellular and Subcellular ROS Studies: Can be used to assess superoxide production in cellular fractions, although its applicability in intact cells may depend on membrane permeability.[5]

  • Antioxidant Efficacy Screening: Provides a method to evaluate the superoxide scavenging capacity of potential antioxidant compounds by measuring the reduction in the this compound semiquinone signal.

  • Drug Development and Toxicology: Helps in understanding mechanisms of drug-induced oxidative stress by quantifying superoxide release.[4]

Experimental and Data Analysis Workflow

The general workflow for a this compound-based EPR experiment involves careful sample preparation, precise EPR data acquisition, and quantitative analysis of the resulting spectrum.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Measurement cluster_analysis Phase 3: Analysis A Reagent Preparation (Buffer, this compound, O₂•⁻ Source) B Sample Formulation (Mix reagents in EPR tube) A->B C EPR Spectrometer Setup (Set parameters: Field, Power, etc.) B->C D Data Acquisition (Record this compound Semiquinone Spectrum) C->D E Spectral Processing (Baseline Correction, Integration) D->E F Quantification (Calculate Radical Concentration) E->F G Kinetic Analysis (Determine O₂•⁻ Generation Rate) F->G G cluster_gen Superoxide Generation cluster_det EPR Detection Pathway XAN Xanthine + O₂ SUP Superoxide (O₂•⁻) (Paramagnetic, Short-lived) XAN->SUP Enzymatic Oxidation XO Xanthine Oxidase TIRON_D This compound (Diamagnetic) SUP->TIRON_D Scavenging TIRON_P This compound Semiquinone (Paramagnetic, Stable) TIRON_D->TIRON_P Oxidation EPR EPR Spectrometer TIRON_P->EPR Detectable Signal G cluster_this compound This compound (Scavenger) cluster_dmpo DMPO (Spin Trap) Tiron_Start Superoxide (O₂•⁻) Tiron_Mid This compound (Diamagnetic) Tiron_End This compound Semiquinone (Paramagnetic) Tiron_Mid->Tiron_End Oxidation DMPO_Start Superoxide (O₂•⁻) DMPO_Mid DMPO (Diamagnetic) DMPO_End DMPO-OOH Adduct (Paramagnetic) DMPO_Mid->DMPO_End Covalent Addition Title Comparison of Detection Mechanisms

References

Tiron (Disodium 1,2-dihydroxybenzene-3,5-disulfonate): Application Notes and Protocols for Heavy Metal Chelation in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiron, also known as disodium (B8443419) 1,2-dihydroxybenzene-3,5-disulfonate, is a potent chelating agent with significant applications in environmental science, particularly in the remediation of heavy metal-contaminated soils.[1] Its molecular structure, featuring two hydroxyl groups and two sulfonate groups on a benzene (B151609) ring, allows it to form stable, water-soluble complexes with a variety of divalent and trivalent metal ions.[2] This property is crucial for soil washing techniques, where the goal is to mobilize and extract heavy metal contaminants from the soil matrix.[1] These application notes provide detailed protocols and quantitative data for the use of this compound as a chelating agent for the remediation of soils contaminated with heavy metals such as lead (Pb), cadmium (Cd), zinc (Zn), and copper (Cu).

Chemical Properties and Chelation Mechanism

This compound is a non-toxic, cell-permeable compound that can function as a scavenger for hydroxyl radicals and superoxide.[3] In the context of soil remediation, its primary role is to bind with heavy metal ions, forming stable complexes that can be flushed out of the soil.[1] The chelation process involves the donation of electron pairs from the oxygen atoms of the hydroxyl groups to the metal ion, forming coordinate bonds and a stable ring-like structure known as a chelate. This complexation increases the solubility and mobility of the heavy metals, facilitating their removal from the soil.

The effectiveness of this compound is influenced by several factors, including soil pH, the concentration of the chelating agent, and the specific heavy metals present. The stability of the this compound-metal complexes is a key factor in its efficiency as a remediation agent.

Data Presentation

The following tables summarize the quantitative data on the efficiency of chelating agents in removing heavy metals from contaminated soil. While specific data for this compound is limited in publicly available literature, the following data for similar chelating agents like EDTA provides a benchmark for expected performance.

Table 1: Heavy Metal Removal Efficiency of Chelating Agents in Soil Washing

Chelating AgentHeavy MetalSoil TypeConcentration of Chelating AgentpHContact Time (hours)Removal Efficiency (%)Reference
EDTALead (Pb)Sandy Loam0.05 MNot Specified3.593.9[4]
EDTACadmium (Cd)Sandy LoamNot SpecifiedNot SpecifiedNot Specified74.05[5]
EDTAZinc (Zn)Sandy LoamNot SpecifiedNot SpecifiedNot Specified66.08[5]
EDTACopper (Cu)Sandy LoamNot SpecifiedNot SpecifiedNot Specified61.95[5]
FeCl3Lead (Pb)Agricultural Soil0.5 M6.14193.79[3]
FeCl3Cadmium (Cd)Agricultural Soil0.5 M6.14197.4[3]
Citric AcidLead (Pb)Alluvial & Sandy0.1 M3-4280[6]
Citric AcidCadmium (Cd)Alluvial & Sandy0.1 M3-4278[6]

Experimental Protocols

The following protocols are adapted from established methods for soil washing and heavy metal extraction using chelating agents and can be applied to the use of this compound.

Protocol 1: Soil Sample Preparation
  • Sample Collection: Collect soil samples from the contaminated site using a soil auger or shovel from a depth of 0-20 cm.

  • Sample Homogenization: Air-dry the collected soil samples at room temperature. Once dried, gently crush the soil using a mortar and pestle to break up large aggregates.

  • Sieving: Sieve the crushed soil through a 2-mm mesh sieve to remove stones, roots, and other debris, ensuring a homogenous sample for the extraction experiments.

Protocol 2: Batch Extraction Procedure for Determining this compound Efficiency

This protocol is designed to determine the optimal conditions for heavy metal removal using this compound in a laboratory setting.

  • Preparation of this compound Solution: Prepare a stock solution of this compound of a desired concentration (e.g., 0.1 M) by dissolving the appropriate amount of this compound in deionized water. Prepare a series of dilutions from the stock solution to test different concentrations (e.g., 0.01 M, 0.05 M, 0.1 M).

  • Soil Extraction:

    • Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

    • Add 20 mL of the this compound solution of a specific concentration to the tube, creating a 1:2 soil-to-solution ratio.

    • Securely cap the tubes and place them on a mechanical shaker.

    • Shake the samples for a predetermined period (e.g., 2, 6, 12, 24 hours) at a constant speed (e.g., 150 rpm) and room temperature.

  • Separation and Analysis:

    • After shaking, centrifuge the tubes at 3000 rpm for 15 minutes to separate the solid soil particles from the liquid extract.

    • Carefully decant the supernatant (the liquid extract containing the chelated heavy metals).

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining fine particles.

    • Analyze the concentration of heavy metals in the filtered extract using Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculating Removal Efficiency: The removal efficiency is calculated using the following formula:

    • Removal Efficiency (%) = [(Concentration of metal in extract × Volume of extract) / (Initial concentration of metal in soil × Mass of soil)] × 100

Protocol 3: Column Leaching Experiment for Simulating In-Situ Remediation

This protocol simulates the process of in-situ soil washing where the chelating agent is percolated through the contaminated soil.

  • Column Setup:

    • Use a glass or PVC column of appropriate dimensions (e.g., 30 cm length, 5 cm diameter).

    • Place a layer of glass wool or fine mesh at the bottom of the column to prevent soil loss.

    • Carefully pack a known amount of the prepared contaminated soil into the column to a specific bulk density.

  • Leaching Process:

    • Prepare a this compound solution of the optimal concentration determined from the batch experiments.

    • Introduce the this compound solution to the top of the soil column at a constant flow rate using a peristaltic pump.

    • Collect the leachate (the solution that passes through the soil column) in fractions at regular time intervals.

  • Analysis:

    • Measure the volume of each leachate fraction.

    • Analyze the concentration of heavy metals in each fraction using AAS or ICP-OES.

  • Data Interpretation: Plot the concentration of heavy metals in the leachate over time to obtain a breakthrough curve. The total amount of heavy metal removed can be calculated by integrating the area under the breakthrough curve.

Visualizations

Chelation Mechanism of this compound with a Divalent Heavy Metal Ion

Caption: Chelation of a divalent heavy metal ion by this compound.

Experimental Workflow for this compound-Based Soil Remediation

Soil_Remediation_Workflow A Site Assessment & Soil Sampling B Soil Characterization (Heavy Metal Concentration, pH, Texture) A->B C Batch Extraction Tests (Optimize this compound Concentration & Contact Time) B->C D Column Leaching Tests (Simulate In-Situ Conditions) C->D E Data Analysis (Calculate Removal Efficiency) D->E F Develop Full-Scale Remediation Plan E->F

Caption: Workflow for evaluating this compound for soil remediation.

Conclusion

This compound shows significant promise as a chelating agent for the remediation of heavy metal-contaminated soils due to its ability to form stable, water-soluble complexes with a range of metal ions. The provided protocols offer a framework for researchers and scientists to systematically evaluate the efficacy of this compound for specific soil and contaminant conditions. Further research is encouraged to generate more extensive quantitative data on this compound's performance with various heavy metals and in different soil types to optimize its application in environmental remediation projects.

References

Tiron as a Protective Agent in Cryopreservation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation, the process of preserving biological materials at ultra-low temperatures, is an indispensable tool in biomedical research, regenerative medicine, and drug development. However, the freeze-thaw process invariably induces cellular stress, primarily through the formation of ice crystals and increased intracellular concentrations of solutes. A significant and often overlooked consequence of cryopreservation is the induction of oxidative stress, characterized by the excessive production of reactive oxygen species (ROS). This surge in ROS can lead to significant cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately compromising post-thaw cell viability, function, and therapeutic potential.

Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid) is a potent, cell-permeable antioxidant and a metal chelator. Its small size allows for efficient entry into cells and even accumulation within mitochondria, the primary source of intracellular ROS.[1] this compound is a powerful scavenger of superoxide (B77818) radicals and can also chelate transition metals like iron, which are implicated in the generation of highly reactive hydroxyl radicals via the Fenton reaction.[2] These properties make this compound a promising candidate as a protective supplement in cryopreservation media to mitigate oxidative damage and improve post-thaw cell recovery and function.

This document provides detailed application notes and proposed protocols for the use of this compound as a protective agent in cryopreservation. The methodologies described herein are intended to serve as a starting point for researchers to optimize the use of this compound for their specific cell types and applications.

Mechanism of Action: this compound's Protective Role in Cryopreservation

Cryopreservation-induced oxidative stress is a complex process involving multiple pathways. The proposed mechanism by which this compound may protect cells during cryopreservation is centered on its ability to directly scavenge ROS and chelate catalytic metal ions.

Tiron_Cryopreservation_Pathway Proposed Protective Signaling Pathway of this compound in Cryopreservation cluster_stress Cryopreservation Stress cluster_ros Oxidative Stress cluster_damage Cellular Damage cluster_this compound This compound Intervention Freeze_Thaw Freeze-Thaw Cycle Mitochondrial_Dysfunction Mitochondrial Dysfunction Freeze_Thaw->Mitochondrial_Dysfunction Ischemia_Reperfusion Ischemia-Reperfusion-like Injury Ischemia_Reperfusion->Mitochondrial_Dysfunction ROS_Production Increased ROS Production (Superoxide, H2O2) Mitochondrial_Dysfunction->ROS_Production Iron_Release Release of Free Iron (Fe2+) Mitochondrial_Dysfunction->Iron_Release Fenton_Reaction Fenton Reaction (Fe2+ + H2O2 -> Fe3+ + •OH + OH-) ROS_Production->Fenton_Reaction Lipid_Peroxidation Lipid Peroxidation ROS_Production->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS_Production->Protein_Oxidation DNA_Damage DNA Damage ROS_Production->DNA_Damage Iron_Release->Fenton_Reaction Hydroxyl_Radical Hydroxyl Radical (•OH) Fenton_Reaction->Hydroxyl_Radical Hydroxyl_Radical->Lipid_Peroxidation Hydroxyl_Radical->Protein_Oxidation Hydroxyl_Radical->DNA_Damage Apoptosis Apoptosis Lipid_Peroxidation->Apoptosis Protein_Oxidation->Apoptosis DNA_Damage->Apoptosis This compound This compound This compound->ROS_Production Scavenges Superoxide This compound->Fenton_Reaction Chelates Iron (Fe2+)

Proposed Protective Signaling Pathway of this compound in Cryopreservation

Quantitative Data Summary (Hypothetical)

The following tables are templates for researchers to summarize their quantitative data when evaluating the efficacy of this compound in their cryopreservation protocols.

Table 1: Effect of this compound on Post-Thaw Viability and Apoptosis

Cell TypeThis compound Concentration (mM)Post-Thaw Viability (%) (Trypan Blue Exclusion)Early Apoptosis (%) (Annexin V+/PI-)Late Apoptosis/Necrosis (%) (Annexin V+/PI+)
Hepatocytes 0 (Control)55 ± 525 ± 320 ± 4
168 ± 415 ± 217 ± 3
575 ± 6 10 ± 215 ± 2
1072 ± 5 12 ± 316 ± 3
Mesenchymal Stem Cells 0 (Control)70 ± 618 ± 212 ± 3
182 ± 510 ± 1*8 ± 2
588 ± 47 ± 1 5 ± 1*
1085 ± 58 ± 2*7 ± 2

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Markers of Oxidative Stress

Cell TypeThis compound Concentration (mM)Intracellular ROS Levels (Fluorescence Intensity)Lipid Peroxidation (MDA Levels, nmol/mg protein)
Hepatocytes 0 (Control)100 ± 122.5 ± 0.3
175 ± 81.8 ± 0.2
560 ± 7 1.2 ± 0.1
1065 ± 9 1.4 ± 0.2
Mesenchymal Stem Cells 0 (Control)100 ± 151.8 ± 0.2
180 ± 101.3 ± 0.1*
565 ± 80.9 ± 0.1
1070 ± 91.0 ± 0.1**

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± standard deviation.

Experimental Protocols

The following are detailed, yet hypothetical, protocols for incorporating this compound into cryopreservation procedures. Researchers should optimize these protocols for their specific cell types and experimental conditions.

General Experimental Workflow

Tiron_Cryo_Workflow General Workflow for Evaluating this compound in Cryopreservation cluster_pre 1. Pre-Freezing cluster_freezing 2. Cryopreservation cluster_post 3. Post-Thaw Analysis Cell_Culture Cell Culture to Optimal Confluency Harvest Cell Harvesting (e.g., Trypsinization) Cell_Culture->Harvest Count Cell Counting and Viability Assessment Harvest->Count Resuspend Resuspend Cells in Freezing Media (Control vs. This compound-supplemented) Count->Resuspend Aliquot Aliquot into Cryovials Resuspend->Aliquot Controlled_Freezing Controlled-Rate Freezing (-1°C/minute) Aliquot->Controlled_Freezing Storage Long-term Storage in Liquid Nitrogen Controlled_Freezing->Storage Thaw Rapid Thawing at 37°C Storage->Thaw Wash Wash to Remove Cryoprotectant Thaw->Wash Analysis Post-Thaw Assessments: - Viability (Trypan Blue) - Apoptosis (Annexin V/PI) - ROS Levels (DCFH-DA) - Lipid Peroxidation (MDA Assay) - Functional Assays Wash->Analysis

General Workflow for Evaluating this compound in Cryopreservation
Protocol 1: Cryopreservation of Adherent Mammalian Cells (e.g., Mesenchymal Stem Cells, Fibroblasts)

Materials:

  • Healthy, sub-confluent culture of adherent cells

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA solution

  • Fetal Bovine Serum (FBS)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • This compound (4,5-dihydroxy-1,3-benzenedisulfonic acid disodium (B8443419) salt)

  • Sterile cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer and liquid nitrogen storage tank

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 100 mM stock solution of this compound in sterile, nuclease-free water.

    • Filter-sterilize the stock solution through a 0.22 µm filter.

    • Store aliquots at -20°C.

  • Preparation of Freezing Media:

    • Control Freezing Medium: 90% FBS, 10% DMSO.

    • This compound-Supplemented Freezing Medium: Prepare fresh by adding this compound stock solution to the control freezing medium to achieve final concentrations for testing (e.g., 1 mM, 5 mM, 10 mM).

    • Keep all freezing media on ice.

  • Cell Preparation:

    • Aspirate the culture medium from a 70-80% confluent flask of cells.

    • Wash the cell monolayer once with PBS.

    • Add trypsin-EDTA and incubate at 37°C until cells detach.

    • Neutralize the trypsin with complete culture medium.

    • Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in a small volume of complete medium.

    • Perform a cell count and viability assessment using a hemocytometer and trypan blue.

  • Cryopreservation:

    • Centrifuge the remaining cell suspension at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in the appropriate pre-chilled freezing medium (Control or this compound-supplemented) at a final concentration of 1-5 x 10^6 cells/mL.

    • Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.

    • Place the cryovials into a controlled-rate freezing container.

    • Place the container in a -80°C freezer overnight.

    • Transfer the cryovials to a liquid nitrogen storage tank for long-term storage.

  • Thawing and Post-Thaw Analysis:

    • Rapidly thaw the cryovial in a 37°C water bath.

    • Immediately transfer the cell suspension to a conical tube containing 9 mL of pre-warmed complete culture medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.

    • Perform post-thaw assessments as required (viability, apoptosis, ROS levels, functional assays).

Protocol 2: Vitrification of Oocytes or Embryos with this compound Supplementation (Proposed)

Note: Vitrification is a highly specialized technique requiring specific expertise and commercially available kits. This protocol is a proposed modification to a standard vitrification protocol to include this compound and should be optimized by experienced embryologists.

Materials:

  • Vitrification and warming solutions (commercial kit)

  • This compound stock solution (100 mM, sterile)

  • Vitrification device (e.g., Cryotop, CryoLoop)

  • Liquid nitrogen

Procedure:

  • Preparation of this compound-Supplemented Vitrification Solutions:

    • Aseptically add this compound stock solution to the equilibration solution (ES) and vitrification solution (VS) from a commercial kit to achieve the desired final concentration (e.g., 1 mM or 5 mM). Prepare these solutions fresh before use.

  • Equilibration:

    • Transfer oocytes/embryos into the this compound-supplemented equilibration solution for the time specified in the commercial kit's protocol (typically 5-15 minutes).

  • Vitrification:

    • Move the oocytes/embryos from the ES to the this compound-supplemented vitrification solution for the recommended time (usually 30-60 seconds).

    • Load the oocytes/embryos onto the vitrification device in a minimal volume of VS.

    • Plunge the device directly into liquid nitrogen.

  • Warming:

    • Prepare warming solutions according to the kit's instructions. This compound is generally not added to the warming solutions to facilitate its removal.

    • Rapidly move the vitrification device from liquid nitrogen into the first warming solution (typically at 37°C).

    • Sequentially move the oocytes/embryos through the series of warming solutions as per the manufacturer's protocol to gradually remove the cryoprotectants.

  • Post-Warming Culture and Assessment:

    • Transfer the warmed oocytes/embryos to the appropriate culture medium.

    • Assess survival, fertilization rates, and subsequent embryonic development.

Conclusion

The inherent antioxidant and metal-chelating properties of this compound position it as a strong candidate for enhancing cryopreservation outcomes. By mitigating the damaging effects of oxidative stress that occur during the freeze-thaw process, this compound has the potential to improve post-thaw cell viability, maintain cellular function, and ultimately increase the success of applications reliant on cryopreserved cells. The protocols and workflows provided in this document offer a foundational framework for researchers to systematically investigate and optimize the use of this compound as a novel and effective cryoprotective agent. Further research is warranted to establish cell-type-specific optimal concentrations and to fully elucidate the protective mechanisms of this compound in the context of cryopreservation.

References

Spectrophotometric Determination of Titanium Using Tiron: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed methodology for the quantitative determination of titanium (IV) ions using Tiron (1,2-dihydroxybenzene-3,5-disulfonic acid, disodium (B8443419) salt) as a chromogenic reagent. This spectrophotometric method is based on the formation of a stable, colored complex between titanium (IV) and this compound in an acidic aqueous solution. The intensity of the resulting yellow-orange color is directly proportional to the concentration of titanium, allowing for accurate quantification by measuring its absorbance at the wavelength of maximum absorption. This method is noted for its simplicity, sensitivity, and applicability to a variety of sample matrices.

Principle

Titanium (IV) ions react with this compound in a slightly acidic medium (pH 3.0-4.0) to form a stable 1:2 (metal:ligand) complex. The formation of this chelate results in a significant increase in the absorbance of light in the visible region of the electromagnetic spectrum. The absorbance of the titanium-Tiron complex is measured at its wavelength of maximum absorbance (λmax), which is approximately 385 nm.[1] The concentration of titanium in an unknown sample is then determined by comparing its absorbance to a calibration curve prepared from standard solutions of known titanium concentrations.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of titanium using this compound.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax) ~385 nm[1]
Optimal pH Range 3.0 - 4.0[1]
Molar Absorptivity (ε) 1.4 x 10⁴ L·mol⁻¹·cm⁻¹[1]
Beer's Law Range Up to 25 µg of titanium per 10 mL[1]
Stoichiometry (Titanium:this compound) 1:2
Color of the Complex Yellow-orange
Stability The colored complex is stable for several hours.

Experimental Protocols

Reagents and Materials
  • This compound Solution (2% w/v): Dissolve 2.0 g of this compound (disodium 1,2-dihydroxybenzene-3,5-disulfonate) in 100 mL of deionized water.

  • Standard Titanium Stock Solution (1000 ppm):

    • From Titanium Metal: Accurately weigh 1.000 g of high-purity titanium metal. Transfer to a 250 mL beaker and add 100 mL of 1:1 sulfuric acid. Heat gently on a hot plate until the metal is completely dissolved. Cool to room temperature and quantitatively transfer the solution to a 1000 mL volumetric flask. Dilute to the mark with deionized water.

    • From Titanium Dioxide (TiO₂): Accurately weigh 1.6681 g of anhydrous titanium dioxide (previously ignited at 900°C for 1 hour). Transfer to a platinum crucible and add 8 g of anhydrous sodium sulfate. Fuse the mixture until a clear melt is obtained. Cool the crucible and dissolve the melt in a mixture of 100 mL of hot water and 100 mL of 1:1 sulfuric acid. Cool and dilute to 1000 mL in a volumetric flask with deionized water.

  • Buffer Solution (pH 3.5): Prepare an acetate (B1210297) buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate to achieve a pH of 3.5.

  • Hydrochloric Acid (HCl), concentrated and dilute solutions.

  • Sulfuric Acid (H₂SO₄), concentrated and dilute solutions.

  • Deionized Water.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • UV-Visible Spectrophotometer.

  • pH meter.

Preparation of Standard Solutions

Prepare a series of working standard solutions of titanium (e.g., 1, 2, 5, 10, 15, 20 ppm) by appropriate dilution of the 1000 ppm stock solution with deionized water.

General Analytical Procedure
  • Pipette a known volume (e.g., 10 mL) of the sample solution (or an aliquot of the digested sample) into a 50 mL volumetric flask. The titanium concentration should fall within the Beer's Law range.

  • Add 5 mL of the acetate buffer solution (pH 3.5).

  • Add 5 mL of the 2% this compound solution and mix well.

  • Dilute the solution to the 50 mL mark with deionized water and mix thoroughly.

  • Allow the solution to stand for 10 minutes for complete color development.

  • Measure the absorbance of the solution at 385 nm using a spectrophotometer, with a reagent blank prepared in the same manner but without the titanium standard or sample.

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.

  • Determine the concentration of titanium in the sample solution from the calibration curve.

Sample Preparation Protocols
  • Accurately weigh about 0.5 g of the steel or alloy sample into a 250 mL beaker.

  • Add 50 mL of 1:4 sulfuric acid and heat gently until the sample is dissolved.

  • Add a few drops of concentrated nitric acid to oxidize any remaining residue and boil gently to expel nitrogen oxides.

  • Cool the solution and filter if necessary.

  • Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.

  • Take an appropriate aliquot of this solution and proceed with the general analytical procedure (Section 4.3).

  • Accurately weigh about 0.2 g of the dried paint sample into a porcelain crucible.

  • Ash the sample in a muffle furnace at 500-600°C until all organic matter is destroyed.

  • Cool the crucible and add 5 g of potassium bisulfate.

  • Fuse the mixture over a burner until a clear, uniform melt is obtained.

  • Cool the crucible and dissolve the fused mass in 50 mL of 1:9 sulfuric acid by gentle heating.

  • Cool the solution and transfer it to a 100 mL volumetric flask, then dilute to the mark with deionized water.

  • Take a suitable aliquot and follow the general analytical procedure (Section 4.3).

Interferences and Masking

Several ions can interfere with the determination of titanium using this compound. The table below lists common interfering ions and suggested masking agents.

Interfering IonNature of InterferenceMasking Agent / Mitigation StrategyReference
Iron (Fe³⁺) Forms a colored complex with this compound.Reduce Fe³⁺ to Fe²⁺ with ascorbic acid or use EDTA as a masking agent.[2]
Molybdenum (Mo⁶⁺) Forms a colored complex with this compound.Molybdenum interference is significant. Separation or correction methods may be necessary.[1]
Vanadium (V⁵⁺) Forms a colored complex with this compound.Add ascorbic acid to reduce V⁵⁺ to V⁴⁺, which forms a less intensely colored complex.
Chromium (Cr⁶⁺) Oxidizes the reagent.Reduce Cr⁶⁺ to Cr³⁺ with a suitable reducing agent like sodium sulfite.
Fluoride (B91410) (F⁻) Forms a stable, colorless complex with titanium, preventing its reaction with this compound.Fuming with sulfuric acid to expel fluoride as HF.
Phosphate (PO₄³⁻) Forms a stable, colorless complex with titanium.Can be tolerated to some extent; for high concentrations, separation may be required.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectrophotometric determination of titanium using this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (e.g., Steel, Paint) Digestion Sample Digestion/ Dissolution Sample->Digestion Standard Titanium Standard Stock Solution Dilution Standard Dilution Standard->Dilution Reagents Reagents (this compound, Buffer) Complexation Complex Formation (Ti + this compound) Reagents->Complexation Digestion->Complexation Dilution->Complexation Measurement Spectrophotometric Measurement (385 nm) Complexation->Measurement Calibration Calibration Curve Construction Measurement->Calibration Concentration Concentration Determination Measurement->Concentration Calibration->Concentration Result Final Result (ppm or % Ti) Concentration->Result

Caption: Experimental workflow for titanium determination.

Logical Relationship of the Reaction

This diagram shows the logical relationship in the formation of the colored complex for spectrophotometric analysis.

reaction_logic Ti4_ion Titanium (IV) Ion (in acidic solution) Colored_complex Titanium-Tiron Complex (Yellow-Orange) Ti4_ion->Colored_complex + Tiron_reagent This compound Reagent (Colorless) Tiron_reagent->Colored_complex Spectrophotometer Spectrophotometer (Measures Absorbance at 385 nm) Colored_complex->Spectrophotometer Leads to Concentration Titanium Concentration Spectrophotometer->Concentration Determines

Caption: Formation of the analyzable complex.

References

Tiron: A Promising Neuroprotective Agent in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), pose a significant and escalating challenge to global health. A common thread weaving through the complex pathologies of these disorders is the pivotal role of oxidative stress, mitochondrial dysfunction, and metal dyshomeostasis. Tiron (B1681039) (4,5-dihydroxy-1,3-benzenedisulfonic acid), a cell-permeable, metal-chelating antioxidant, has emerged as a valuable research tool for investigating the mechanisms of neurodegeneration and exploring potential therapeutic strategies. Its ability to scavenge superoxide (B77818) radicals, chelate iron, and modulate key signaling pathways makes it a potent agent for mitigating neuronal damage in various experimental models.

These application notes provide a comprehensive overview of the use of this compound in neurodegenerative disease research. They are intended to equip researchers with the necessary information to design and execute experiments, from in vitro cell culture models to in vivo animal studies. Detailed protocols for key assays, quantitative data from published studies, and visualizations of relevant signaling pathways are included to facilitate the effective application of this compound as a neuroprotective agent in the laboratory.

Mechanism of Action

This compound's neuroprotective effects are multi-faceted, primarily revolving around its potent antioxidant and metal-chelating properties.

  • Reactive Oxygen Species (ROS) Scavenging: this compound is a powerful scavenger of superoxide anions (O₂⁻), a primary reactive oxygen species generated during cellular respiration and pathological conditions. By neutralizing superoxide, this compound prevents the formation of more damaging ROS, such as peroxynitrite, and reduces overall oxidative stress within neuronal cells.

  • Iron Chelation: this compound is an effective chelator of iron.[1] The accumulation of iron in specific brain regions is a hallmark of several neurodegenerative diseases and contributes to oxidative stress through the Fenton reaction, which generates highly toxic hydroxyl radicals. By chelating excess iron, this compound mitigates this source of oxidative damage.

  • Activation of the Keap1-Nrf2 Pathway: this compound has been shown to activate the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Under conditions of oxidative stress, this compound can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their upregulation. This includes enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase, which collectively enhance the cell's endogenous antioxidant capacity.[4]

  • Mitochondrial Protection: By reducing oxidative stress and potentially chelating intramitochondrial iron, this compound helps to preserve mitochondrial function. It can attenuate the depletion of mitochondrial electron transport chain complexes and maintain ATP production, thereby preventing the initiation of apoptotic pathways.[5]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound in various models of neurodegeneration.

Table 1: Effects of this compound on Oxidative Stress Markers and Antioxidant Enzymes

Model SystemToxin/StressThis compound Concentration/DoseParameter MeasuredResultReference
Rat Brainγ-radiation (7 Gy)471 mg/kgMalondialdehyde (MDA)↓ Significant decrease[5]
Rat Brainγ-radiation (7 Gy)471 mg/kgGlutathione (GSH)↑ Significant increase[5]
Rat Brainγ-radiation (7 Gy)471 mg/kgSuperoxide Dismutase (SOD)↑ Significant increase[5]
Rat Brainγ-radiation (7 Gy)471 mg/kgGlutathione Peroxidase (GPx)↑ Significant increase[5]
Rat BrainManganese Chloride (100 mg/kg)471 mg/kgMalondialdehyde (MDA)↓ Significant decrease[5]
Rat BrainManganese Chloride (100 mg/kg)471 mg/kgGlutathione (GSH)↑ Significant increase[5]
Rat BrainManganese Chloride (100 mg/kg)471 mg/kgSuperoxide Dismutase (SOD)↑ Significant increase[5]
Rat BrainManganese Chloride (100 mg/kg)471 mg/kgGlutathione Peroxidase (GPx)↑ Significant increase[5]

Table 2: Neuroprotective Effects of this compound in a Parkinson's Disease Animal Model

Animal ModelToxinThis compound Dose (i.p.)Behavioral TestOutcomeReference
C57BL/6 MiceMPTP (30 mg/kg/day for 5 days)140 mg/kg/day for 10 daysPole Test↓ Significant reduction in time to turn and descend[2]
C57BL/6 MiceMPTP (30 mg/kg/day for 5 days)280 mg/kg/day for 10 daysPole Test↓ Significant reduction in time to turn and descend[2]
C57BL/6 MiceMPTP (30 mg/kg/day for 5 days)140 mg/kg/day for 10 daysRotarod Test↑ Significant increase in latency to fall[2]
C57BL/6 MiceMPTP (30 mg/kg/day for 5 days)280 mg/kg/day for 10 daysRotarod Test↑ Significant increase in latency to fall[2]

Table 3: Effects of this compound on Dopamine (B1211576) Levels in a Parkinson's Disease Animal Model

Animal ModelToxinThis compound Dose (i.p.)Brain RegionNeurotransmitterResultReference
C57BL/6 MiceMPTP (30 mg/kg/day for 5 days)140 mg/kg/day for 10 daysHippocampusDopamine↑ Significant increase compared to MPTP group[2]
C57BL/6 MiceMPTP (30 mg/kg/day for 5 days)280 mg/kg/day for 10 daysHippocampusDopamine↑ Significant increase compared to MPTP group[2]

Experimental Protocols

In Vitro Neuroprotection Assays

1. Assessment of this compound's Protective Effect against Oxidative Stress-Induced Cell Death in SH-SY5Y Cells

This protocol describes the use of the MTT assay to measure cell viability and assess the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced toxicity in the human neuroblastoma cell line SH-SY5Y.

  • Materials:

    • SH-SY5Y cells

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

    • This compound (4,5-dihydroxy-1,3-benzenedisulfonic acid disodium (B8443419) salt)

    • Hydrogen peroxide (H₂O₂)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well plates

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • This compound Pre-treatment: Prepare fresh solutions of this compound in serum-free DMEM. Remove the culture medium and pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 mM) for 2 hours. Include a vehicle control group (serum-free DMEM only).

    • Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in serum-free DMEM. After the this compound pre-treatment, expose the cells to H₂O₂ (e.g., 200 µM) for 24 hours. Include a control group without H₂O₂ and a group with H₂O₂ alone.

    • MTT Assay:

      • After the 24-hour incubation, remove the medium from each well.

      • Add 100 µL of fresh serum-free DMEM and 10 µL of MTT solution to each well.

      • Incubate the plate for 4 hours at 37°C in the dark.

      • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

      • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group (untreated cells).

2. Measurement of Intracellular ROS Levels using Dihydroethidium (DHE)

This protocol outlines the use of DHE, a fluorescent probe for superoxide, to quantify the ROS-scavenging activity of this compound in neuronal cells.

  • Materials:

    • Neuronal cells (e.g., PC12 or primary neurons)

    • Appropriate cell culture medium

    • This compound

    • A ROS-inducing agent (e.g., rotenone (B1679576) for mitochondrial complex I inhibition)

    • Dihydroethidium (DHE)

    • Hanks' Balanced Salt Solution (HBSS)

    • Fluorescence microscope or plate reader

  • Procedure:

    • Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat cells with different concentrations of this compound for 1-2 hours. Then, add the ROS-inducing agent (e.g., 1 µM rotenone) and co-incubate for a specified time (e.g., 30-60 minutes).

    • DHE Staining:

      • Prepare a 5 µM DHE working solution in HBSS.

      • Remove the treatment medium and wash the cells twice with warm HBSS.

      • Add the DHE working solution to the cells and incubate for 30 minutes at 37°C in the dark.

    • Imaging and Quantification:

      • Wash the cells twice with HBSS to remove excess DHE.

      • Immediately visualize the cells under a fluorescence microscope using an excitation wavelength of ~518 nm and an emission wavelength of ~606 nm.

      • Alternatively, quantify the fluorescence intensity using a fluorescence plate reader.

    • Data Analysis: Quantify the mean fluorescence intensity of the cells. A decrease in DHE fluorescence in this compound-treated cells compared to the toxin-only treated cells indicates a reduction in superoxide levels.

In Vivo Neuroprotection Studies

3. This compound Administration in the MPTP Mouse Model of Parkinson's Disease

This protocol details the administration of this compound in a widely used mouse model of Parkinson's disease induced by the neurotoxin MPTP.[2]

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Materials:

    • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl

    • This compound

    • Sterile saline (0.9% NaCl)

    • Animal handling and injection equipment

  • Procedure:

    • Animal Groups:

      • Control group: Saline injections.

      • MPTP group: MPTP injections + saline injections.

      • This compound-treated groups: MPTP injections + this compound injections (e.g., 140 mg/kg and 280 mg/kg).

    • This compound Administration: Dissolve this compound in sterile saline. Administer this compound intraperitoneally (i.p.) daily for 10 consecutive days.

    • MPTP Induction: Dissolve MPTP-HCl in sterile saline. From day 6 to day 10 of the this compound treatment, administer MPTP (30 mg/kg, i.p.) once daily, approximately 1 hour after the this compound injection.

    • Behavioral Testing: Perform behavioral assessments (e.g., rotarod test, pole test) at the end of the treatment period to evaluate motor function.

    • Tissue Collection and Analysis: Following behavioral testing, euthanize the animals and collect brain tissue for neurochemical (e.g., HPLC for dopamine levels) and histological (e.g., tyrosine hydroxylase immunohistochemistry) analysis.

Analysis of Signaling Pathways

4. Western Blot Analysis of Keap1 and Nrf2

This protocol describes the detection of Keap1 and Nrf2 protein levels by Western blotting to assess the activation of the Nrf2 pathway by this compound.

  • Materials:

    • Neuronal cells or brain tissue homogenates

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies against Keap1 and Nrf2

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Protein Extraction: Lyse cells or homogenize tissue in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

    • Protein Quantification: Determine the protein concentration of each sample using the BCA assay.

    • SDS-PAGE and Western Blotting:

      • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

      • Transfer the separated proteins to a PVDF membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with primary antibodies against Keap1 and Nrf2 overnight at 4°C.

      • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again and apply the ECL substrate.

    • Detection and Analysis: Visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the Nrf2/Keap1 ratio suggests activation of the pathway.

Mandatory Visualizations

Tiron_Mechanism_of_Action cluster_pathway Keap1-Nrf2 Pathway Neurotoxins Neurotoxins (e.g., MPTP, 6-OHDA) ROS ↑ Reactive Oxygen Species (O₂⁻) Neurotoxins->ROS induces Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Dysfunction->ROS generates Iron_Overload Iron Overload Oxidative_Stress Oxidative Stress Iron_Overload->Oxidative_Stress catalyzes (Fenton Rxn) ROS->Oxidative_Stress Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage This compound This compound This compound->Iron_Overload chelates This compound->ROS scavenges Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 activates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds Antioxidant_Genes ↑ Antioxidant & Cytoprotective Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->Oxidative_Stress counteracts

Caption: this compound's multifaceted neuroprotective mechanisms.

Experimental_Workflow_In_Vitro cluster_assays Endpoint Assays start Start: Neuronal Cell Culture (e.g., SH-SY5Y, PC12) pretreatment Pre-treatment with this compound (various concentrations) start->pretreatment toxin Induce Neurotoxicity (e.g., H₂O₂, 6-OHDA, Rotenone) pretreatment->toxin incubation Incubation (e.g., 24 hours) toxin->incubation viability Cell Viability (MTT Assay) incubation->viability ros ROS Measurement (DHE/DCFH-DA Assay) incubation->ros mmp Mitochondrial Membrane Potential (TMRM/JC-1 Assay) incubation->mmp western Protein Expression (Western Blot for Keap1/Nrf2) incubation->western analysis Data Analysis and Interpretation viability->analysis ros->analysis mmp->analysis western->analysis

Caption: Workflow for in vitro neuroprotection studies with this compound.

Keap1_Nrf2_Signaling_Pathway cluster_stress_response Oxidative Stress / this compound Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto binds & sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2_cyto->Cul3 ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Proteasome Proteasome Cul3->Proteasome degradation Genes Antioxidant Genes (HO-1, NQO1, GCL) sMaf sMaf Nrf2_nuc->sMaf heterodimerizes ARE ARE ARE->Genes induces transcription Stress Oxidative Stress or this compound

Caption: Activation of the Keap1-Nrf2 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tiron Concentration for Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Tiron (B1681039) in antioxidant assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting advice for incorporating this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action as an antioxidant?

This compound (4,5-dihydroxy-1,3-benzenedisulfonic acid) is a cell-permeable antioxidant. Its primary antioxidant activity stems from its ability to act as a potent superoxide (B77818) scavenger and a more general electron trap.[1] It is oxidized by superoxide radicals to an EPR-visible semiquinone, which allows for the quantification of superoxide generation.[1][2] Its small size facilitates entry into cells, allowing it to modulate intracellular electron transfer reactions.[1]

Q2: In which types of antioxidant assays is this compound commonly used?

This compound is versatile and can be used in various antioxidant assays, including:

  • Superoxide Scavenging Assays: this compound is highly effective in scavenging superoxide radicals and can be used in assays that measure this specific activity, often employing techniques like electron paramagnetic resonance (EPR) spectroscopy.[1][2]

  • Cellular Antioxidant Activity (CAA) Assays: Due to its cell permeability, this compound is suitable for cell-based assays to determine intracellular antioxidant activity.

  • Electron Transfer-Based Assays (e.g., DPPH, ABTS, FRAP): this compound can be evaluated as a test compound in these common spectrophotometric assays, although its metal-chelating properties can interfere with certain assays like FRAP.

Q3: What are the key advantages of using this compound in antioxidant studies?

  • Specificity for Superoxide: this compound is a well-recognized scavenger of superoxide radicals.

  • Cell Permeability: It can be used to assess intracellular antioxidant activity.

  • Water Solubility: this compound is soluble in water, simplifying its preparation and use in aqueous buffer systems.

Q4: What are the potential limitations or interferences when using this compound?

  • Metal Chelation: this compound is an efficient chelator of metal ions, including iron.[3][4] This can interfere with assays that involve metal ions, such as the Ferric Reducing Antioxidant Power (FRAP) assay, potentially leading to an overestimation of its antioxidant capacity.

  • Interference with Spectrophotometric Readings: Although less common, at high concentrations or in complex mixtures, this compound or its oxidation products might interfere with the absorbance readings of certain colorimetric assays.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible results in DPPH/ABTS assays - Pipetting errors or incomplete mixing.- this compound solution instability.- Suboptimal incubation time.- Ensure accurate pipetting and thorough mixing of reagents and this compound solutions.- Prepare fresh this compound solutions for each experiment, as its stability in solution over time can vary.- Perform a kinetic study to determine the optimal incubation time for the reaction between this compound and the radical to reach a stable endpoint.[5]
FRAP assay yields unexpectedly high antioxidant values for this compound - Interference from this compound's iron-chelating activity. This compound can directly reduce Fe³⁺ to Fe²⁺ independent of a classic antioxidant mechanism, leading to an inflated FRAP value.[3][4]- Acknowledge the potential for interference in your data interpretation.- Consider using an iron-independent antioxidant assay (e.g., DPPH or ABTS) to corroborate the results.- Run a control with a non-chelating antioxidant to compare the results.
High background absorbance in spectrophotometric assays - this compound concentration is too high.- Contamination of reagents or disposables.- The color of the this compound solution itself is interfering at the measurement wavelength.- Reduce the concentration of this compound in the assay.- Use high-purity solvents and clean cuvettes or microplate wells.- Measure the absorbance of a this compound solution without the assay reagents as a blank and subtract it from the sample readings.
No significant antioxidant activity detected in DPPH/ABTS assay - this compound concentration is too low.- Insufficient incubation time for the reaction to occur.- Increase the concentration of this compound. It is advisable to test a range of concentrations to determine the optimal working concentration.- As mentioned above, perform a kinetic analysis to ensure the reaction has reached completion.
Precipitate forms upon adding this compound to the assay mixture - Poor solubility of this compound at the tested concentration or in the chosen solvent.- Interaction with other components in a complex sample.- Ensure this compound is fully dissolved before use. This compound is generally water-soluble.- If using organic solvents, check for solubility issues.- If analyzing a complex mixture, consider potential interactions with other compounds.

Data Presentation: Recommended this compound Concentration Ranges

The optimal concentration of this compound is highly dependent on the specific assay and the experimental conditions. The following table provides a summary of concentrations reported in the literature and general recommendations.

Antioxidant Assay Recommended Concentration Range Notes
Superoxide Scavenging (EPR) 0.1 - 4.0 µM/min (as a spin trap)This concentration is for detecting the rate of superoxide generation.[2]
Cellular Antioxidant Activity (CAA) 0.1 - 10 mMA wide range has been reported in cell culture experiments. It is crucial to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line.[6]
DPPH Radical Scavenging Assay 10 - 250 µg/mL (approx. 30 - 800 µM)This is a general range for many antioxidants. A concentration-response curve should be generated to determine the IC50 value.[7][8]
ABTS Radical Scavenging Assay 10 - 250 µg/mL (approx. 30 - 800 µM)Similar to the DPPH assay, a dilution series is recommended to find the linear range of activity.[7][9]
FRAP Assay 10 - 250 µg/mL (approx. 30 - 800 µM)Be mindful of the potential for interference due to iron chelation.[3][4]

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark, airtight container.

    • This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of deionized water or an appropriate buffer.

    • Standard (e.g., Trolox or Ascorbic Acid): Prepare a stock solution of a known antioxidant at a similar concentration.

  • Assay Procedure (96-well plate format):

    • Prepare a series of dilutions of the this compound stock solution and the standard in the assay solvent.

    • To each well, add 100 µL of the this compound dilution or standard.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank control (100 µL solvent + 100 µL DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the this compound concentration.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), leading to a decrease in its characteristic blue-green color.

Methodology:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow it to stand in the dark at room temperature for 12-16 hours. Before use, dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • This compound Stock Solution (1 mg/mL): Prepare as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Prepare a series of dilutions of the this compound stock solution.

    • To each well, add 20 µL of the this compound dilution.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.

Methodology:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 1.6 g of sodium acetate in 1 L of deionized water and adjust the pH to 3.6 with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.

    • This compound Stock Solution (1 mg/mL): Prepare as described previously.

  • Assay Procedure (96-well plate format):

    • Prepare a series of dilutions of the this compound stock solution.

    • To each well, add 20 µL of the this compound dilution.

    • Add 180 µL of the pre-warmed FRAP reagent.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using a known concentration of FeSO₄.

    • Determine the FRAP value of this compound by comparing its absorbance to the standard curve. Results are typically expressed as Fe²⁺ equivalents.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals generated by AAPH.[10][11]

Methodology:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom plate and culture until they reach 90-100% confluency.

  • Assay Procedure:

    • Remove the culture medium and wash the cells gently with PBS.

    • Add 100 µL of treatment medium containing 25 µM DCFH-DA and various concentrations of this compound (or a standard like quercetin) to the cells.

    • Incubate for 1 hour at 37°C.

    • Remove the treatment medium and wash the cells three times with PBS.

    • Add 100 µL of 600 µM AAPH (a free radical initiator) to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence kinetically every 5 minutes for 1 hour (Excitation: ~485 nm, Emission: ~538 nm).

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence measurements.

    • The CAA value is calculated as the percentage reduction in AUC compared to the control (cells treated with AAPH but no antioxidant).

Mandatory Visualizations

Tiron_Antioxidant_Mechanism cluster_ROS Reactive Oxygen Species (ROS) Superoxide_Radical Superoxide Radical (O₂⁻) Cellular_Damage Cellular Damage (Oxidative Stress) Superoxide_Radical->Cellular_Damage causes Neutralized_Product Neutralized Product Superoxide_Radical->Neutralized_Product is converted to This compound This compound Tiron_Semiquinone This compound Semiquinone (EPR-detectable) This compound->Tiron_Semiquinone donates electron to Tiron_Semiquinone->Superoxide_Radical scavenges

Caption: this compound's primary antioxidant mechanism involves scavenging superoxide radicals.

CAA_Assay_Workflow start Start: Confluent HepG2 Cells in 96-well Plate wash1 Wash cells with PBS start->wash1 treatment Add DCFH-DA and this compound/ Standard wash1->treatment incubation1 Incubate for 1 hour at 37°C treatment->incubation1 wash2 Wash cells with PBS (3x) incubation1->wash2 aaph Add AAPH (Radical Initiator) wash2->aaph measurement Measure Fluorescence Kinetically (Ex: 485 nm, Em: 538 nm) aaph->measurement analysis Calculate Area Under the Curve (AUC) and determine CAA value measurement->analysis

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Troubleshooting_Logic start Inconsistent Results? check_pipetting Verify Pipetting and Mixing start->check_pipetting Yes fray_issue High FRAP Value? start->fray_issue No check_reagents Prepare Fresh Reagents check_pipetting->check_reagents kinetic_study Perform Kinetic Study for Optimal Incubation Time check_reagents->kinetic_study chelation_interference Consider Metal Chelation Interference fray_issue->chelation_interference Yes use_alternative_assay Use DPPH or ABTS for Confirmation chelation_interference->use_alternative_assay

Caption: A logical workflow for troubleshooting common issues with this compound in antioxidant assays.

References

Technical Support Center: Tiron in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) for using Tiron (4,5-dihydroxy-1,3-benzenedisulfonate) in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My freshly prepared this compound solution is colorless, but it turned a faint yellow/brown overnight. What is happening?

A: This discoloration indicates the autoxidation of this compound. This compound, like other catechol derivatives, is susceptible to oxidation, especially in the presence of oxygen, light, and at a non-optimal pH. This process involves the oxidation of the catechol hydroxyl groups to form o-quinones, which can then polymerize, leading to colored solutions. This degradation can affect the chelating and antioxidant capacity of your this compound solution.[1][2]

Troubleshooting Steps:

  • Control pH: this compound is most stable in slightly acidic conditions (pH 4-6). Autoxidation is significantly accelerated at neutral to alkaline pH. Verify the pH of your solution.[1]

  • Deoxygenate Solvent: Oxygen is a primary driver of oxidation.[1] Before dissolving the this compound powder, degas your aqueous solvent (e.g., deionized water, buffer) by bubbling with an inert gas like nitrogen or argon for 15-30 minutes.

  • Protect from Light: Store the solution in an amber or foil-wrapped container to prevent photodegradation.[2]

  • Use High-Purity Water: Trace metal ions in water can catalyze the oxidation process.[2] Use high-purity, metal-free water (e.g., Milli-Q or equivalent).

Q2: I added this compound to a solution containing Iron (III), and the color is different from what I expected based on the literature. Why?

A: The color of the Iron(III)-Tiron complex is highly dependent on the solution's pH, as different stoichiometric complexes form at different pH values.[3] A deviation from the expected color almost always indicates that the pH of your final solution is not in the desired range.

Troubleshooting Steps:

  • Verify pH: Use a calibrated pH meter to check the final pH of your solution after adding this compound.

  • Adjust pH: Carefully adjust the pH to the desired range to form the specific complex you are studying.

  • Reference the Table: Consult the data table below to ensure you are targeting the correct pH for the desired complex and color.

Q3: Can I prepare a concentrated stock solution of this compound and store it? What are the recommended storage conditions?

A: Yes, you can prepare and store stock solutions, but proper storage is critical to maintain stability.

  • For Solid this compound: The solid, powdered form is stable and can be stored for up to 12 months at room temperature under desiccating conditions.[4]

  • For Aqueous Stock Solutions: For long-term storage, it is recommended to store aliquots in sealed, airtight containers, protected from light. Recommended storage temperatures are -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles, as this can degrade the compound and introduce oxygen into the solution. For daily experimental use, it is best to prepare the working solution fresh.

Q4: My this compound solution appears stable, but my experimental results are inconsistent. How can I quantify the concentration and purity of my solution over time?

A: Visual inspection is not sufficient to confirm stability. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is recommended for accurate quantification.

  • HPLC Method: An HPLC method with UV detection can separate the parent this compound peak from any potential degradation products. By running a calibration curve with a fresh standard, you can accurately determine the concentration of this compound in your aged solution.

  • UV-Vis Spectrophotometry: For a quicker but less specific assessment, you can monitor the UV-Vis spectrum of your solution over time. While this compound degradation products might also absorb UV light, a decrease in the characteristic absorbance peak of this compound can indicate degradation.[5]

Quantitative Data on this compound Stability

Table 1: pH-Dependent Characteristics of Iron(III)-Tiron Complexes

The formation of stable, colored complexes with iron is a primary application of this compound. The stability and color are directly linked to the solution pH.

pH RangeMolar Ratio (Fe³⁺:this compound)Complex FormedStability Constant (log K)Solution Color
pH 1 - 41:1[Fe(this compound)(H₂O)₄]⁻20.4Blue
pH 5 - 71:2[Fe(this compound)₂(H₂O)₂]⁵⁻15.1Purple
pH > 71:3[Fe(this compound)₃]⁹⁻10.8Red
Data sourced from Dojindo Molecular Technologies, Inc.[3]
Table 2: Factors Influencing the Stability of this compound in Aqueous Solutions

This table provides a qualitative summary of factors that affect this compound's degradation, based on the known chemistry of catechols.

FactorConditionExpected Impact on StabilityRecommendation
pH Alkaline (pH > 7.5)High degradation rateMaintain slightly acidic pH (4-6) for storage.
Acidic (pH < 6)Increased stabilityUse an appropriate buffer system.
Oxygen Presence of dissolved O₂Accelerates autoxidationDeoxygenate solvents with inert gas (N₂, Ar).
Light Exposure to UV/Visible lightCan induce photodegradationStore solutions in amber or foil-wrapped containers.
Temperature Elevated temperature (>25°C)Accelerates degradation rateStore stock solutions frozen (-20°C or -80°C).
Metal Ions Presence of trace metal ionsCatalyzes oxidationUse high-purity, metal-free water and reagents.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized this compound Aqueous Solution

Objective: To prepare a this compound stock solution with enhanced stability for consistent experimental use.

Materials:

  • This compound, disodium (B8443419) salt, monohydrate (CAS No. 149-45-1)

  • High-purity, deionized water (≥18 MΩ·cm)

  • Buffer salts (e.g., for a pH 5 acetate (B1210297) buffer)

  • Inert gas (Nitrogen or Argon) with tubing

  • Sterile, amber or foil-wrapped storage vials/tubes

Procedure:

  • Solvent Preparation: Prepare your desired aqueous buffer (e.g., 50 mM sodium acetate, pH 5.0).

  • Deoxygenation: Place the buffer in a flask and bubble with nitrogen or argon gas for at least 15-30 minutes to remove dissolved oxygen.

  • Weighing this compound: In a separate container, weigh the required amount of this compound powder to achieve the desired final concentration.

  • Dissolution: Under a gentle stream of the inert gas (to maintain an inert atmosphere), add the this compound powder to the deoxygenated buffer. Stir gently with a magnetic stir bar until fully dissolved. This compound should be readily soluble in water.[3]

  • Final pH Check: Verify that the final pH of the solution is within your desired range and adjust if necessary.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use, airtight, amber or foil-wrapped vials.

  • Freezing: For long-term storage, place the aliquots at -20°C (for up to 1 month) or -80°C (for up to 6 months). For daily use, a solution stored at 2-8°C and protected from light should be used within a short period (ideally prepared fresh).

Protocol 2: Assessing this compound Stability by UV-Vis Spectrophotometry

Objective: To monitor the degradation of this compound in an aqueous solution under stress conditions (e.g., elevated temperature, light exposure) by observing changes in its UV absorbance.

Materials:

  • Prepared this compound solution (from Protocol 1)

  • UV-transparent cuvettes

  • UV-Vis Spectrophotometer

  • Controlled environment for stress testing (e.g., water bath, photostability chamber).

Procedure:

  • Initial Spectrum (T=0):

    • Dilute the this compound stock solution to a suitable concentration for spectrophotometry (typically where the maximum absorbance is between 0.5 and 1.0 AU).

    • Scan the solution across a relevant UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

    • Record the full spectrum and the absorbance value at λmax. This is your baseline reading.

  • Stress Application:

    • Place the this compound solution under the desired stress condition (e.g., in a 40°C water bath or exposed to a controlled light source as per ICH Q1B guidelines[6]).

    • Protect a control sample from the stress condition (e.g., wrap in foil and keep at 4°C).

  • Time-Point Measurements:

    • At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stressed solution.

    • Allow the aliquot to return to room temperature.

    • Measure the UV-Vis spectrum and record the absorbance at the original λmax.

  • Data Analysis:

    • Plot the absorbance at λmax versus time.

    • A decrease in absorbance over time suggests degradation of this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 reading.

Visualizations

Tiron_Preparation_Workflow cluster_prep Solvent Preparation cluster_dissolve Dissolution cluster_store Storage start Start prep_buffer Prepare Aqueous Buffer (pH 4-6) start->prep_buffer deoxygenate Deoxygenate with N₂ or Ar for 30 min prep_buffer->deoxygenate dissolve Dissolve this compound in Deoxygenated Buffer (under inert gas) deoxygenate->dissolve weigh_this compound Weigh this compound Powder weigh_this compound->dissolve check_ph Verify Final pH dissolve->check_ph aliquot Aliquot into Amber Vials check_ph->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a stable aqueous this compound solution.

Troubleshooting_Tiron_Instability start This compound Solution Shows Instability (e.g., color change) q_color_metal Is a metal ion (e.g., Fe³⁺) present in the solution? start->q_color_metal a_yes_metal Color is likely due to metal-Tiron complexation. q_color_metal->a_yes_metal Yes a_no_metal Discoloration is likely due to this compound autoxidation. q_color_metal->a_no_metal No check_ph Is the pH correct for the desired complex? a_yes_metal->check_ph a_ph_ok Color is expected. Proceed with experiment. check_ph->a_ph_ok Yes a_ph_bad Adjust pH to target range for the specific complex. check_ph->a_ph_bad No check_conditions Review Preparation Protocol: 1. Was solvent deoxygenated? 2. Is solution protected from light? 3. Is pH acidic (<7)? a_no_metal->check_conditions re_prepare Prepare fresh solution using stabilized protocol. check_conditions->re_prepare

Caption: Troubleshooting guide for this compound solution instability.

Tiron_Fe_Complexation This compound This compound (Colorless Solution) complex1 [Fe(this compound)(H₂O)₄]⁻ (1:1 Complex) Blue Color complex2 [Fe(this compound)₂(H₂O)₂]⁵⁻ (1:2 Complex) Purple Color complex3 [Fe(this compound)₃]⁹⁻ (1:3 Complex) Red Color fe3 Fe³⁺ fe3->complex1  pH 1-4 fe3->complex2  pH 5-7 fe3->complex3  pH > 7

Caption: pH-dependent complexation of this compound with Iron (III).

References

potential interference of Tiron in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the potential interference of Tiron (B1681039) (4,5-dihydroxy-1,3-benzenedisulfonate) in biological assays. This compound is a versatile molecule widely used for its potent antioxidant and metal-chelating properties.[1][2] However, these same properties can lead to unintended interactions and artifacts in various experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in research?

This compound is a small, cell-permeable compound recognized for two primary functions:

  • Superoxide (B77818) and Free Radical Scavenger : this compound is a powerful antioxidant that effectively neutralizes reactive oxygen species (ROS), particularly superoxide radicals.[1][3][4] It functions as an electron trap, reacting with free electrons and superoxide radical anions to form a stable semiquinone radical.[3][5] This makes it a valuable tool for studying oxidative stress.[1]

  • Metal Ion Chelating Agent : this compound is an efficient chelator of various metal ions.[1][3] This property is utilized for detoxifying trace amounts of metal ions and in studies involving metal-dependent processes.[3][6]

Q2: How can this compound's primary functions lead to interference in biological assays?

This compound's dual functions can cause artifacts in several ways:

  • Antioxidant Activity : In assays measuring ROS, this compound will directly scavenge the species being measured, leading to a false decrease in signal.[7][8] It can also modulate ROS-dependent signaling pathways, which may be an intended effect but can be an interference if not the primary focus of the study.[7][9]

  • Metal Chelation : Many enzymes require metal ions (e.g., iron, zinc, calcium) as cofactors. By sequestering these essential ions, this compound can inhibit enzyme activity, leading to a misinterpretation of results.[10][11] This is particularly relevant in assays involving metalloenzymes or processes dependent on divalent cations.[6][12]

  • Direct Interaction with Assay Reagents : this compound can act as a substrate in some enzyme reactions, such as for mushroom tyrosinase.[3] Its redox properties mean it can potentially interact with other assay components, affecting signal generation or detection.

Q3: I'm observing unexpected results in my cell-based assay (e.g., apoptosis, viability, differentiation) when using this compound. What could be the cause?

Beyond its direct chemical properties, this compound can exert complex biological effects that may interfere with your intended experimental outcome:

  • Modulation of Signaling Pathways : this compound has been shown to enhance NF-κB/DNA binding in a concentration-dependent manner, independent of its ROS-scavenging activity.[7] This can lead to anti-apoptotic effects in some cell lines, like melanoma cells.[7]

  • Effects on Cellular Differentiation : In human periosteum-derived cells, this compound was found to have a detrimental effect on osteoblastic differentiation by causing mitochondrial dysfunction, despite its antioxidant properties.[2][13]

  • Calcium Binding : this compound binds to Calcium (Ca2+) at concentrations commonly used for superoxide scavenging.[10] This can interfere with calcium signaling, vasodilation, and blood clotting processes, which could impact a wide range of cellular assays.[10]

Q4: My dose-response curve with this compound looks unusual (e.g., very steep, biphasic). Is this an artifact?

Yes, an atypical dose-response curve can be a strong indicator of an assay artifact.[14] This could be due to:

  • Compound Aggregation : At higher concentrations, small molecules can form aggregates that interfere with assay readouts, particularly in light-based assays.[14]

  • Multiple Mechanisms of Action : A biphasic response could indicate that at different concentrations, this compound's different properties (e.g., ROS scavenging vs. metal chelation) are becoming dominant and having opposing or distinct effects on the assay.

Q5: How can I design control experiments to determine if this compound is causing an artifact?

To identify and troubleshoot potential interference, run the following controls:

  • Target-Free Control : Run the assay with this compound but without your biological target (e.g., no enzyme, no cells). A change in signal that correlates with this compound concentration strongly suggests direct interference with assay reagents or the detection system.[14]

  • Use an Alternative Scavenger/Chelator : Compare this compound's effect with another antioxidant (like N-acetyl-L-cysteine, NAC) or a different chelator (like EDTA) that has a distinct mechanism of action.[7][15] If they produce different results despite similar primary functions, it may point to a specific off-target effect of this compound.

  • Analyte Spike-In : Add a known amount of the analyte you are measuring to a sample containing this compound. If the recovery of the analyte is lower than expected, it indicates interference.

  • Serial Dilution : If you observe an unexpected result, performing a serial dilution of the sample can help check for linearity. A non-linear result may suggest interference.[16]

Troubleshooting Guides

Issue 1: Reduced Signal in an Oxidative Stress Assay
Potential Cause Troubleshooting Step Expected Outcome
Direct ROS Scavenging This compound is an antioxidant and is neutralizing the ROS (e.g., superoxide) your assay is designed to detect.[7]This is an expected outcome. The experiment confirms this compound's antioxidant activity. Consider if this is your intended measurement or an interference with another process.
Inhibition of ROS Production This compound may be inhibiting the enzyme responsible for ROS production (e.g., NADPH oxidase, xanthine (B1682287) oxidase) via metal chelation.[6][9]Run the assay with an alternative antioxidant that is not a strong metal chelator. If the signal is restored, this compound's chelating activity is the likely cause of interference.
Interference with Detection Probe This compound may be directly reducing or otherwise interacting with the fluorescent or colorimetric probe (e.g., DCFDA, DHE, cytochrome c).[7][17]Run the assay in a cell-free system containing only the probe, a ROS-generating system, and this compound. A decrease in signal confirms direct interference with the probe.
Issue 2: Inhibition in an Enzymatic Assay
Potential Cause Troubleshooting Step Expected Outcome
Chelation of Metal Cofactors The enzyme requires a metal cofactor (e.g., Zn²⁺, Mg²⁺, Fe²⁺) that this compound is sequestering.[6][11]Add an excess of the specific metal cofactor to the reaction. If enzyme activity is restored, metal chelation is the cause of inhibition.
Redox-Active Interference This compound is altering the redox state of the substrate or enzyme, preventing the reaction.[3]Perform the assay under anaerobic conditions if possible. If this compound's inhibitory effect is diminished, redox interference is likely.
Direct Binding to Enzyme This compound may be non-specifically binding to the enzyme, causing conformational changes or blocking the active site.Use a structurally different antioxidant/chelator. If the new compound does not inhibit the enzyme, the issue is likely specific to this compound's structure.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's use and potential for interference.

Table 1: this compound Concentrations and Observed Biological Effects

ConcentrationCell Type / SystemObserved EffectCitation
10 mMSK-MEL-5 Melanoma CellsAbrogated BMS-345541-induced ROS production.[7]
0.1, 1.0, 10 mMSK-MEL-5 Melanoma CellsConcentration-dependent increase in NF-κB/DNA binding.[7]
1 mMHuman Periosteum-Derived CellsDecreased osteoblastic differentiation (ALP activity and mineralization).[2][13]
100 or 200 mg/kg/day (in vivo)RatsAttenuated nicotine-induced lung and liver damage by reducing ROS and inflammatory markers.[9]
1.46 +/- 0.33 mM (EC₅₀)Rat Perfused Mesenteric BedEvoked decreases in perfusion pressure (vasodilation).[10]

Table 2: this compound Interaction Constants

ParameterValueSystem / AssayDescriptionCitation
Kᵢ (Inhibition Constant)0.692 +/- 0.036 mMFura-FF Fluorescence AssayInhibition constant of this compound with Ca²⁺, indicating direct calcium binding.[10]

Key Experimental Protocols

Protocol 1: Assessing this compound Interference with a Fluorescence-Based Readout

This protocol helps determine if this compound possesses intrinsic fluorescence that could interfere with an assay.

  • Prepare this compound Dilutions : Create a serial dilution of this compound in the same assay buffer used for your main experiment, covering the full concentration range you intend to test.

  • Plate Preparation : Dispense the this compound dilutions into the wells of a microplate. Include wells with buffer only as a negative control.

  • Read Fluorescence : Place the plate in a microplate reader and measure the fluorescence intensity using the exact same excitation and emission wavelengths as your primary assay.

  • Data Analysis : Plot the relative fluorescence units (RFU) against the this compound concentration. A concentration-dependent increase in RFU indicates that this compound's intrinsic fluorescence is interfering with the assay readout, potentially causing a false-positive signal.[14]

Protocol 2: Evaluating this compound's Effect on Intracellular ROS Production

This method uses common ROS-sensitive probes to measure this compound's antioxidant activity in a cellular context.

  • Cell Culture : Plate cells (e.g., SK-MEL-5) at an appropriate density and allow them to adhere overnight.

  • Induce Oxidative Stress : Treat cells with a ROS-inducing agent (e.g., 10 μM BMS-345541) for a specified time.

  • This compound Pre-treatment : In a parallel set of wells, pre-treat cells with various concentrations of this compound (e.g., 10 mM) for 1-2 hours before adding the ROS-inducing agent.

  • Probe Loading : Wash the cells and incubate them with an ROS-sensitive probe, such as Dihydroethidine (for superoxide) or CM-H₂DCFDA (for hydrogen peroxide and other ROS), according to the manufacturer's instructions.[7]

  • Detection : Measure the fluorescence using a plate reader or flow cytometer.

  • Interpretation : A significant reduction in fluorescence in the this compound-treated cells compared to cells treated with the ROS-inducer alone confirms this compound's ability to scavenge intracellular ROS.[7]

Visualizations

Diagrams of Interference Mechanisms and Workflows

Tiron_Interference_Mechanisms cluster_0 This compound cluster_1 Potential Interferences cluster_2 Resulting Assay Artifacts This compound This compound Antioxidant Antioxidant Effect (ROS Scavenging) This compound->Antioxidant [1, 6] Chelator Chelation Effect (Metal Binding) This compound->Chelator [1, 5] Bioactivity Direct Biological Activity (e.g., NF-κB Modulation) This compound->Bioactivity [2] ROS_Assay False Negative in ROS/Oxidative Stress Assays Antioxidant->ROS_Assay Enzyme_Assay False Inhibition in Metalloenzyme Assays Chelator->Enzyme_Assay Cell_Assay Unintended Phenotypes in Cell-Based Assays Bioactivity->Cell_Assay

Caption: this compound's dual mechanisms of interference.

Troubleshooting_Workflow Start Unexpected Result with this compound Check_Direct Run Target-Free Control [22] Start->Check_Direct Interference Direct Interference Confirmed Check_Direct->Interference Signal change correlates with this compound No_Interference No Direct Interference Check_Direct->No_Interference No signal change Consider_Mechanism Is the assay dependent on ROS or Metal Ions? No_Interference->Consider_Mechanism Yes_Dependent Yes Consider_Mechanism->Yes_Dependent Yes No_Dependent No Consider_Mechanism->No_Dependent No Hypothesize_Mechanism Hypothesize Interference Mechanism: 1. ROS Scavenging [2] 2. Metal Chelation [5] Yes_Dependent->Hypothesize_Mechanism Consider_Bioactivity Consider Off-Target Biological Effects [2, 7] No_Dependent->Consider_Bioactivity Test_Hypothesis Test with alternative scavenger/chelator or add back excess metal ions [5] Hypothesize_Mechanism->Test_Hypothesis

Caption: Troubleshooting workflow for this compound-related assay artifacts.

Tiron_NFkB_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges [2] NFkB_Binding NF-κB / DNA Binding This compound->NFkB_Binding Enhances (ROS-Independent) [2] ROS->NFkB_Binding Can Modulate Gene_Expression Target Gene Expression (e.g., CXCL-1) NFkB_Binding->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits

Caption: this compound's effect on the NF-κB signaling pathway.

References

Technical Support Center: Tiron in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Tiron and what are its primary functions in a cellular context?

This compound, also known as 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium (B8443419) salt, is a cell-permeable antioxidant and metal chelator.[1][2][3] Its primary functions in cell culture experiments include:

  • Superoxide (B77818) Scavenging: this compound is a potent scavenger of superoxide radicals, a major type of reactive oxygen species (ROS) produced within cells, particularly in the mitochondria.[1][2][3]

  • Iron Chelation: this compound can bind to iron ions, preventing them from participating in harmful reactions like the Fenton reaction, which generates highly reactive hydroxyl radicals.[4][5][6]

Q2: How do I dissolve this compound for my cell culture experiments?

This compound is readily soluble in aqueous solutions. For a detailed, step-by-step protocol for preparing a this compound stock solution and working solutions, please refer to the "Experimental Protocols" section below.

Q3: What is the recommended concentration of this compound to use in cell culture?

The optimal concentration of this compound can vary depending on the cell type and the specific experimental conditions. Based on published studies, a typical starting range for in vitro experiments is between 50 µM and 1 mM.[7] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental goals.

Q4: How should I store my this compound stock solution?

For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[8] When stored properly, stock solutions can be stable for up to one month at -20°C and up to six months at -80°C.[8] Avoid repeated freeze-thaw cycles.

Q5: I am observing a precipitate in my cell culture medium after adding this compound. What could be the cause and how can I fix it?

Precipitation can occur for several reasons. Please refer to the "Troubleshooting Guide" below for a detailed explanation of potential causes and solutions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitate formation in culture medium after adding this compound High concentration of this compound: The final concentration in the medium may exceed its solubility limit under specific culture conditions. Interaction with media components: this compound may interact with certain components of the cell culture medium, leading to precipitation. pH changes: Localized pH changes upon addition of a concentrated stock solution.Perform a dose-response curve to find the optimal, soluble concentration. Prepare a more dilute stock solution to minimize the volume added to the culture medium. Add the this compound working solution to the medium slowly while gently swirling the flask/plate. Ensure the pH of your this compound stock solution is close to physiological pH (7.2-7.4) before adding it to the medium. You can adjust the pH with sterile 0.1M NaOH or HCl.[9]
Cells are detaching or showing signs of toxicity This compound concentration is too high: High concentrations of any compound can be toxic to cells. Solvent toxicity: If a solvent other than water or PBS was used to prepare the stock solution, the final concentration of the solvent in the culture medium might be toxic.Determine the EC50 (half-maximal effective concentration) for your cell line to identify the appropriate working concentration range. Ensure the final concentration of any solvent (e.g., DMSO) in the cell culture medium is below the toxic level for your cells (typically <0.1-0.5%).
Inconsistent or unexpected experimental results Degradation of this compound: Improper storage or handling of the this compound stock solution can lead to its degradation. Light sensitivity: Some compounds are sensitive to light, which can cause degradation over time.Prepare fresh stock solutions regularly and store them protected from light in amber tubes or tubes wrapped in aluminum foil.[10] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

ParameterValueReference(s)
Molecular Weight 314.22 g/mol [8]
Solubility in Water Readily soluble[11]
Recommended Stock Solution Concentration 10 mM - 100 mMGeneral lab practice
Recommended Working Concentration Range 50 µM - 1 mM[7]
Stock Solution Storage Temperature -20°C or -80°C[8]
Stock Solution Stability at -20°C Up to 1 month[8]
Stock Solution Stability at -80°C Up to 6 months[8]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

Materials:

  • This compound powder (molecular weight: 314.22 g/mol )

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile 15 mL conical tube

  • Sterile 1.5 mL microcentrifuge tubes

  • 0.22 µm sterile syringe filter

Procedure:

  • Weighing this compound: In a sterile environment (e.g., a laminar flow hood), weigh out 31.42 mg of this compound powder.

  • Dissolving this compound: Transfer the powder to the 15 mL sterile conical tube. Add 1 mL of sterile water or PBS to the tube.

  • Vortexing: Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile 15 mL conical tube.

  • Aliquoting: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile 1.5 mL microcentrifuge tubes. This minimizes the risk of contamination and avoids repeated freeze-thaw cycles.

  • Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Dilution: In a sterile environment, dilute the stock solution into your pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final this compound concentration of 100 µM, add 10 µL of the 100 mM stock solution to 10 mL of medium.

  • Mixing: Gently mix the medium by swirling the flask or pipetting up and down.

  • Application: Immediately use the this compound-containing medium to treat your cells.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Modulating Oxidative Stress Signaling

This compound exerts its effects primarily by reducing cellular levels of reactive oxygen species (ROS). It achieves this through two main mechanisms: directly scavenging superoxide radicals, particularly those generated by mitochondria, and by chelating intracellular iron, thereby inhibiting the Fenton reaction which produces highly damaging hydroxyl radicals. The reduction in ROS levels has a significant impact on key signaling pathways that regulate the cellular response to oxidative stress, such as the Nrf2 and NF-κB pathways.

Tiron_Mechanism_of_Action cluster_nucleus1 Nucleus cluster_nucleus2 Nucleus This compound This compound Mitochondria Mitochondria Superoxide Superoxide (O2⁻) This compound->Superoxide Scavenges Iron Intracellular Iron (Fe²⁺) This compound->Iron Chelates Fenton_Reaction Fenton Reaction Mitochondria->Superoxide Generates ROS Reduced ROS Iron->Fenton_Reaction Catalyzes Hydroxyl_Radical Hydroxyl Radical (•OH) Fenton_Reaction->Hydroxyl_Radical Produces Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 IKK IKK Complex ROS->IKK Activates NFkB NF-κB Keap1->Nrf2 Inhibits Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Antioxidant_Genes Antioxidant Gene Expression IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Inhibits NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n Antioxidant_Genes_n Antioxidant Gene Expression ARE_n->Antioxidant_Genes_n NFkB_n NF-κB Inflammatory_Genes_n Inflammatory Gene Expression NFkB_n->Inflammatory_Genes_n

Caption: this compound's dual action on ROS and signaling pathways.

Experimental Workflow: Investigating the Effects of this compound on a Cellular Model of Oxidative Stress

This workflow outlines a typical experiment to assess the protective effects of this compound against induced oxidative stress in a cell culture model.

Tiron_Experimental_Workflow Start Start: Seed Cells Incubate1 Incubate (24h) Start->Incubate1 Pretreat Pre-treat with this compound (Varying Concentrations) Incubate1->Pretreat Incubate2 Incubate (1-2h) Pretreat->Incubate2 Induce_Stress Induce Oxidative Stress (e.g., H₂O₂) Incubate2->Induce_Stress Incubate3 Incubate (e.g., 24h) Induce_Stress->Incubate3 Endpoint_Analysis Endpoint Analysis Incubate3->Endpoint_Analysis Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Endpoint_Analysis->Viability ROS_Measurement ROS Measurement (e.g., DCFDA, MitoSOX) Endpoint_Analysis->ROS_Measurement Gene_Expression Gene Expression Analysis (qPCR for Nrf2/NF-κB targets) Endpoint_Analysis->Gene_Expression Protein_Analysis Protein Analysis (Western Blot for Nrf2, NF-κB) Endpoint_Analysis->Protein_Analysis

Caption: Workflow for assessing this compound's protective effects.

References

Technical Support Center: Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the auto-oxidation of Tiron in experimental setups.

Troubleshooting Guide

This guide addresses common issues related to this compound instability and provides actionable solutions.

Issue Potential Cause Recommended Action
Yellowing of this compound solution Auto-oxidation: this compound oxidizes to a yellow-colored quinone, a process accelerated by alkaline pH, oxygen, and light.[1][2]Prepare fresh solutions before use. If storage is necessary, use deoxygenated solvents, protect from light with amber vials or foil, and store at low temperatures (-20°C to -80°C for stock solutions). Adjust the pH of the working solution to be neutral or slightly acidic.[3][4]
Inconsistent experimental results Degradation of this compound: The loss of active, unoxidized this compound leads to variability in its efficacy as a superoxide (B77818) scavenger or metal chelator.[5][6]1. Verify Solution Integrity: Before each experiment, visually inspect the this compound solution for any discoloration. A fresh, properly prepared this compound solution should be colorless.[1] 2. Standardize Preparation: Follow a strict, standardized protocol for this compound solution preparation (see Experimental Protocols section). 3. Use Freshly Prepared Solutions: For critical experiments, always use a freshly prepared this compound solution.
Precipitate formation in the this compound solution Complexation with metal ions: this compound is a strong metal chelator. If your buffer or water contains trace metal contaminants, this compound can form insoluble complexes.[2]Use high-purity, deionized water and analytical grade reagents for all buffers and solutions. Consider treating solutions with a chelating resin to remove trace metals.
Reduced antioxidant activity in assays Loss of active this compound: The antioxidant capacity of this compound is compromised upon oxidation.Prepare this compound solutions in an inert atmosphere (e.g., in a glove box with nitrogen or argon) to minimize exposure to oxygen. Use sealed vials for storage.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound auto-oxidation?

A1: this compound auto-oxidation is primarily a pH-dependent process that is significantly accelerated in alkaline conditions (pH > 7).[1][2] The process involves the loss of electrons and protons from the hydroxyl groups of the catechol ring. This oxidation proceeds in two main steps: first, the formation of a transient semiquinone radical, and second, further oxidation to a stable quinone. This quinone product is responsible for the characteristic yellow discoloration of degraded this compound solutions. The presence of atmospheric oxygen and exposure to light can also contribute to this oxidative degradation.[1][2][5]

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of the solution is a critical factor in this compound's stability. This compound is most stable in acidic to neutral solutions (pH < 7). As the pH becomes more alkaline, the hydroxyl groups of this compound are more easily deprotonated, making the molecule highly susceptible to oxidation by dissolved oxygen.[1][2][4] Therefore, to prevent auto-oxidation, it is recommended to prepare and use this compound solutions at a pH below 7 whenever the experimental conditions allow.

Q3: What are the best practices for storing this compound solutions?

A3: For optimal stability, this compound stock solutions should be stored at low temperatures, with -80°C being suitable for up to 6 months and -20°C for up to 1 month.[3] To prevent degradation from light and oxygen, solutions should be stored in amber, tightly sealed vials. For working solutions, it is always best to prepare them fresh on the day of the experiment. If short-term storage is necessary, keep the solution on ice and protected from light.

Q4: Can I use a discolored this compound solution for my experiments?

A4: It is strongly advised not to use a discolored (yellow) this compound solution. The yellow color indicates that a significant portion of the this compound has oxidized to its quinone form.[1][2] This oxidized form lacks the superoxide scavenging and metal-chelating properties of the active, unoxidized this compound, which will lead to inaccurate and unreliable experimental results.

Q5: Are there any specific considerations when using this compound in cell culture experiments?

A5: Yes, as this compound is cell-permeable, it's important to consider its potential effects on cellular redox balance beyond just scavenging superoxide.[6][8] When preparing this compound for cell culture, ensure the final pH of the medium is within the physiological range and that the this compound solution is sterile-filtered before addition to the cells. Always include appropriate vehicle controls in your experimental design.

Data on this compound Stability

While specific kinetic data on the rate of this compound auto-oxidation under various conditions are not extensively available in the literature, the following table summarizes the qualitative impact of key factors on its stability.

Factor Effect on this compound Stability Observations
pH Stability decreases significantly at pH > 7.[1][2][4]Colorless in acidic to neutral solutions. Turns yellow in alkaline solutions due to quinone formation.[1][2]
Oxygen The presence of oxygen is crucial for auto-oxidation, especially at alkaline pH.[1][2]Deoxygenated solutions show significantly enhanced stability.
Light Prolonged exposure to light can induce photo-oxidation.[2]A 0.08 M aqueous solution may show visible yellowing in one to two days, with the color intensifying over several weeks.[1]
Temperature Higher temperatures generally accelerate the rate of chemical reactions, including oxidation.Store solutions at low temperatures (-20°C to -80°C) to prolong shelf life.[3]
Metal Ions This compound forms stable complexes with various metal ions, which can influence its redox properties.[2]The presence of ferric iron (Fe³⁺) leads to the formation of intensely colored complexes, with the color being pH-dependent.[9]

Experimental Protocols

Protocol for Preparing a Stabilized this compound Stock Solution

This protocol outlines the steps to prepare a this compound stock solution with enhanced stability, minimizing auto-oxidation.

Materials:

  • This compound (4,5-dihydroxy-1,3-benzenedisulfonic acid, disodium (B8443419) salt)

  • High-purity, deionized, and deoxygenated water (prepare by boiling for 30 minutes and then cooling under a stream of inert gas like nitrogen or argon)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with airtight septa

Procedure:

  • Deoxygenate Water: Prepare deoxygenated water by boiling for at least 30 minutes and allowing it to cool to room temperature under a continuous stream of an inert gas (e.g., nitrogen or argon).

  • Weigh this compound: In a clean, dry weighing boat, accurately weigh the required amount of this compound powder.

  • Dissolve this compound: Transfer the this compound powder to a sterile, amber glass vial. Using a syringe, add the deoxygenated water to the vial to achieve the desired concentration.

  • Inert Gas Purge: Gently bubble inert gas through the solution for 5-10 minutes to remove any remaining dissolved oxygen.

  • Seal and Store: Immediately seal the vial with an airtight septum and cap. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

  • Handling: When using the stock solution, use a syringe to withdraw the required volume through the septum to avoid introducing oxygen into the vial.

Visualizations

This compound Auto-Oxidation Pathway

The following diagram illustrates the two-step oxidation of this compound to its corresponding quinone, which is responsible for the yellowing of the solution.

Tiron_Oxidation_Pathway This compound Auto-Oxidation Pathway cluster_conditions Accelerated by: This compound This compound (Colorless) Semiquinone Semiquinone Radical (Transient, Greenish) This compound->Semiquinone -e⁻, -H⁺ Quinone Quinone (Yellow) Semiquinone->Quinone -e⁻, -H⁺ Alkaline pH (pH > 7) Alkaline pH (pH > 7) Oxygen (O₂) Oxygen (O₂) Light (hν) Light (hν)

This compound oxidation pathway.
Workflow for Preparing a Stable this compound Solution

This diagram outlines the recommended workflow for preparing a stable this compound solution for use in experimental assays.

Tiron_Preparation_Workflow Workflow for Stable this compound Solution Preparation start Start deoxygenate Deoxygenate high-purity water (Boil and purge with N₂/Ar) start->deoxygenate weigh Weigh this compound powder deoxygenate->weigh dissolve Dissolve this compound in deoxygenated water in an amber vial weigh->dissolve purge Purge solution with N₂/Ar dissolve->purge seal Seal vial with airtight septum purge->seal store Store at -20°C or -80°C, protected from light seal->store use Withdraw solution using a syringe for experiment store->use

Workflow for stable this compound solution preparation.

References

Technical Support Center: Tiron Dosage and Toxicity in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the dosage and toxicity of Tiron (B1681039) (sodium 4,5-dihydroxybenzene-1,3-disulfonate) in rodent models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in designing and executing their experiments safely and effectively.

Frequently Asked Questions (FAQs)

Q1: What is a typical therapeutic dose range for this compound in rodents?

A1: this compound is often used in research for its antioxidant and metal-chelating properties. Therapeutic dosages in rodent models vary depending on the application. For instance, in studies investigating its protective effects, intraperitoneal (i.p.) doses of 100 mg/kg/day and 200 mg/kg/day have been used in rats.[1] In another study in rats, a dose of 471 mg/kg was administered to mitigate the effects of radiation or manganese toxicity.[2] In mice, intraperitoneal doses of 140 mg/kg and 280 mg/kg have been used to study its renoprotective effects.[3]

Q2: What are the known toxic doses and LD50 values for this compound in rodents?

A2: Comprehensive LD50 data for this compound across multiple routes of administration is limited. However, available data indicates the following:

  • Oral Administration (Rats): The oral LD50 in rats is reported to be greater than 2000 mg/kg.

  • Intraperitoneal Administration (Mice): In a developmental toxicity study, maternal toxicity, including a high number of deaths, was observed in pregnant Swiss mice at a dose of 3000 mg/kg/day administered from gestational days 6 through 15. The No Observable Adverse Effect Level (NOAEL) for both maternal and developmental toxicity in this study was determined to be 1500 mg/kg/day.[4][5]

Q3: What are the clinical signs of this compound toxicity in rodents?

A3: Detailed information on the specific clinical signs of this compound-induced toxicity is not extensively documented in publicly available literature. High-dose studies have noted general signs such as:

  • Reduced body weight[4][5]

  • Increased relative liver and kidney weights[4][5]

  • Embryo-fetotoxicity, including an increase in the number of resorptions per litter and a decrease in average fetal body weight at maternally toxic doses.[4][5]

Researchers should monitor for general signs of toxicity as outlined in standard toxicology protocols, including changes in appearance, behavior, and physiological functions.

Troubleshooting Guides

Problem: Unexpected mortality or severe adverse effects in my rodent study with this compound.

  • Possible Cause: The administered dose may be too high for the specific rodent strain, age, or health status.

  • Troubleshooting Steps:

    • Review Dosage: Immediately review your dosing calculations and compare them with the available toxicity data. For intraperitoneal administration in mice, doses approaching 3000 mg/kg/day have been associated with mortality.[4][5]

    • Conduct a Dose-Ranging Study: If you are using a new model or administration route, it is crucial to perform a preliminary dose-ranging study with a small number of animals to determine the maximum tolerated dose (MTD).

    • Check Vehicle and Formulation: Ensure the vehicle used to dissolve this compound is non-toxic and the formulation is stable and correctly prepared.

    • Monitor Animal Health: Implement a robust animal monitoring plan to detect early signs of toxicity, allowing for intervention or humane endpoint determination.

Problem: I am not observing the expected therapeutic effect of this compound in my experiment.

  • Possible Cause: The dosage may be too low, or the administration route may not be optimal for the target organ or disease model.

  • Troubleshooting Steps:

    • Consult Literature: Review published studies using this compound in similar models to ensure your dosage is within the reported therapeutic range (e.g., 100-471 mg/kg in rats, 140-280 mg/kg in mice for protective effects).[1][2][3]

    • Consider Pharmacokinetics: The route of administration significantly impacts the bioavailability and tissue distribution of a compound. Consider if an alternative route (e.g., intravenous for rapid systemic exposure, though toxicity data is lacking) might be more appropriate for your experimental goals.

    • Verify Compound Quality: Ensure the purity and stability of your this compound supply.

Quantitative Data Summary

The following tables summarize the available quantitative data on this compound dosage and toxicity in rodent models.

Table 1: this compound Dosage in Rodent Models (Therapeutic/Protective Effects)

SpeciesRoute of AdministrationDosageApplicationReference
RatIntraperitoneal (i.p.)100 mg/kg/dayProtection against nicotine-induced lung and liver injury[1]
RatIntraperitoneal (i.p.)200 mg/kg/dayProtection against nicotine-induced lung and liver injury[1]
RatNot specified471 mg/kgAttenuation of radiation or manganese-induced brain mitochondrial impairment[2]
MouseIntraperitoneal (i.p.)140 mg/kgRenoprotection against diclofenac-induced nephrotoxicity[3]
MouseIntraperitoneal (i.p.)280 mg/kgRenoprotection against diclofenac-induced nephrotoxicity[3]

Table 2: this compound Toxicity Data in Rodent Models

SpeciesRoute of AdministrationValueEndpointReference
RatOral>2000 mg/kgLD50
MouseIntraperitoneal (i.p.)3000 mg/kg/dayMaternal Toxicity (high mortality)[4][5]
MouseIntraperitoneal (i.p.)1500 mg/kg/dayNOAEL (Maternal and Developmental Toxicity)[4][5]

Experimental Protocols

Experimental Workflow: Acute Oral Toxicity Study (Up-and-Down Procedure - based on OECD Guideline 425)

cluster_0 Preparation cluster_1 Dosing and Observation cluster_2 Endpoint Analysis A Acclimatize rodents (e.g., Wistar rats) for at least 5 days B Fast animals overnight (with access to water) before dosing A->B C Prepare this compound formulation in an appropriate vehicle (e.g., distilled water) B->C D Administer a single oral dose of this compound by gavage E Observe for clinical signs of toxicity and mortality at regular intervals (e.g., 30 min, 1, 2, 4 hours, and then daily for 14 days) D->E F Record body weight changes D->F G Perform gross necropsy at the end of the observation period H Collect organs for histopathological examination G->H I Analyze data to determine LD50 and identify target organs of toxicity H->I

Caption: A generalized workflow for an acute oral toxicity study in rodents.

Experimental Workflow: Sub-chronic Intraperitoneal Toxicity Study

cluster_0 Pre-treatment cluster_1 Treatment and Monitoring cluster_2 Terminal Procedures A Randomly assign rodents (e.g., Swiss mice) to control and treatment groups B Record baseline body weight and clinical observations A->B C Administer daily intraperitoneal injections of this compound or vehicle for a specified period (e.g., 28 or 90 days) D Conduct daily clinical observations for signs of toxicity C->D E Measure body weight and food/water consumption weekly C->E F Perform periodic blood collection for hematology and clinical chemistry analysis C->F G At the end of the treatment period, collect final blood samples and euthanize animals H Perform a complete gross necropsy G->H I Weigh major organs H->I J Collect tissues for histopathological examination I->J

Caption: A generalized workflow for a sub-chronic intraperitoneal toxicity study.

Signaling Pathways

While the signaling pathways involved in this compound-induced toxicity are not well-defined, its protective effects are known to modulate inflammatory and oxidative stress pathways. Understanding these can provide insights into its mechanism of action and potential off-target effects at high concentrations.

This compound's Modulation of the TLR4/NF-κB/NLRP3 Inflammasome Pathway

In a model of diclofenac-induced nephrotoxicity, this compound was shown to have a protective effect by downregulating the TLR4/NF-κB/NLRP3 inflammasome signaling cascade. This pathway is a key driver of inflammation.

cluster_0 Inflammatory Stimulus (e.g., Diclofenac) cluster_1 This compound Intervention cluster_2 Signaling Cascade cluster_3 Outcome Stimulus Diclofenac TLR4 TLR4 Stimulus->TLR4 Activates This compound This compound This compound->TLR4 Inhibits NFkB NF-κB This compound->NFkB Inhibits NLRP3 NLRP3 Inflammasome This compound->NLRP3 Inhibits TLR4->NFkB Activates NFkB->NLRP3 Upregulates Casp1 Caspase-1 NLRP3->Casp1 Activates IL1b IL-1β Casp1->IL1b Cleaves pro-IL-1β to active Inflammation Inflammation and Tissue Damage IL1b->Inflammation

Caption: this compound's inhibitory effect on the TLR4/NF-κB/NLRP3 inflammasome pathway.

References

Technical Support Center: Tiron (Disodium 4,5-dihydroxy-1,3-benzenedisulfonate) Chelation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tiron as a chelating agent. The following information addresses common issues encountered during experiments, particularly concerning the pH-dependent effects on this compound's chelating ability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chelating ability pH-dependent?

This compound, also known as disodium (B8443419) 4,5-dihydroxy-1,3-benzenedisulfonate, is a potent chelating agent, particularly for trivalent and divalent metal ions. Its chelating ability is pH-dependent due to the protonation state of its two hydroxyl groups on the catechol ring. At low pH, these hydroxyl groups are protonated, and this compound has a lower affinity for metal ions. As the pH increases, these groups deprotonate, making the oxygen atoms available to coordinate with metal ions, thus significantly increasing its chelating capacity.

Q2: What are the visual indicators of this compound chelation with iron (Fe³⁺) at different pH values?

The color of the this compound-Fe³⁺ complex is a strong indicator of the pH of the solution and the stoichiometry of the complex formed.[1]

  • pH 1-4: A blue color indicates the formation of a 1:1 (this compound:Fe³⁺) complex.[1]

  • pH 5-7: A purple color suggests the formation of a 1:2 (this compound:Fe³⁺) complex.[1]

  • pH > 7: A red color is characteristic of a 1:3 (this compound:Fe³⁺) complex.[1]

Q3: Can this compound chelate other metal ions besides iron?

Yes, this compound is a broad-spectrum chelating agent and can form stable complexes with a variety of metal ions, including aluminum (Al³⁺), copper (Cu²⁺), titanium (Ti⁴⁺), and others.[1] The stability and stoichiometry of these complexes are also pH-dependent.

Data Presentation: pH-Dependent Stability of this compound-Metal Complexes

The stability of this compound-metal complexes is quantified by the logarithm of the stability constant (log K). Higher values indicate a more stable complex. The stability is highly dependent on the pH of the medium.

Metal IonpH RangeStoichiometry (this compound:Metal)log K (Stability Constant)Color of Complex
Fe³⁺ 1-41:1~20.4[1]Blue
5-71:2~15.1[1]Purple
>71:3~10.8[1]Red
Al³⁺ Acidic1:1, 1:2, 1:3Stability increases with pHColorless
Cu²⁺ Neutral1:1, 1:2Stable complex formationVaries (often greenish)

Note: The exact log K values can vary depending on experimental conditions such as ionic strength and temperature. The data for Al³⁺ and Cu²⁺ indicates general trends, as comprehensive pH-dependent tables are less commonly published.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of this compound's Iron Chelating Capacity

This protocol allows for the quantification of this compound's ability to chelate Fe³⁺ at a specific pH.

1. Reagent Preparation:

  • This compound Solution (1 mM): Dissolve 332.2 mg of this compound (disodium salt, monohydrate) in 1 L of deionized water.
  • FeCl₃ Solution (1 mM): Dissolve 162.2 mg of anhydrous FeCl₃ in 1 L of deionized water. Acidify with a drop of concentrated HCl to prevent hydrolysis.
  • Buffer Solutions: Prepare a series of buffers (e.g., citrate, phosphate, borate) to maintain the desired pH values (e.g., pH 3, 5, 7, 9).

2. Experimental Procedure:

  • In a series of test tubes, add a fixed volume of the this compound solution.
  • Add an equal volume of the desired pH buffer to each tube.
  • Add a fixed volume of the FeCl₃ solution to initiate the chelation reaction.
  • Allow the solutions to incubate at room temperature for 10-15 minutes for color development.
  • Prepare a blank for each pH by mixing the this compound solution and the buffer without FeCl₃.

3. Spectrophotometric Measurement:

  • Set the spectrophotometer to the appropriate wavelength for the expected color (e.g., ~620 nm for blue, ~560 nm for purple, ~480 nm for red).
  • Zero the spectrophotometer using the corresponding blank.
  • Measure the absorbance of each sample.

4. Data Analysis:

  • A higher absorbance indicates a greater concentration of the this compound-Fe³⁺ complex, signifying stronger chelation at that specific pH. By comparing the absorbance values across different pH levels, the pH-dependent chelating ability can be determined.

Troubleshooting Guides

Issue 1: Unexpected Color or No Color Change in Iron Chelation Assay

Symptom Possible Cause Troubleshooting Steps
No color develops Incorrect pH.Verify the pH of your final solution using a calibrated pH meter. Adjust the buffer concentration or type if necessary.
This compound or FeCl₃ solution has degraded.Prepare fresh solutions. Store this compound solution protected from light and FeCl₃ solution acidified.
Solution turns brownish/turbid Precipitation of iron hydroxide (B78521) at higher pH.Ensure the pH is not too high for the iron concentration used. Lower the pH or decrease the iron concentration.
Color is different from expected Incorrect this compound to iron ratio.Verify the concentrations of your stock solutions and the volumes used to ensure the correct stoichiometry for the desired complex.
Presence of interfering metal ions.Use high-purity water and reagents. If the sample matrix is complex, consider a purification step.

Issue 2: Precipitate Formation in the Reaction Mixture

Symptom Possible Cause Troubleshooting Steps
White precipitate with Al³⁺ Formation of aluminum hydroxide at neutral or alkaline pH.This compound may not be able to effectively chelate all Al³⁺ if the pH is too high, leading to Al(OH)₃ precipitation. Conduct the experiment at a lower pH.
General turbidity Low solubility of the metal-Tiron complex.Try diluting the reactants. The solubility of the complex can be influenced by the ionic strength of the solution.
Buffer components reacting with the metal ion.Phosphate buffers can sometimes form insoluble metal phosphates. Consider using a different buffering system like MES or HEPES.

Visualizations

Tiron_Chelation_pH cluster_low_pH Low pH (e.g., 1-4) cluster_mid_pH Mid pH (e.g., 5-7) cluster_high_pH High pH (e.g., >7) Tiron_H2 This compound (Protonated) H₂L²⁻ Complex_1_1 [Fe(L)]⁻ 1:1 Complex (Blue) Tiron_H2->Complex_1_1 + Fe³⁺ Tiron_H This compound (Partially Deprotonated) HL³⁻ Tiron_H2->Tiron_H Increase pH Fe3_low Fe³⁺ Fe3_low->Complex_1_1 Complex_1_2 [Fe(L)₂]⁵⁻ 1:2 Complex (Purple) Tiron_H->Complex_1_2 + Fe³⁺ + this compound Tiron_deprotonated This compound (Deprotonated) L⁴⁻ Tiron_H->Tiron_deprotonated Increase pH Fe3_mid Fe³⁺ Fe3_mid->Complex_1_2 Complex_1_3 [Fe(L)₃]⁹⁻ 1:3 Complex (Red) Tiron_deprotonated->Complex_1_3 + Fe³⁺ + 2 this compound Fe3_high Fe³⁺ Fe3_high->Complex_1_3

Caption: pH-dependent speciation of this compound and its complexes with Fe³⁺.

Troubleshooting_Workflow start Unexpected Experimental Result (e.g., wrong color, precipitate) check_pH Verify pH of the final solution with a calibrated meter start->check_pH check_reagents Check reagent concentration and preparation date check_pH->check_reagents pH is correct adjust_pH Adjust buffer or remake solution check_pH->adjust_pH pH is incorrect check_stoichiometry Verify molar ratios of This compound to metal ion check_reagents->check_stoichiometry Reagents are fresh remake_reagents Prepare fresh reagents check_reagents->remake_reagents Reagents are old/degraded check_instrument Perform spectrophotometer diagnostics (e.g., blank, calibration) check_stoichiometry->check_instrument Ratio is correct adjust_ratio Recalculate and adjust volumes check_stoichiometry->adjust_ratio Ratio is incorrect recalibrate_instrument Recalibrate instrument check_instrument->recalibrate_instrument Instrument needs calibration end Problem Resolved check_instrument->end Instrument is calibrated adjust_pH->check_pH remake_reagents->check_reagents adjust_ratio->check_stoichiometry recalibrate_instrument->check_instrument

References

Technical Support Center: Troubleshooting Inconsistent Results in Tiron Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tiron assays. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in their experimental results. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reproducibility of your this compound assays.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and what are its primary applications?

The this compound assay is a versatile spectrophotometric method with two primary applications. Firstly, it is used for the quantitative determination of iron (III) in various biological and environmental samples. In this application, this compound (1,2-dihydroxybenzene-3,5-disulfonate) chelates with iron (III) to form a colored complex, the absorbance of which is proportional to the iron concentration. Secondly, this compound is utilized for the detection of superoxide (B77818) radicals. This compound is oxidized by superoxide radicals to a stable semiquinone radical, which can be detected by electron spin resonance (ESR) spectroscopy or spectrophotometry, allowing for the measurement of superoxide generation rates in biological systems.[1][2]

Q2: My blank/control wells show high background absorbance. What are the possible causes and solutions?

High background absorbance can be a significant issue leading to inaccurate results. The most common causes include:

  • Contaminated Reagents or Glassware: Impurities in water, buffers, or on glassware can react with this compound or interfere with the measurement.

    • Solution: Use high-purity, deionized water for all solutions. Ensure all glassware is thoroughly cleaned, possibly with an acid wash (e.g., 1M HCl or 1M HNO3), followed by extensive rinsing with deionized water.[3]

  • Endogenous Enzyme Activity: Some samples may contain endogenous enzymes that can contribute to signal generation.

    • Solution: Consider sample preparation steps like boiling or using specific inhibitors to deactivate enzymatic activity.

  • Reagent Instability: this compound solutions, especially when exposed to light or improper storage conditions, can degrade and contribute to background signal.

    • Solution: Prepare fresh this compound solutions for each experiment and store them protected from light.

  • Sample-Specific Interference: Components within the sample matrix, such as certain proteins or colored compounds, may absorb light at the detection wavelength.

    • Solution: Run a sample blank that includes the sample but not the this compound reagent to subtract the sample's intrinsic absorbance.

Q3: I am observing high variability between my replicate samples. What could be the reason?

High variability between replicates can undermine the reliability of your results. Key factors to investigate include:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents is a common source of variability.[3]

    • Solution: Ensure your pipettes are properly calibrated. Use fresh tips for each sample and standard. When adding reagents to a 96-well plate, be consistent in your technique.

  • Inadequate Mixing: Incomplete mixing of reagents and samples can lead to non-uniform reactions.

    • Solution: Gently vortex or pipette up and down to mix after adding each component. Avoid introducing bubbles.

  • Temperature Fluctuations: Reaction rates can be sensitive to temperature. Inconsistent incubation temperatures can lead to variable results.[3]

    • Solution: Ensure all samples and reagents are at the same temperature before starting the assay. Use an incubator with stable temperature control.

  • Sample Heterogeneity: If your sample is not homogenous, the aliquots taken for replicates may have different concentrations of the analyte.

    • Solution: Ensure your samples are well-mixed before taking aliquots. For tissue or cell lysates, ensure complete homogenization and centrifugation to remove particulate matter.[3]

Q4: My results for superoxide detection are lower than expected. What are the potential issues?

Low or no signal in a superoxide detection assay can be due to several factors:

  • Instability of Superoxide: Superoxide is a highly reactive and short-lived molecule.

    • Solution: Perform the assay immediately after sample preparation. Ensure that the experimental conditions are optimal for superoxide generation and detection.

  • Incorrect pH: The reaction between this compound and superoxide is pH-dependent.

    • Solution: Optimize the pH of your reaction buffer. The optimal pH for superoxide detection using some probes is often slightly alkaline.[4][5][6]

  • Presence of Scavengers: The sample itself may contain endogenous superoxide dismutase (SOD) or other antioxidant molecules that scavenge superoxide.

    • Solution: Consider using inhibitors of SOD if appropriate for your experimental design.

  • Insufficient this compound Concentration: The concentration of this compound may be a limiting factor in the reaction.

    • Solution: Ensure that the this compound concentration is sufficient to trap the expected amount of superoxide.

Troubleshooting Guide

This section provides a more detailed approach to identifying and resolving common issues encountered during this compound assays.

High Background Signal
Potential Cause Troubleshooting Steps Recommended Action
Reagent Contamination 1. Test each reagent individually for background absorbance.2. Prepare fresh reagents using high-purity water.Use freshly prepared, filtered buffers. Ensure proper storage of stock solutions.
Sample Matrix Effects 1. Run a sample blank (sample + buffer, no this compound).2. If the sample blank is high, consider sample cleanup.For samples high in protein or lipids, perform a protein precipitation step (e.g., with trichloroacetic acid) or centrifugation.[3]
Light-Induced Reagent Degradation 1. Prepare this compound solution fresh and protect from light.2. Compare results from a freshly prepared solution to an older one.Store this compound stock solutions in amber vials or wrapped in foil at the recommended temperature.
Incorrect Plate Reader Settings 1. Verify the wavelength settings on the spectrophotometer.2. Check for and subtract any background absorbance from the plate itself.Use the correct wavelength for the this compound-iron complex (around 665 nm) or the this compound semiquinone radical.[2]
Inconsistent Replicates
Potential Cause Troubleshooting Steps Recommended Action
Inaccurate Pipetting 1. Verify pipette calibration.2. Practice consistent pipetting technique.Use reverse pipetting for viscous samples. Ensure tips are properly sealed.
Edge Effects in Microplates 1. Observe if variability is higher in the outer wells of the plate.2. This can be due to temperature gradients or evaporation.Avoid using the outer wells for samples and standards. Fill them with buffer or water instead.
Incomplete Reaction 1. Review incubation times and temperatures.2. Ensure all wells have the same incubation period.Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences.
Precipitate in Samples 1. Visually inspect samples for any precipitate.2. Centrifuge samples before analysis.If samples contain insoluble material, centrifuge at high speed (e.g., 10,000 x g) and use the supernatant for the assay.

Experimental Protocols

Protocol 1: Determination of Iron (III) using this compound

This protocol is adapted for the spectrophotometric determination of iron (III) in biological fluids.

Materials:

  • This compound (1,2-dihydroxybenzene-3,5-disulfonic acid) solution (e.g., 3x10^-4 mol/L)

  • Sulfuric Acid (H2SO4) solution (e.g., 1x10^-5 mol/L)

  • Iron (III) standard solution (e.g., 1000 mg/L)

  • Spectrophotometer or microplate reader

  • Calibrated pipettes and tips

  • Microcentrifuge tubes or 96-well plate

Procedure:

  • Sample Preparation:

    • For serum or plasma, centrifuge to remove any particulate matter.

    • For tissue lysates, homogenize the tissue in an appropriate buffer, centrifuge to pellet debris, and collect the supernatant.

    • If high protein content is expected to interfere, a deproteinization step with an acid like trichloroacetic acid (TCA) may be necessary.[3]

  • Standard Curve Preparation:

    • Prepare a series of iron standards by diluting the stock solution in deionized water. A typical range might be from 0.1 to 10 mg/L.

  • Assay Procedure:

    • In a microcentrifuge tube or well of a microplate, add your sample or standard.

    • Add the sulfuric acid solution to maintain a slightly acidic pH.[2]

    • Add the this compound reagent solution. The final volume should be consistent for all samples and standards. A typical reaction might contain a 1:2 molar excess of this compound to the highest expected iron concentration.[2]

    • Mix thoroughly and incubate at room temperature for at least 10 minutes. The color development is typically stable for over 24 hours.[2]

  • Measurement:

    • Measure the absorbance at the wavelength of maximum absorbance for the iron-Tiron complex, which is approximately 665 nm.[2]

    • Prepare a blank containing all reagents except the iron standard or sample. Subtract the blank absorbance from all readings.

  • Calculation:

    • Plot the absorbance of the standards versus their concentration to create a standard curve.

    • Determine the iron concentration in your samples by interpolating their absorbance values on the standard curve.

Protocol 2: Detection of Superoxide using this compound (EPR-based)

This protocol outlines the principle of using this compound as a spin trap for the detection of superoxide by Electron Paramagnetic Resonance (EPR) spectroscopy.

Materials:

  • This compound solution

  • Sample containing a superoxide generating system (e.g., xanthine/xanthine oxidase, or biological sample of interest)

  • EPR spectrometer

  • Capillary tubes for EPR

Procedure:

  • Sample Preparation:

    • Prepare your biological sample or enzymatic superoxide-generating system in a suitable buffer.

  • Reaction Mixture:

    • In an EPR-compatible tube, mix your sample with the this compound solution. The final concentration of this compound will need to be optimized for your system.

  • EPR Measurement:

    • Place the sample into the EPR spectrometer.

    • Record the EPR spectrum. The this compound semiquinone radical will produce a characteristic signal.

    • The intensity of the EPR signal is proportional to the steady-state concentration of the this compound semiquinone radical, which in turn is related to the rate of superoxide production.[1]

  • Quantification (Calibration):

    • To quantify the rate of superoxide generation, a calibration curve can be created. This involves correlating the steady-state concentration of the this compound semiquinone radical (determined by EPR) with a known rate of superoxide production. This known rate can be measured using a parallel assay, such as the superoxide dismutase (SOD)-sensitive cytochrome c reduction assay.[1]

Visualizations

experimental_workflow_iron_assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample Sample (Serum, Lysate, etc.) Mix Mix Sample/Standard with Reagents Sample->Mix Standards Iron Standards Standards->Mix Reagents Reagents (this compound, Buffer) Reagents->Mix Incubate Incubate at Room Temperature Mix->Incubate Measure Measure Absorbance (~665 nm) Incubate->Measure Calculate Calculate Concentration (vs. Standard Curve) Measure->Calculate

Caption: Workflow for the this compound-based iron determination assay.

troubleshooting_logic Start Inconsistent Results HighBackground High Background? Start->HighBackground HighVariability High Variability? Start->HighVariability LowSignal Low Signal? Start->LowSignal ContaminatedReagents Check Reagent Purity & Glassware HighBackground->ContaminatedReagents Yes SampleInterference Run Sample Blank HighBackground->SampleInterference Yes ReagentDegradation Use Fresh Reagents HighBackground->ReagentDegradation Yes PipettingError Verify Pipette Calibration & Technique HighVariability->PipettingError Yes TempFluctuation Ensure Stable Incubation Temp HighVariability->TempFluctuation Yes PoorMixing Optimize Mixing Step HighVariability->PoorMixing Yes SuperoxideInstability Assay Immediately LowSignal->SuperoxideInstability Yes IncorrectpH Optimize Buffer pH LowSignal->IncorrectpH Yes Scavengers Consider SOD Inhibitors LowSignal->Scavengers Yes

Caption: A logical flowchart for troubleshooting this compound assays.

signaling_pathway SuperoxideSource Superoxide Source (e.g., Xanthine Oxidase, Mitochondria) Superoxide Superoxide Radical (O2-) SuperoxideSource->Superoxide Semiquinone This compound Semiquinone Radical Superoxide->Semiquinone Oxidizes This compound This compound This compound->Semiquinone Forms Detection Detection (EPR or Spectrophotometry) Semiquinone->Detection

Caption: Pathway of superoxide detection using this compound.

References

Technical Support Center: Minimizing Tiron-induced Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Tiron-induced cytotoxicity in primary cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in cell culture?

A1: this compound, also known as sodium 4,5-dihydroxybenzene-1,3-disulfonate, is a small, cell-permeable antioxidant.[1][2] Its primary functions in cell culture include scavenging superoxide (B77818) radicals and acting as an electron trap.[1][2] It is also a metal chelator, particularly for iron, which can help mitigate oxidative stress induced by metal ions.[1][2]

Q2: Can this compound be cytotoxic to primary cells?

A2: Yes, this compound can exhibit cytotoxicity in a concentration-dependent manner. While it is often used for its protective antioxidant properties, high concentrations can lead to reduced cell viability and interfere with cellular functions like differentiation.[2]

Q3: What is the mechanism of this compound-induced cytotoxicity?

A3: The precise mechanism of this compound-induced cytotoxicity at high concentrations is not fully elucidated but is thought to be linked to mitochondrial dysfunction.[2][3] While this compound can protect mitochondria from oxidative stress at lower concentrations, excessive amounts may disrupt mitochondrial function, leading to a decrease in ATP production and the initiation of apoptotic pathways.[2][3]

Q4: How can I determine the optimal, non-toxic concentration of this compound for my primary cells?

A4: The optimal concentration of this compound is cell-type specific. It is crucial to perform a dose-response experiment to determine the highest concentration that does not significantly affect cell viability. A common method for this is the MTT or MTS assay. Based on current literature, concentrations below 1 mM are generally considered safe for primary cells like human periosteum-derived cells (hPDCs).[2]

Q5: Are there any known interactions of this compound with other common cell culture reagents?

A5: this compound, as a potent antioxidant, can interfere with assays that rely on redox reactions, such as the standard MTT assay. It can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[1] It is recommended to use alternative viability assays like MTS, resazurin (B115843), or ATP-based assays that are less susceptible to interference from reducing agents.[1]

Troubleshooting Guides

Issue 1: High levels of cell death observed even at low concentrations of this compound.
Possible Cause Troubleshooting Step
Cell type sensitivity Primary cells can vary significantly in their sensitivity to chemical compounds. Your specific primary cell type may be more sensitive to this compound than others reported in the literature.
Action: Perform a detailed dose-response curve starting from a very low concentration (e.g., 10 µM) and increasing incrementally to determine the precise cytotoxic threshold for your cells.
Contamination of this compound stock solution The this compound stock solution may be contaminated or have degraded, leading to increased toxicity.
Action: Prepare a fresh stock solution of this compound from a reliable source. Filter-sterilize the stock solution before adding it to your cell culture medium.
Interaction with media components Components in your specific cell culture medium may interact with this compound to produce toxic byproducts.
Action: Test the cytotoxicity of this compound in a different recommended medium for your primary cells, if available. Also, run a cell-free control with this compound in your medium to check for any precipitate formation or color change that might indicate an interaction.
Issue 2: Inconsistent or unexpected results in cell viability assays.
Possible Cause Troubleshooting Step
Interference with MTT assay As an antioxidant, this compound can directly reduce the MTT reagent, leading to artificially high absorbance readings that do not correlate with actual cell viability.[1]
Action: Switch to a cell viability assay that is less susceptible to interference from reducing compounds. Recommended alternatives include the MTS assay, resazurin (alamarBlue) assay, or ATP-based assays (e.g., CellTiter-Glo®).[1] If you must use the MTT assay, ensure you include a "this compound-only" control (no cells) to quantify the level of direct MTT reduction by this compound and subtract this background from your experimental values.
Variability in plating density Inconsistent cell numbers across wells can lead to significant variations in viability readouts.
Action: Ensure a single-cell suspension before plating and use a reliable cell counting method. When plating, mix the cell suspension between pipetting to prevent settling.
Edge effects in multi-well plates Wells on the periphery of the plate are prone to evaporation, which can concentrate media components and this compound, leading to increased cytotoxicity.
Action: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity.
Issue 3: this compound treatment negatively affects primary cell differentiation.
Possible Cause Troubleshooting Step
Mitochondrial dysfunction This compound has been shown to negatively impact the osteogenic differentiation of human periosteum-derived cells by causing mitochondrial dysfunction.[2] This could be a broader effect in other differentiating primary cell types.
Action: If differentiation is a key endpoint, consider using the lowest effective concentration of this compound that provides the desired antioxidant effect without impairing differentiation. You can assess mitochondrial health using assays for mitochondrial membrane potential (e.g., with TMRM staining) or by measuring ATP levels.
Alteration of critical signaling pathways This compound may be interfering with signaling pathways essential for the differentiation of your specific primary cells.
Action: Investigate key signaling pathways involved in the differentiation of your cells. For example, you can use Western blotting to check the expression and phosphorylation status of key proteins in these pathways with and without this compound treatment.

Data Presentation

Table 1: Concentration-Dependent Effects of this compound on Primary Cell Viability

Cell TypeNon-Cytotoxic ConcentrationCytotoxic ConcentrationAssay DurationReference
Human Periosteum-Derived Cells (hPDCs)≤ 1 mM≥ 10 mM7 days[2]
Primary Cortical NeuronsNot specifiedNot specifiedNot specified
Primary Human Bronchial Epithelial Cells3 mM (protective)Not specified24 hours (pre-treatment)

Note: This table is based on available literature and should be used as a guideline. It is essential to determine the optimal concentration for your specific primary cell type and experimental conditions.

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTS Assay

This protocol is adapted for assessing the cytotoxicity of this compound, minimizing interference from its antioxidant properties.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mM in sterile water)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent directly to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The incubation time will depend on the metabolic activity of your cells and should be optimized.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from wells with medium and MTS reagent only.

Protocol 2: Measurement of Mitochondrial Membrane Potential (MMP)

This protocol uses Tetramethylrhodamine, Methyl Ester (TMRM) to assess changes in MMP following this compound treatment.

Materials:

  • Primary cells cultured on glass-bottom dishes or black-walled microplates

  • Complete cell culture medium

  • This compound

  • TMRM stock solution (e.g., 10 mM in DMSO)

  • FCCP (a mitochondrial uncoupling agent, as a positive control)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Treatment: Treat your primary cells with the desired concentrations of this compound for the specified duration.

  • TMRM Staining: Prepare a working solution of TMRM in complete medium (final concentration typically 20-500 nM, optimize for your cell type). Remove the treatment medium and incubate the cells with the TMRM solution for 20-30 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed PBS or medium to remove excess TMRM.

  • Imaging/Measurement: Immediately image the cells using a fluorescence microscope with appropriate filters (e.g., 548 nm excitation/573 nm emission) or measure the fluorescence intensity using a plate reader.

  • Positive Control: In a separate set of wells, treat unstained cells with FCCP (e.g., 10 µM) for 5-10 minutes before TMRM staining to induce mitochondrial depolarization, which serves as a positive control for MMP loss.

  • Data Analysis: Quantify the mean fluorescence intensity per cell or per well. A decrease in TMRM fluorescence intensity in this compound-treated cells compared to the control indicates a loss of MMP.

Mandatory Visualizations

Tiron_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_mitochondrion Mitochondrion High this compound High this compound Mitochondrial Dysfunction Mitochondrial Dysfunction High this compound->Mitochondrial Dysfunction Enters Cell ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Increased ATP Decrease ATP Decrease Mitochondrial Dysfunction->ATP Decrease Leads to Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Induces Apoptosis Apoptosis ATP Decrease->Apoptosis Contributes to Cytochrome c Release->Apoptosis Activates Caspases

Caption: this compound-induced cytotoxicity signaling pathway at high concentrations.

Troubleshooting_Workflow start High Cytotoxicity Observed q1 Is this compound concentration >1 mM? start->q1 a1_yes Reduce this compound Concentration Perform Dose-Response q1->a1_yes Yes q2 Using MTT Assay? q1->q2 No end Problem Resolved a1_yes->end a2_yes Switch to MTS, Resazurin, or ATP-based Assay Include 'this compound-only' control q2->a2_yes Yes q3 Are cells a sensitive primary type? q2->q3 No a2_yes->end a3_yes Optimize concentration starting from low µM range Check literature for cell-specific data q3->a3_yes Yes q3->end No (Consult further literature) a3_yes->end

Caption: Troubleshooting workflow for this compound-induced cytotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Primary Cells Seed Primary Cells Treat Cells with this compound Treat Cells with this compound Seed Primary Cells->Treat Cells with this compound Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Treat Cells with this compound Incubate (e.g., 24-72h) Incubate (e.g., 24-72h) Treat Cells with this compound->Incubate (e.g., 24-72h) Perform Cell Viability Assay\n(e.g., MTS) Perform Cell Viability Assay (e.g., MTS) Incubate (e.g., 24-72h)->Perform Cell Viability Assay\n(e.g., MTS) Measure Endpoint\n(e.g., Absorbance at 490nm) Measure Endpoint (e.g., Absorbance at 490nm) Perform Cell Viability Assay\n(e.g., MTS)->Measure Endpoint\n(e.g., Absorbance at 490nm) Calculate % Viability Calculate % Viability Measure Endpoint\n(e.g., Absorbance at 490nm)->Calculate % Viability Determine IC50 (if applicable) Determine IC50 (if applicable) Calculate % Viability->Determine IC50 (if applicable)

Caption: Experimental workflow for assessing this compound cytotoxicity.

References

Technical Support Center: Addressing Tiron's Interference with Other Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of metal ion interference when using Tiron (1,2-dihydroxybenzene-3,5-disulfonic acid disodium (B8443419) salt) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is a chelating agent and a colorimetric reagent used for the determination of various metal ions, including iron, manganese, titanium, and molybdenum.[1] It is also utilized as a superoxide (B77818) scavenger in studies of oxidative stress.[2] Its ability to form stable, colored complexes with metal ions makes it valuable in spectrophotometric analysis.

Q2: Which metal ions commonly interfere with this compound-based assays?

A2: this compound is not highly selective and can form complexes with numerous metal ions, leading to analytical interference. The most common interfering ions include iron (Fe³⁺), copper (Cu²⁺), aluminum (Al³⁺), and titanium (Ti⁴⁺). The extent of interference depends on the concentration of these ions and the experimental conditions, particularly pH.

Q3: How can I minimize or eliminate interference from other metal ions?

A3: Several strategies can be employed to mitigate interference in this compound-based assays:

  • pH Optimization: The stability of metal-Tiron complexes is highly dependent on pH. By carefully controlling the pH of the solution, it is often possible to selectively form the complex of the target metal ion while minimizing the formation of interfering complexes.

  • Masking Agents: Masking agents are compounds that form stable complexes with interfering ions, preventing them from reacting with this compound. For example, fluoride (B91410) can be used to mask aluminum.[3]

  • Derivative Spectrophotometry: This technique involves measuring the first or higher-order derivative of the absorbance spectrum. It can be used to resolve overlapping spectral peaks from different metal-Tiron complexes, allowing for the quantification of individual components in a mixture.[4][5]

Q4: Where can I find data on the stability of this compound complexes with different metal ions?

A4: The stability of metal-Tiron complexes is quantified by their stability constants (log K). Higher log K values indicate more stable complexes. The following table summarizes the stability constants for this compound with several common metal ions.

Quantitative Data: Stability Constants of Metal-Tiron Complexes

Metal IonLog K₁Log K₂Log K₃Conditions
Fe³⁺20.414.89.80.1 M KCl, 25 °C
Al³⁺16.912.99.10.1 M KCl, 25 °C
Cu²⁺14.210.5-0.1 M KCl, 25 °C
Mn²⁺9.97.1-0.1 M KCl, 25 °C
Zn²⁺11.99.2-0.1 M KCl, 25 °C
Ca²⁺5.2--0.1 M KCl, 25 °C
Mg²⁺7.1--0.1 M KCl, 25 °C

Data compiled from various sources. Stability constants can vary with experimental conditions such as ionic strength and temperature.[6][7][8]

Troubleshooting Guides

Issue 1: Inaccurate Spectrophotometric Determination of Iron (Fe³⁺) due to Copper (Cu²⁺) Interference

Symptoms:

  • Absorbance readings are higher than expected for known iron concentrations.

  • The color of the solution is not the characteristic blue-green of the Fe³⁺-Tiron complex at acidic pH.

Cause: Both Fe³⁺ and Cu²⁺ form colored complexes with this compound, and their absorption spectra can overlap, leading to an overestimation of the iron concentration.

Solutions:

Method 1: pH Adjustment

By controlling the pH, you can exploit the differences in the stability of the Fe³⁺-Tiron and Cu²⁺-Tiron complexes. The Fe³⁺-Tiron complex is more stable at a lower pH.

Experimental Protocol:

  • Sample Preparation: Prepare your sample solution containing both iron and copper ions.

  • pH Adjustment: Adjust the pH of the solution to 4.0 - 4.5 using an acetate (B1210297) buffer.

  • Reagent Addition: Add the this compound solution.

  • Spectrophotometric Measurement: Measure the absorbance at the wavelength of maximum absorbance (λmax) for the Fe³⁺-Tiron complex (around 560 nm).

  • Quantification: Use a calibration curve prepared with iron standards under the same pH conditions.

Method 2: Derivative Spectrophotometry

This method allows for the resolution of the overlapping spectra of the two complexes.

Experimental Protocol:

  • Sample and Reagent Preparation: Prepare your sample and this compound solutions as you normally would.

  • Spectra Acquisition: Record the zero-order absorption spectrum of the sample from 400 nm to 700 nm.

  • Derivative Calculation: Calculate the first or second derivative of the absorption spectrum.

  • Quantification: Identify a wavelength where the derivative signal of the Cu²⁺-Tiron complex is zero (a "zero-crossing" point) but the signal for the Fe³⁺-Tiron complex is significant. Measure the derivative signal at this wavelength for your samples and standards to quantify the iron concentration.[9]

Experimental Workflow for Addressing Cu²⁺ Interference

cluster_problem Problem cluster_solutions Solutions cluster_steps1 Protocol for pH Adjustment cluster_steps2 Protocol for Derivative Spec. Problem Inaccurate Fe³⁺ measurement due to Cu²⁺ interference Sol1 Method 1: pH Adjustment Problem->Sol1 Sol2 Method 2: Derivative Spectrophotometry Problem->Sol2 Step1_1 Adjust pH to 4.0-4.5 Sol1->Step1_1 Step2_1 Record Zero-Order Spectrum Sol2->Step2_1 Step1_2 Add this compound Step1_1->Step1_2 Step1_3 Measure Absorbance at λmax for Fe³⁺-Tiron Step1_2->Step1_3 Step2_2 Calculate Derivative Step2_1->Step2_2 Step2_3 Quantify at Zero-Crossing of Cu²⁺-Tiron Step2_2->Step2_3

Caption: Troubleshooting workflow for Cu²⁺ interference in Fe³⁺ analysis.

Issue 2: Underestimation of Titanium (Ti⁴⁺) Concentration due to Aluminum (Al³⁺) Interference

Symptoms:

  • Lower than expected absorbance readings for titanium standards in the presence of aluminum.

  • Inconsistent results for replicate samples containing varying amounts of aluminum.

Cause: Aluminum forms a stable, colorless complex with this compound, which competes with titanium for the this compound reagent, leading to incomplete formation of the colored Ti⁴⁺-Tiron complex.

Solution: Use of a Masking Agent (Fluoride)

Fluoride ions form a very stable complex with aluminum, effectively "masking" it and preventing it from reacting with this compound.

Experimental Protocol:

  • Sample Preparation: Prepare your sample solution containing both titanium and aluminum ions.

  • pH Adjustment: Adjust the pH of the solution to the optimal range for the Ti⁴⁺-Tiron complex (typically pH 4-6).

  • Masking Agent Addition: Add a solution of sodium fluoride (NaF) to the sample. The concentration of NaF should be optimized to be in stoichiometric excess relative to the highest expected concentration of aluminum. A typical starting concentration is 0.1 M NaF.

  • Incubation: Allow the solution to stand for 5-10 minutes to ensure complete complexation of aluminum with fluoride.

  • This compound Addition: Add the this compound solution.

  • Spectrophotometric Measurement: Measure the absorbance at the λmax of the Ti⁴⁺-Tiron complex (around 410 nm).

  • Quantification: Prepare a calibration curve using titanium standards that have been treated with the same concentration of NaF.

Signaling Pathway of Interference and Masking

cluster_interference Interference Pathway cluster_masking Masking Pathway Ti Ti⁴⁺ This compound This compound Ti->this compound Forms Al Al³⁺ Al->this compound Competes & Forms ColoredComplex Colored Ti⁴⁺-Tiron (Signal) This compound->ColoredComplex ColorlessComplex Colorless Al³⁺-Tiron (Interference) This compound->ColorlessComplex Al_mask Al³⁺ Fluoride Fluoride (Masking Agent) Al_mask->Fluoride Reacts with MaskedAl Stable Al³⁺-Fluoride Complex (Inactive) Fluoride->MaskedAl Ti_mask Ti⁴⁺ Tiron_mask This compound Ti_mask->Tiron_mask Reacts with ColoredComplex_mask Colored Ti⁴⁺-Tiron (Accurate Signal) Tiron_mask->ColoredComplex_mask

Caption: Mechanism of Al³⁺ interference and its mitigation using a fluoride masking agent.

References

Technical Support Center: Optimizing Tiron in ROS Scavenging Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Tiron (B1681039) in your Reactive Oxygen Species (ROS) scavenging assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and offer detailed protocols for using this compound effectively in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a ROS scavenger?

A1: this compound, also known as sodium 4,5-dihydroxybenzene-1,3-disulfonate, is a cell-permeable antioxidant.[1] Its small size allows it to readily enter cells.[2] this compound functions as a potent scavenger of superoxide (B77818) radicals and also acts as an electron trap.[2][3] It reacts with superoxide to form a stable semiquinone radical, which can be detected by electron paramagnetic resonance (EPR) spectroscopy.[3][4]

Q2: What is the optimal concentration and incubation time for this compound in cell-based assays?

A2: The optimal concentration and incubation time for this compound are highly dependent on the cell type, the specific experimental conditions, and the level of oxidative stress. There is no single universal protocol. Based on published studies, a common starting point for pre-incubation is 24 hours.[5] However, shorter incubation times have also been reported to be effective. It is crucial to perform a dose-response and time-course experiment for your specific cell line and experimental setup.

Q3: Should I pre-incubate my cells with this compound or add it at the same time as the ROS inducer?

A3: Both pre-incubation and co-treatment with an ROS inducer have been shown to be effective. Pre-incubation allows this compound to accumulate within the cells and be readily available to scavenge ROS as they are generated. For example, a 24-hour pre-incubation has been used in several studies.[5] Co-treatment may be sufficient for scavenging extracellular ROS or if the ROS induction is a slower process. The choice between pre-incubation and co-treatment should be determined empirically for your specific assay.

Q4: Is this compound stable in cell culture media?

A4: While aqueous solutions of this compound are reported to be stable for extended periods, its stability in complex cell culture media containing various components at 37°C over long incubation times is less characterized.[6] Phenolic compounds in solution can be susceptible to oxidation. It is recommended to prepare fresh this compound solutions for each experiment. If long incubation times are necessary, consider replacing the media with fresh this compound-containing media periodically.

Q5: Does this compound have any off-target effects?

A5: Yes. Besides its ROS scavenging activity, this compound has been shown to have other biological effects. Notably, this compound can enhance NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcriptional activity.[5] This is an important consideration when interpreting results, as changes in cellular responses may not be solely due to ROS scavenging. It is advisable to include appropriate controls to dissect the ROS-scavenging effects from other potential off-target effects.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No or minimal reduction in ROS levels after this compound treatment. 1. Suboptimal this compound concentration: The concentration may be too low to effectively scavenge the amount of ROS being produced. 2. Insufficient incubation time: this compound may not have had enough time to enter the cells and accumulate at an effective intracellular concentration. 3. This compound degradation: this compound may have degraded in the culture medium during a long incubation period. 4. Cell type resistance: Some cell types may be less permeable to this compound or have an overwhelming rate of ROS production.1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 1 mM to 10 mM) to find the optimal concentration for your cell line. 2. Optimize incubation time: Conduct a time-course experiment, testing different pre-incubation times (e.g., 1, 4, 12, 24 hours). 3. Prepare fresh solutions: Always use freshly prepared this compound solutions. For long incubations, consider replenishing the media with fresh this compound. 4. Try alternative antioxidants: If this compound is ineffective, consider using other ROS scavengers like N-acetylcysteine (NAC) for comparison.
High background fluorescence in control wells (without ROS inducer). 1. Autoxidation of the fluorescent probe: Probes like DCFH-DA can auto-oxidize, leading to background fluorescence.[7] 2. Photobleaching and photo-oxidation of the probe: Exposure to light during incubation or imaging can increase background fluorescence. 3. This compound interference with the probe: While not definitively reported, it is a possibility that this compound could directly interact with the fluorescent probe or its oxidized form.1. Use appropriate controls: Include controls with the probe alone (no cells) and cells with the probe but without any treatment. 2. Minimize light exposure: Protect your plates from light during incubation and imaging. 3. Test for direct interference: In a cell-free system, mix this compound with the oxidized form of your fluorescent probe (e.g., DCF) to see if it quenches the fluorescence.
Unexpected cellular responses observed with this compound treatment. 1. Off-target effects of this compound: As mentioned in the FAQs, this compound can modulate signaling pathways like NF-κB.[5] 2. Cytotoxicity at high concentrations: High concentrations of this compound (e.g., 100 mM) can be toxic to some cell lines.[6]1. Investigate specific pathways: If you observe unexpected changes in gene expression or cell behavior, consider investigating known off-target pathways of this compound. 2. Perform a cytotoxicity assay: Determine the non-toxic concentration range of this compound for your specific cell line using an assay like the MTT assay.

Data Presentation

Table 1: Reported Effective Concentrations and Incubation Times for this compound in ROS Scavenging Assays

Cell LineThis compound ConcentrationIncubation TimeContext of UseReference
Human Bronchial Epithelial Cells (BEAS-2B)3 mM24 hours (pre-treatment)Protection against H₂O₂ and hypoxia-induced ROS(Not explicitly cited, but consistent with general protocols)
Human Melanoma Cells (SK-MEL-5)10 mM24 hoursAlleviation of BMS-345541 induced ROS production[5]
Human Lung Cancer Cells (Calu-6)Not specifiedNot specifiedReduction of intracellular ROS induced by Antimycin A[8]
Human Periosteum-Derived Cells (hPDCs)1 mM24 hours (pre-treatment)Reduction of H₂O₂-induced senescence[1]

Note: The optimal incubation time and concentration are cell-type and context-dependent. The data above should be used as a starting point for your own optimization experiments.

Experimental Protocols

Protocol 1: General Procedure for Intracellular ROS Scavenging Assay using this compound and DCFH-DA

This protocol provides a general framework. It is essential to optimize seeding density, this compound concentration, and incubation times for your specific cell line.

Materials:

  • Cells of interest

  • Appropriate cell culture medium

  • This compound (sodium 4,5-dihydroxybenzene-1,3-disulfonate)

  • ROS inducer (e.g., H₂O₂, menadione)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere overnight.

  • This compound Pre-incubation (Time-Course Optimization):

    • Prepare fresh solutions of this compound in your cell culture medium at the desired concentrations.

    • Remove the culture medium from the wells and replace it with medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).

    • Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) at 37°C and 5% CO₂.

  • ROS Induction:

    • After the this compound pre-incubation, remove the medium.

    • Add a solution of your ROS inducer in serum-free medium to the wells. Include a control group that receives only the medium without the ROS inducer.

    • Incubate for the appropriate time to induce ROS production (this needs to be optimized separately, but is often in the range of 30 minutes to a few hours).

  • DCFH-DA Staining:

    • Prepare a fresh working solution of DCFH-DA (typically 5-10 µM) in pre-warmed serum-free medium or PBS immediately before use. Protect from light.

    • Remove the ROS inducer solution and wash the cells once with warm PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Remove the DCFH-DA solution and wash the cells once with warm PBS.

    • Add PBS or a suitable buffer to each well.

    • Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize the cells using a fluorescence microscope.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence intensity of the treated groups to the vehicle control.

    • Plot the ROS levels against the this compound incubation time to determine the optimal pre-incubation period.

Mandatory Visualizations

experimental_workflow Workflow for Optimizing this compound Incubation Time cluster_prep Preparation cluster_treatment Treatment Optimization cluster_ros ROS Induction & Detection cluster_analysis Data Analysis start Start seed_cells Seed cells in a 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere tiron_prep Prepare fresh this compound solutions adhere->tiron_prep tiron_incubation Incubate with this compound at various time points (e.g., 1, 4, 12, 24h) tiron_prep->tiron_incubation ros_inducer Induce ROS with H₂O₂ or other agent tiron_incubation->ros_inducer dcfhda_stain Stain with DCFH-DA ros_inducer->dcfhda_stain measure_fluorescence Measure fluorescence (Ex/Em ~485/530 nm) dcfhda_stain->measure_fluorescence analyze Analyze fluorescence data measure_fluorescence->analyze plot Plot ROS levels vs. incubation time analyze->plot determine_optimal Determine optimal incubation time plot->determine_optimal end End determine_optimal->end

Caption: Workflow for optimizing this compound incubation time.

nfkb_pathway This compound's Off-Target Effect on NF-κB Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR, TLR) ikk IKK Complex receptor->ikk Signal Transduction This compound This compound ros ROS This compound->ros Scavenges nfkb_nuc p50-p65 (Active NF-κB) This compound->nfkb_nuc Enhances DNA binding ikb IκBα ikk->ikb Phosphorylates nfkb_p50_p65 p50-p65 (NF-κB) ikb->nfkb_p50_p65 Degradation & Release nfkb_ikb p50-p65-IκBα (Inactive Complex) nfkb_p50_p65->nfkb_nuc Translocation dna DNA nfkb_nuc->dna Binds to gene_transcription Gene Transcription (e.g., anti-apoptotic genes) dna->gene_transcription

Caption: this compound's dual role in ROS scavenging and NF-κB activation.

References

Validation & Comparative

Tiron vs. N-acetylcysteine (NAC): A Comparative Guide to ROS Scavenging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tiron (B1681039) (sodium 4,5-dihydroxybenzene-1,3-disulfonate) and N-acetylcysteine (NAC) as reactive oxygen species (ROS) scavengers. The information presented is curated from experimental data to assist in the selection of the appropriate antioxidant for research and therapeutic development.

At a Glance: this compound vs. NAC

FeatureThis compoundN-acetylcysteine (NAC)
Primary Mechanism Direct ROS scavenger (superoxide, hydroxyl radical), electron trap, metal chelator.[1][2][3]Indirect antioxidant (glutathione precursor), direct ROS scavenger (hydroxyl radical), disulfide bond reducing agent.[4][5][6][7]
Cell Permeability Cell permeable.[1]Readily enters cells.
Key Cellular Effects Reduces superoxide (B77818) and other ROS, modulates NF-κB signaling, protects against oxidative damage.[8]Replenishes intracellular glutathione (B108866) (GSH) levels, reduces oxidative stress, can have pro-oxidant effects in certain contexts.[4][5]
Metal Chelation Yes, chelates iron and other metals.[1][9]Can form complexes with metals.[10]

Quantitative Performance Data

The following tables summarize the quantitative antioxidant activities of this compound and NAC from various in vitro and in vivo experimental models.

In Vitro Antioxidant Activity
AssayThis compound/AnalogN-acetylcysteine (NAC)Key Findings
DPPH Radical Scavenging Tinoridine (B109012) (a structural analog) reduced DPPH in a 1:2 molar ratio.[8]NACA (a more lipophilic derivative) showed higher scavenging activity than NAC at higher concentrations (88.2% vs 56.5% at 75 mg/ml).[11] NAC at 10 mM showed significant DPPH inhibition.[12]Both compounds exhibit direct radical scavenging activity. NACA appears more potent than NAC in this assay at higher concentrations.[11]
Superoxide Scavenging Effective superoxide scavenger.[2]Pre-treatment with 33-333 µM NAC resulted in concentration-related inhibition of superoxide production, with an IC50 of approximately 107 µM and 123 µM for different inducers.[13] However, some in vivo studies suggest it is not an effective superoxide scavenger.[14]This compound is well-established as a superoxide scavenger. NAC's efficacy against superoxide is debated and may be context-dependent.[13][14]
Hydroxyl Radical Scavenging Effective hydroxyl radical scavenger.[1]Reacts quickly with hydroxyl radicals.[5]Both compounds are effective scavengers of the highly reactive hydroxyl radical.[1][5]
Inhibition of Lipid Peroxidation (Malondialdehyde - MDA Levels)
Experimental ModelThis compoundN-acetylcysteine (NAC)Key Findings
Radiation or Manganese-Induced Toxicity in Rat Brain This compound treatment led to a marked decrease in MDA levels.[15]Not Assessed in this study.This compound effectively reduces lipid peroxidation in response to oxidative stress in the brain.[15]
Titanium Dioxide Nanoparticle-Induced Nephrotoxicity in Rats Oral administration of this compound significantly attenuated the increase in MDA concentration.[16]Not Assessed in this study.This compound protects against kidney damage by reducing lipid peroxidation.[16]
Chronic Hemodialysis Patients Not Assessed in this study.NAC (600 mg twice daily for 30 days) significantly reduced post-dialysis MDA levels from 4.32 to 2.76 µmol/l.[17]NAC is effective in reducing systemic lipid peroxidation in a clinical setting.[17]
Sepsis Model in Rats Not Assessed in this study.NAC (20 mg/kg) significantly decreased renal tissue MDA levels.[18]NAC reduces lipid peroxidation in organs during sepsis.[18]
t-butyl hydroperoxide-induced lipid peroxidation in PMNs Not Assessed in this study.NAC (333 µM) significantly reduced the increase in MDA levels.[13]NAC partially protects against induced lipid peroxidation in immune cells.[13]

Signaling Pathways & Mechanisms of Action

This compound: Direct Scavenging and NF-κB Modulation

This compound acts as a potent, cell-permeable antioxidant. Its primary mechanisms include the direct scavenging of superoxide and hydroxyl radicals, and the chelation of metal ions which can catalyze the formation of ROS.[1][9] this compound can also function as an electron trap, further mitigating oxidative stress.[13][19] Interestingly, beyond its direct antioxidant effects, this compound has been shown to modulate the NF-κB signaling pathway. In some cell types, it can enhance NF-κB/DNA binding, leading to anti-apoptotic effects, a mechanism that is independent of its ROS scavenging activity.[8]

Tiron_Mechanism cluster_ROS Reactive Oxygen Species (ROS) cluster_Cellular_Effects Cellular Effects Superoxide Superoxide (O₂⁻) Hydroxyl Hydroxyl (•OH) This compound This compound This compound->Superoxide Scavenges This compound->Hydroxyl Scavenges Oxidative_Stress Reduced Oxidative Stress This compound->Oxidative_Stress Leads to NFkB_Pathway NF-κB Pathway Modulation This compound->NFkB_Pathway Modulates Anti_apoptosis Anti-apoptosis NFkB_Pathway->Anti_apoptosis Leads to

This compound's dual mechanism of action.
N-acetylcysteine (NAC): A Precursor to Glutathione

The primary antioxidant mechanism of NAC is indirect; it serves as a precursor for L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH).[10] GSH is a major intracellular antioxidant that detoxifies ROS and is a cofactor for antioxidant enzymes like glutathione peroxidase.[20] NAC can also directly scavenge certain ROS, notably the hydroxyl radical.[5] Furthermore, NAC can reduce disulfide bonds in proteins, which contributes to its mucolytic properties and can influence protein function.[4][6] In some experimental conditions, particularly in the absence of serum, NAC has been reported to act as a pro-oxidant.

NAC_Mechanism NAC NAC Cysteine L-Cysteine NAC->Cysteine Deacetylation GSH Glutathione (GSH) Cysteine->GSH Glutamate L-Glutamate Glutamate->GSH Glycine Glycine Glycine->GSH Detoxification Detoxification GSH->Detoxification ROS ROS ROS->Detoxification

NAC's role in glutathione synthesis.

Experimental Protocols

General Workflow for Assessing ROS Scavenging

The following diagram outlines a general experimental workflow for comparing the ROS scavenging capabilities of this compound and NAC in a cell-based model.

ROS_Scavenging_Workflow cluster_setup Experimental Setup cluster_measurement ROS Measurement cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, SH-SY5Y) Induce_OS 2. Induce Oxidative Stress (e.g., H₂O₂, Rotenone) Cell_Culture->Induce_OS Treatment 3. Treatment Groups - Control - Oxidative Stressor only - Stressor + this compound - Stressor + NAC Induce_OS->Treatment DCFDA 4a. DCFDA Staining (General ROS) Treatment->DCFDA DHE 4b. DHE Staining (Superoxide) Treatment->DHE Flow_Cytometry 5. Flow Cytometry or Fluorescence Microscopy DCFDA->Flow_Cytometry DHE->Flow_Cytometry Quantification 6. Quantification of Fluorescence Intensity Flow_Cytometry->Quantification Comparison 7. Comparison of ROS levels between groups Quantification->Comparison

Workflow for comparing ROS scavengers.
Detailed Methodologies

1. DCFDA Assay for General ROS Detection

This protocol is adapted for adherent cells in a 96-well microplate format.

  • Cell Seeding: Seed adherent cells in a 96-well plate at a density that ensures 70-80% confluency on the day of the experiment.

  • Reagent Preparation: Prepare a 20 µM working solution of H2DCFDA in pre-warmed, serum-free, phenol (B47542) red-free medium.

  • Cell Staining:

    • Remove the culture medium and wash the cells once with 1x PBS.

    • Add 100 µL of the 20 µM H2DCFDA solution to each well.

    • Incubate the plate for 30-45 minutes at 37°C in the dark.

  • Treatment:

    • Remove the H2DCFDA solution and wash the cells once with 1x PBS.

    • Add 100 µL of medium containing the oxidative stressor (e.g., H₂O₂) with or without the test compounds (this compound or NAC) at desired concentrations.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Readings can be taken in kinetic mode over a period of time or as an endpoint measurement.

2. Dihydroethidium (DHE) Assay for Superoxide Detection

This protocol is for the detection of intracellular superoxide in adherent cells.

  • Cell Seeding: Seed cells on glass coverslips or in a clear-bottom 96-well plate to reach 70-80% confluency.

  • Reagent Preparation: Prepare a 10 µM DHE working solution in pre-warmed HBSS or serum-free medium. Protect the solution from light.

  • Cell Staining and Treatment:

    • Remove the culture medium and wash the cells once with 1x PBS.

    • Add the oxidative stressor and/or this compound/NAC to the cells for the desired pre-treatment time.

    • Remove the treatment medium and add 100 µL of the 10 µM DHE solution to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Remove the DHE solution and wash the cells three times with 1x PBS.

    • Add 100 µL of PBS to each well.

    • Immediately visualize and quantify the red fluorescence using a fluorescence microscope or a microplate reader with excitation at ~520 nm and emission at ~610 nm.

Conclusion

Both this compound and N-acetylcysteine are effective antioxidants with distinct mechanisms of action.

  • This compound is a potent, direct-acting ROS scavenger, particularly effective against superoxide, and also possesses metal-chelating properties. Its ability to modulate NF-κB signaling adds another layer to its cellular effects.

  • N-acetylcysteine primarily acts as a precursor to the master antioxidant glutathione, thereby bolstering the cell's endogenous antioxidant defenses. While it can directly scavenge some ROS, its indirect role is more prominent.

The choice between this compound and NAC will depend on the specific research question and experimental context. For studies requiring a direct and potent scavenger of superoxide or where metal-ion-induced oxidative stress is a factor, This compound may be the preferred choice. For applications aimed at enhancing the cell's overall and long-term antioxidant capacity by replenishing glutathione stores, NAC is a well-established option. Researchers should also consider the potential for non-antioxidant-related effects of both compounds, such as this compound's influence on NF-κB and NAC's potential to act as a pro-oxidant in certain conditions.

References

A Comparative Analysis of Tiron and Deferoxamine for Iron Chelation Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers in Drug Development: Tiron and Deferoxamine (B1203445) as Iron Chelators

This guide provides a detailed comparison of the iron chelation efficacy of this compound (4,5-dihydroxy-1,3-benzenedisulfonic acid) and Deferoxamine (DFO), offering researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms and performance based on available experimental data.

Introduction to this compound and Deferoxamine

This compound is a cell-permeable, small molecule known for its antioxidant and metal-chelating properties. Its ability to traverse cellular membranes allows it to access intracellular iron pools.[1] this compound's antioxidant activity is attributed to its capacity to scavenge superoxide (B77818) radicals and act as an electron scavenger.[2]

Deferoxamine (DFO) is a well-established, FDA-approved iron chelator used in the treatment of iron overload conditions.[3] As a hexadentate ligand, DFO forms a stable 1:1 complex with ferric iron (Fe³⁺), which is then excreted from the body.[3][4] However, its hydrophilic nature can limit its access to intracellular iron pools.[5]

Comparative Data on Iron Chelation Efficacy

The following tables summarize the available quantitative data on the effects of this compound and Deferoxamine on various parameters related to iron metabolism. Direct comparative studies are limited, and thus data is presented from individual studies to facilitate a relative assessment.

Table 1: In Vitro Effects on Cellular Iron Metabolism

ParameterThis compoundDeferoxamineReference Cell Line/System
Effect on Ferritin Levels Data not availableReduced levels by ~67%U937 (promonocytic cell line)
Effect on Transferrin Receptor (TfR) Levels Showed to increase TfR1 expression in response to iron depletion.[4]Caused an 84% increase in surface TfR.U937 (promonocytic cell line)
Labile Iron Pool (LIP) Reduction Effective, cell-permeant chelator of intracellular LIP.[4]Slow chelation of LIP, enhanced in cells with high endocytic activity.[5]Macrophages, hepatocytes, cardiomyocytes
Stoichiometry (Chelator:Fe³⁺) 3:1 (bidentate chelator)[4]1:1 (hexadentate chelator)[3][4]-

Table 2: Effects on Hypoxia-Inducible Factor-1α (HIF-1α) Stabilization

ParameterThis compoundDeferoxamineReference Cell Line/System
HIF-1α Protein Accumulation Stabilizes HIF-1α by inhibiting prolyl hydroxylase (PHD) activity.[4]Induces HIF-1α accumulation in a dose-dependent manner.[6]Colorectal cancer cells, Neonatal rat brain
Downstream Gene Expression (e.g., VEGF) Leads to transcription of hypoxia-responsive genes.[4]Upregulates HIF-1α target genes like TFR and DMT1.[7]APP/PS1 transgenic mice brain

Experimental Protocols

Measurement of Intracellular Labile Iron Pool (LIP) using Calcein-AM

This protocol is a common method to assess the efficacy of intracellular iron chelators.

Principle: Calcein-AM is a cell-permeable dye that becomes fluorescent after hydrolysis by intracellular esterases. The fluorescence of calcein (B42510) is quenched by labile iron. An effective iron chelator will bind to the labile iron, leading to an increase in calcein fluorescence.[8]

Procedure:

  • Cell Culture: Plate cells (e.g., K562, HepG2) in a suitable format (e.g., 96-well plate or coverslips for microscopy).

  • Calcein-AM Loading: Load cells with Calcein-AM by incubating them in a buffer containing the dye.

  • Baseline Fluorescence Measurement: Measure the initial fluorescence, which is partially quenched by the endogenous labile iron pool.

  • Chelator Treatment: Add the iron chelator (this compound or Deferoxamine) at various concentrations.

  • Kinetic Fluorescence Measurement: Monitor the increase in fluorescence over time. The rate and magnitude of the fluorescence increase are indicative of the chelator's ability to enter the cell and bind intracellular iron.

Western Blot for HIF-1α and Iron-Related Proteins

Principle: This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the cellular response to iron chelation.

Procedure:

  • Cell Treatment: Treat cells with this compound or Deferoxamine for a specified duration.

  • Cell Lysis: Lyse the cells to release their protein content.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the protein of interest (e.g., HIF-1α, Ferritin, Transferrin Receptor).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Signaling Pathways and Mechanisms of Action

Iron Homeostasis and the Labile Iron Pool

Cellular iron homeostasis is a tightly regulated process involving the uptake, storage, and utilization of iron. The labile iron pool (LIP) is a crucial, chelatable, and redox-active component of intracellular iron. Both this compound and Deferoxamine exert their primary effects by interacting with this pool.

Cellular Iron Homeostasis and Chelator Action Transferrin_Fe Transferrin-Fe³⁺ TfR1 Transferrin Receptor 1 (TfR1) Transferrin_Fe->TfR1 Binds Endosome Endosome TfR1->Endosome Internalization Fe3_Endosome Fe³⁺ Endosome->Fe3_Endosome Release of STEAP3 STEAP3 Fe3_Endosome->STEAP3 Reduction by Fe2_Cytosol Fe²⁺ (Cytosol) STEAP3->Fe2_Cytosol LIP Labile Iron Pool (LIP) Fe2_Cytosol->LIP FPN Ferroportin (Iron Export) Fe2_Cytosol->FPN Export Ferritin Ferritin (Iron Storage) LIP->Ferritin Storage Mitochondria Mitochondria (Heme Synthesis, Fe-S Clusters) LIP->Mitochondria Utilization Chelated_Iron_this compound This compound-Fe Complex Chelated_Iron_DFO DFO-Fe Complex (Ferrioxamine) Ferritin->LIP Release This compound This compound This compound->LIP Chelates DFO Deferoxamine (DFO) DFO->LIP Chelates Excretion Excretion Chelated_Iron_this compound->Excretion Chelated_Iron_DFO->Excretion

Caption: Action of this compound and Deferoxamine on the labile iron pool.

Stabilization of HIF-1α by Iron Chelators

Both this compound and Deferoxamine can stabilize the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) by inhibiting prolyl hydroxylase (PHD) enzymes. These enzymes require iron as a cofactor to hydroxylate HIF-1α, marking it for degradation under normoxic conditions. By chelating iron, this compound and DFO prevent this degradation, leading to HIF-1α accumulation and the transcription of genes involved in processes like angiogenesis and erythropoiesis.[4][6]

HIF-1α Stabilization by Iron Chelators cluster_nucleus Nucleus Normoxia Normoxia PHD Prolyl Hydroxylase (PHD) Normoxia->PHD HIF1a HIF-1α HIF1a->PHD Substrate HIF1a_Stabilized Stabilized HIF-1α Hydroxylated_HIF1a Hydroxylated HIF-1α PHD->Hydroxylated_HIF1a Hydroxylates Fe2 Fe²⁺ Fe2->PHD Cofactor O2 O₂ O2->PHD Substrate VHL VHL Hydroxylated_HIF1a->VHL Binds Proteasomal_Degradation Proteasomal Degradation VHL->Proteasomal_Degradation Ubiquitination & Degradation Iron_Chelator Iron Chelator (this compound/DFO) Iron_Chelator->PHD Inhibits Iron_Chelator->Fe2 Chelates HIF1_Complex HIF-1 Complex HIF1a_Stabilized->HIF1_Complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_Complex HRE Hypoxia Response Element (HRE) HIF1_Complex->HRE Binds to Nucleus Nucleus Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Target_Genes Activates

Caption: Mechanism of HIF-1α stabilization by iron chelation.

Conclusion

Both this compound and Deferoxamine are effective iron chelators with distinct characteristics. Deferoxamine is a clinically established drug for systemic iron overload, though its intracellular access is limited. This compound, being cell-permeable, shows promise for targeting intracellular iron pools. The choice between these two agents will depend on the specific research or therapeutic application, with this compound being a potentially valuable tool for studying and modulating intracellular iron-dependent processes. Further direct comparative studies are warranted to fully elucidate their relative efficacies in various experimental models.

References

Tiron's Antioxidant Power: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, understanding the specific antioxidant capabilities of compounds is paramount. This guide provides an objective comparison of Tiron's antioxidant capacity in cell-free assays, benchmarked against common antioxidants such as Trolox (B1683679), Ascorbic Acid, and Edaravone (B1671096). This compound (4,5-dihydroxy-1,3-benzenedisulfonic acid) is widely recognized as a cell-permeable antioxidant and a potent scavenger of superoxide (B77818) radicals.[1][2] Its efficacy is most pronounced in assays designed to measure the neutralization of this specific reactive oxygen species (ROS).

Comparative Analysis of Antioxidant Capacity

The antioxidant capacity of a compound can vary significantly depending on the specific radical it is acting upon and the assay methodology. While this compound excels at superoxide scavenging, other antioxidants like Trolox and Ascorbic Acid are commonly used as standards for their broad-spectrum activity against various radicals, such as the synthetic DPPH and ABTS radicals.

Superoxide Anion (O₂•⁻) Scavenging Activity

This compound is a benchmark agent for superoxide scavenging, often used in assays to specifically measure or inhibit the effects of the superoxide anion radical.[2][3] Its mechanism involves the oxidation of this compound by superoxide radicals to an EPR-visible semiquinone, allowing for the quantification of superoxide generation.[3] While direct IC50 values for this compound in superoxide scavenging assays are not consistently reported in literature—as it is often used as a known scavenger at fixed concentrations—its efficacy is well-established. For comparison, the table below includes IC50 values for other common antioxidants against the superoxide radical.

CompoundSuperoxide Scavenging IC50 (µg/mL)Notes
This compound Data not commonly reported (used as a standard scavenger)Recognized as a highly potent and specific superoxide scavenger.[2]
Ascorbic Acid 5.83 to 99.66[4][5]Effective superoxide scavenger, but IC50 values vary with assay conditions.
Edaravone Data not commonly reported as IC50Described as a powerful scavenger of multiple radicals, including superoxide.[6]
DPPH and ABTS Radical Scavenging Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used to assess the general free-radical scavenging ability of antioxidants. The literature review did not yield specific IC50 values for this compound in these assays, which suggests that its primary antioxidant action is not directed towards these synthetic radicals. Its specialization lies in scavenging superoxide. In contrast, Trolox (a water-soluble analog of vitamin E) and Ascorbic Acid (Vitamin C) are standard positive controls for these assays due to their robust activity. Edaravone also demonstrates efficacy in scavenging DPPH radicals.

CompoundDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)
This compound No data foundNo data found
Trolox 3.77 to 63.69[7][8]2.93 to 42.11[7][8]
Ascorbic Acid 5.8 to 41.25[5][8]~28.23[8]
Edaravone Activity confirmed, but comparative IC50 values vary.Activity reported, but comparative IC50 values vary.

Note: IC50 values are highly dependent on specific experimental conditions and should be interpreted in the context of the study they are reported in.

It is important for researchers to consider that some of this compound's observed biological effects in experimental systems may be attributable to its ability to chelate divalent cations like calcium (Ca2+), an action independent of its superoxide scavenging activity.[9][10] This should be taken into account when interpreting results.

Experimental Protocols and Methodologies

Detailed methodologies are crucial for the replication and comparison of results. Below are generalized protocols for the key cell-free assays discussed.

Superoxide Anion Radical Scavenging Assay (NBT Method)

This assay typically uses an enzymatic system (e.g., xanthine/xanthine oxidase) or a non-enzymatic system (e.g., phenazine (B1670421) methosulfate/NADH) to generate superoxide radicals. These radicals then reduce nitroblue tetrazolium (NBT) to a colored formazan (B1609692) product, which can be measured spectrophotometrically. The presence of a superoxide scavenger inhibits this reaction.

Methodology:

  • Reagent Preparation: Prepare solutions of NADH (e.g., 166 µM), NBT (e.g., 43 µM), the test compound (this compound or other antioxidants at various concentrations), and phenazine methosulfate (PMS, e.g., 2.7 µM) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Reaction Mixture: In a 96-well plate or cuvette, add the test compound solution, NADH solution, and NBT solution.

  • Initiation: Start the reaction by adding the PMS solution to the mixture.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 5 minutes), protected from light.

  • Measurement: Measure the absorbance of the resulting formazan product at a specific wavelength (typically around 560 nm).

  • Calculation: The percentage of superoxide scavenging is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value is determined by plotting the percentage of scavenging against the concentration of the antioxidant.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing the violet color of the DPPH solution to fade.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol (B145695). Also, prepare various concentrations of the test compound and a standard (e.g., Trolox, Ascorbic Acid).

  • Reaction Mixture: In a 96-well plate or cuvette, add a specific volume of the test compound solution.

  • Initiation: Add the DPPH solution to the test compound. A control is prepared with the solvent instead of the antioxidant solution.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging is calculated as: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value is then determined from a dose-response curve.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by oxidizing ABTS with a strong oxidizing agent, such as potassium persulfate.

Methodology:

  • ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to form the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol to obtain an absorbance of approximately 0.70 (±0.02) at 734 nm.

  • Reaction Mixture: Add a small volume of the test compound (at various concentrations) to a larger volume of the diluted ABTS•+ working solution.

  • Incubation: Allow the mixture to incubate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizing Methodologies and Comparisons

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare Antioxidant (e.g., this compound) Dilutions D Mix Antioxidant + Radical Solution A->D B Prepare Stable Radical (e.g., DPPH, ABTS•+) Solution B->D E Mix Control + Radical Solution B->E C Prepare Control (Solvent only) C->E F Incubate in Dark (e.g., 30 minutes) D->F E->F G Measure Absorbance (e.g., at 517 nm for DPPH) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

General workflow for a cell-free antioxidant assay.

G cluster_radicals cluster_antioxidants ROS Reactive Oxygen Species (ROS) Superoxide Superoxide Anion (O₂•⁻) ROS->Superoxide OtherRadicals Synthetic Radicals (DPPH•, ABTS•+) ROS->OtherRadicals This compound This compound This compound->Superoxide Highly Specific Scavenger BroadSpectrum Trolox, Ascorbic Acid, Edaravone BroadSpectrum->Superoxide Scavenges BroadSpectrum->OtherRadicals Scavenges (Standard Assays)

Comparative specificity of antioxidants for different radicals.

References

Tiron: A Comparative Analysis of its Efficacy as a Superoxide Dismutase (SOD) Mimetic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Superoxide (B77818) dismutase (SOD) mimetics are a class of synthetic compounds that catalytically scavenge superoxide radicals, playing a crucial role in mitigating oxidative stress implicated in a wide range of pathologies. Tiron (B1681039) (4,5-dihydroxy-1,3-benzenedisulfonic acid) is a well-established, cell-permeable antioxidant and metal chelator. This guide provides an objective comparison of this compound's efficacy as an SOD mimetic against other prominent alternatives, supported by experimental data and detailed methodologies.

Quantitative Comparison of SOD Mimetic Efficacy

The efficacy of SOD mimetics is typically quantified by their catalytic rate constant (kcat) or the concentration required for 50% inhibition (IC50) of a superoxide-generating system. While direct comparative studies measuring the SOD mimetic activity of this compound alongside other mimetics under identical conditions are limited, the following table summarizes available data from various sources to provide a comparative overview.

CompoundTypeSOD Mimetic Activity (IC50/kcat)Key Features
This compound CatecholIC50: Not explicitly defined for SOD activity in comparative studies. Effective superoxide scavenger.Cell-permeable, mitochondrial targeting, metal chelator.[1][2][3][4][5]
Tempol NitroxideIC50: ~1-2 mM (for cell growth inhibition)[6]. SOD mimetic activity is well-established.Cell-permeable, stable radical, reduces a wide range of ROS.[6][7][8][9][10]
MnTE-2-PyP Mn PorphyrinHigh kcat (log kcat = 7.76 M⁻¹s⁻¹)[11].Potent SOD mimetic, also scavenges peroxynitrite.[11][12][13]
EUK-134 Salen-Manganese ComplexPossesses both SOD and catalase activity.[14][15][16][17][18]Dual-function antioxidant, neuroprotective effects.[14][15][16][17][18]

Note: IC50 values are highly dependent on the specific assay conditions and the superoxide-generating system used. The provided data is for comparative purposes and should be interpreted in the context of the cited studies.

Experimental Protocols

The following is a detailed methodology for a common in vitro assay used to determine SOD mimetic activity.

Xanthine (B1682287)/Xanthine Oxidase-Based SOD Activity Assay (WST-1 Method)

This assay relies on the generation of superoxide radicals by the xanthine/xanthine oxidase system. These radicals reduce a water-soluble tetrazolium salt (WST-1) to a colored formazan (B1609692) product, which can be measured spectrophotometrically. An SOD mimetic will compete with WST-1 for superoxide, thus inhibiting the color change in a dose-dependent manner.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

  • Xanthine solution

  • Xanthine Oxidase solution

  • WST-1 (or similar tetrazolium salt) solution

  • SOD standard (for calibration curve)

  • Test compounds (this compound and other SOD mimetics)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Distilled water

Procedure:

  • Reagent Preparation:

    • Prepare a WST working solution by diluting the stock solution with assay buffer.

    • Prepare a xanthine oxidase working solution by diluting the stock solution with assay buffer. Keep on ice.

    • Prepare serial dilutions of the SOD standard and the test compounds in assay buffer.

  • Assay Protocol:

    • Add 20 µL of the sample solution (or SOD standard/blank) to each well of the 96-well plate.

    • Add 200 µL of the WST working solution to each well.

    • To initiate the reaction, add 20 µL of the xanthine oxidase working solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Calculation of SOD Activity:

    • The SOD activity (inhibition rate %) is calculated using the following equation:

      Where:

      • A_blank1 is the absorbance of the well with buffer and xanthine oxidase (maximum superoxide generation).

      • A_sample is the absorbance of the well with the test compound.

      • A_blank2 is the absorbance of the well with buffer but no xanthine oxidase (background).

    • The IC50 value is determined by plotting the SOD activity (%) against the concentration of the test compound and identifying the concentration that results in 50% inhibition.

Signaling Pathways

SOD mimetics exert their biological effects not only by direct superoxide scavenging but also by modulating various cellular signaling pathways involved in oxidative stress and inflammation.

This compound Signaling Pathway

This compound, as a mitochondrial-targeted antioxidant, primarily acts by reducing mitochondrial reactive oxygen species (ROS). This leads to the downstream regulation of key inflammatory and antioxidant response pathways.

Tiron_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Enters Superoxide Superoxide (O₂⁻) This compound->Superoxide Scavenges NFkB NF-κB This compound->NFkB Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates Mitochondria->Superoxide Produces Superoxide->NFkB Activates Inflammation Inflammation NFkB->Inflammation Promotes Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Promotes

Caption: this compound scavenges mitochondrial superoxide, inhibiting NF-κB-mediated inflammation and activating the Nrf2 antioxidant response.

Comparative Signaling Pathways of Other SOD Mimetics

Other SOD mimetics also influence critical signaling cascades, often with overlapping but distinct downstream effects.

SOD_Mimetics_Pathways cluster_tempol Tempol cluster_euk134 EUK-134 cluster_mnte2pyp MnTE-2-PyP Tempol Tempol ROS_T ROS Tempol->ROS_T Scavenges MAPK_Akt_mTOR MAPK/Akt/mTOR Pathway Tempol->MAPK_Akt_mTOR Inhibits ROS_T->MAPK_Akt_mTOR Activates Cell_Survival_T Cell Survival & Proliferation MAPK_Akt_mTOR->Cell_Survival_T Promotes EUK134 EUK-134 ROS_E ROS EUK134->ROS_E Scavenges MAPK_p53 MAPK/p53 Pathway EUK134->MAPK_p53 Inhibits ROS_E->MAPK_p53 Activates Apoptosis_E Apoptosis MAPK_p53->Apoptosis_E Induces MnTE2PyP MnTE-2-PyP Superoxide_M Superoxide (O₂⁻) MnTE2PyP->Superoxide_M Dismutates NFkB_M NF-κB MnTE2PyP->NFkB_M Inhibits Superoxide_M->NFkB_M Activates Inflammation_M Inflammation NFkB_M->Inflammation_M Promotes

Caption: SOD mimetics like Tempol, EUK-134, and MnTE-2-PyP modulate distinct signaling pathways to counter oxidative stress.

Conclusion

This compound is a valuable tool for researchers studying oxidative stress due to its cell permeability and mitochondrial targeting. While quantitative data for its direct SOD mimetic activity in comparison to other classes of mimetics is an area requiring further investigation, its established superoxide scavenging capabilities and its influence on key signaling pathways like NF-κB and Nrf2 underscore its efficacy as an antioxidant. The choice of an appropriate SOD mimetic will ultimately depend on the specific experimental context, including the desired cellular localization and the signaling pathways of interest. This guide provides a foundational framework for comparing this compound to other SOD mimetics and for designing experiments to evaluate their efficacy.

References

An In Vivo Comparative Analysis of Tiron and Tempol: Antioxidant and Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in vivo comparison of two prominent antioxidants, Tiron (B1681039) and Tempol (B1682022), for researchers, scientists, and drug development professionals. By synthesizing data from multiple preclinical studies, we aim to offer an objective overview of their respective performances, supported by experimental data.

At a Glance: this compound vs. Tempol

FeatureThis compound (4,5-dihydroxy-1,3-benzenedisulfonate)Tempol (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl)
Primary Mechanism Potent metal chelator and scavenger of reactive oxygen species (ROS).[1][2]Superoxide (B77818) dismutase (SOD) mimetic, scavenging superoxide radicals.[3][4]
Key In Vivo Effects Attenuates oxidative stress and inflammation, protects against nicotine-induced lung and liver injury, and mitigates mitochondrial dysfunction.[5][6]Reduces inflammation, oxidative damage, and blood pressure; demonstrates neuroprotective and cardioprotective effects.[7][8][9]
Signaling Pathway Modulation Upregulates the Nrf2 pathway and suppresses the NF-κB pathway.[5]Activates the Nrf2 pathway and inhibits the NF-κB pathway.[7][10]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and Tempol on key biomarkers of oxidative stress and inflammation as reported in various in vivo studies. It is important to note that the experimental models and conditions differ between studies, precluding direct comparison of absolute values.

Table 1: In Vivo Efficacy of this compound

Animal ModelPathological ConditionDosage & AdministrationKey BiomarkerResultReference
RatsNicotine-induced lung and liver injury100 or 200 mg/kg/day, i.p. for 8 weeksLung & Liver MDASignificantly decreased[5]
RatsNicotine-induced lung and liver injury100 or 200 mg/kg/day, i.p. for 8 weeksLung & Liver GSHSignificantly increased[5]
RatsNicotine-induced lung and liver injury100 or 200 mg/kg/day, i.p. for 8 weeksLung & Liver SOD & CATSignificantly increased[5]
RatsRadiation or Manganese toxicity471 mg/kg for 7 daysBrain H₂O₂, MDA, NOₓMarked decrease[6]
RatsRadiation or Manganese toxicity471 mg/kg for 7 daysBrain TAC, GSH, MnSOD, GPxSignificant increase[6]
RatsAluminum-induced oxidative stress471 mg/kg/day, i.p. for 7 daysBrain & Serum TBARSSignificantly decreased[1]
RatsAluminum-induced oxidative stress471 mg/kg/day, i.p. for 7 daysBrain & Serum GSH, GR, GPx, CAT, SODSignificantly increased[1]

Table 2: In Vivo Efficacy of Tempol

Animal ModelPathological ConditionDosage & AdministrationKey BiomarkerResultReference
MiceCarrageenan-induced pleurisy100 mg/kg, i.p.Lung IκB-α degradationSignificantly inhibited[11]
MiceCigarette smoke exposureNot specifiedLung Nrf2-controlled genesIncreased transcription[7]
RatsChronic intermittent hypoxia1 mM in drinking water for 12 weeksLung TNF-α, IL-1β, IL-6Significantly decreased
RatsChronic intermittent hypoxia1 mM in drinking water for 12 weeksLung MDASignificantly decreased[12]
RatsChronic intermittent hypoxia1 mM in drinking water for 12 weeksLung GSH & SODSignificantly increased[12]
RatsCCl₄-intoxicationNot specifiedPlasma ALT, AST, ALPSignificantly lowered
RatsCCl₄-intoxicationNot specifiedTissue MDA, NO, APOPSignificantly lowered[13]
RatsHigh-salt diet & 5/6 nephrectomyNot specifiedUrinary protein, Oxidized albuminSignificantly decreased[14]
MiceCerebral Malaria20 mg/kgPlasma MCP-1Lowered[4]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

This compound Administration in a Rat Model of Nicotine-Induced Injury
  • Animal Model: Male Wistar rats.

  • Experimental Groups:

    • Control

    • Nicotine (B1678760) (10 mg/kg/day, i.p.)

    • This compound (100 mg/kg/day, i.p.) + Nicotine

    • This compound (200 mg/kg/day, i.p.) + Nicotine

    • This compound only (100 mg/kg/day, i.p.)

    • This compound only (200 mg/kg/day, i.p.)

  • Treatment Duration: 8 weeks.

  • Procedure: Rats were administered nicotine and/or this compound via intraperitoneal injection daily for the study duration.

  • Endpoint Analysis: At the end of the 8-week period, bronchoalveolar lavage fluid (BALF) was collected for cell counts. Lung and liver tissues were harvested for histopathological examination and measurement of oxidative stress markers (MDA, GSH, SOD, CAT), ROS, and total nitrite/nitrate (NOx). Protein levels of NOX1, iNOS, NF-κB, TNF-α, and Nrf2 were determined by western blotting.[5]

Tempol Administration in a Mouse Model of Acute Inflammation
  • Animal Model: Male CD-1 mice.

  • Experimental Groups:

    • Sham + Vehicle

    • Carrageenan + Vehicle

    • Carrageenan + Tempol (100 mg/kg, i.p.)

  • Procedure: Pleurisy was induced by intrapleural injection of carrageenan. Tempol was administered intraperitoneally 30 minutes prior to carrageenan injection.

  • Endpoint Analysis: Four hours after carrageenan injection, pleural exudate was collected to measure fluid volume and neutrophil count. Lung tissue was harvested to assess the activation of NF-κB by investigating the degradation of IκB-α via immunoblot analysis and NF-κB/DNA binding activity via electrophoretic mobility shift assay (EMSA).[11]

Signaling Pathways and Mechanisms of Action

Both this compound and Tempol exert their protective effects by modulating key signaling pathways involved in oxidative stress and inflammation, primarily the Nrf2 and NF-κB pathways.

This compound's Mechanism of Action

This compound upregulates the Nrf2 signaling pathway, a master regulator of the antioxidant response, leading to the increased expression of antioxidant enzymes such as SOD and CAT.[5] Concurrently, it suppresses the pro-inflammatory NF-κB pathway, reducing the expression of inflammatory mediators like TNF-α.[5]

Tiron_Signaling_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Nrf2 Nrf2 This compound->Nrf2 Activates NFkB NF-κB This compound->NFkB Inhibits ROS->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GSH) ARE->AntioxidantEnzymes Upregulates Inflammation Inflammatory Response (TNF-α) NFkB->Inflammation Promotes

This compound's dual action on Nrf2 and NF-κB pathways.
Tempol's Mechanism of Action

Tempol, acting as an SOD mimetic, directly reduces superoxide levels. This action, coupled with the activation of the Nrf2 pathway, enhances the cellular antioxidant defense.[3][7] Tempol also robustly inhibits the NF-κB signaling cascade by preventing the degradation of its inhibitor, IκB-α, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[11][10]

Tempol_Signaling_Pathway Tempol Tempol Superoxide Superoxide (O₂⁻) Tempol->Superoxide Nrf2 Nrf2 Tempol->Nrf2 Activates IkBa IκB-α Tempol->IkBa Prevents Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds AntioxidantGenes Antioxidant Genes ARE->AntioxidantGenes Upregulates NFkB NF-κB IkBa->NFkB Inflammation Inflammatory Response NFkB->Inflammation Promotes

Tempol's modulation of Nrf2 and NF-κB signaling.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for an in vivo comparative study of this compound and Tempol.

Experimental_Workflow start Animal Model Selection (e.g., Rats, Mice) grouping Randomization into Groups: - Control - Disease Model - Disease + this compound - Disease + Tempol start->grouping induction Induction of Pathological Condition (e.g., Toxin, Diet, Surgery) grouping->induction treatment Treatment Administration (this compound or Tempol) - Dosage - Route (i.p., oral) - Duration induction->treatment monitoring In-life Monitoring (e.g., Body Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Sample Collection (Blood, Tissues) monitoring->endpoint analysis Biochemical & Histological Analysis - Oxidative Stress Markers - Inflammatory Cytokines - Signaling Proteins - Histopathology endpoint->analysis data Data Analysis & Comparison analysis->data

A generalized workflow for in vivo antioxidant studies.

Conclusion

Both this compound and Tempol demonstrate significant antioxidant and anti-inflammatory properties in a variety of in vivo models. Their primary mechanisms converge on the modulation of the Nrf2 and NF-κB signaling pathways. While Tempol appears to be more extensively studied across a broader range of models, this compound shows potent protective effects, particularly in models of toxin-induced organ injury. The choice between these two compounds for a specific research application will depend on the pathological model, the desired therapeutic target, and the specific aspects of oxidative stress and inflammation being investigated. Direct comparative studies under standardized conditions are warranted to definitively establish the relative potency and efficacy of this compound and Tempol.

References

Tiron vs. EDTA: A Comparative Guide for Environmental Remediation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Tiron and Ethylenediaminetetraacetic acid (EDTA) as chelating agents for the remediation of heavy metal contamination in environmental contexts. This guide provides an objective analysis of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

The remediation of soils and water contaminated with heavy metals is a critical environmental challenge. Chelating agents are widely employed to bind with heavy metal ions, forming stable, soluble complexes that can be more easily removed from the contaminated matrix. For decades, Ethylenediaminetetraacetic acid (EDTA) has been a benchmark chelating agent due to its high efficiency in sequestering a broad range of metal ions.[1][2][3] However, its persistence in the environment and potential for mobilizing toxic metals have raised significant concerns, prompting a search for more environmentally benign alternatives.[1][4][5]

This guide provides a comparative analysis of EDTA and a potential alternative, this compound (1,2-dihydroxybenzene-3,5-disulfonic acid), for environmental remediation applications. While direct comparative studies in environmental matrices are limited, this guide synthesizes available data on their chelation efficiency, environmental fate, and toxicity to provide a comprehensive overview.

Performance Comparison: this compound vs. EDTA

Heavy Metal Removal Efficiency

Both this compound and EDTA are powerful chelating agents capable of forming stable complexes with a variety of divalent and trivalent metal ions. EDTA's hexadentate structure, with four carboxyl and two amine groups, allows it to form strong 1:1 complexes with most heavy metals.[3] Its effectiveness in extracting heavy metals such as lead (Pb), cadmium (Cd), copper (Cu), and zinc (Zn) from contaminated soils is well-documented.[6][7][8]

This compound, a catechol derivative, also demonstrates strong chelating capabilities.[2][9] While comprehensive comparative data in soil and water remediation is scarce, studies in other fields, such as the treatment of metal poisoning, suggest that this compound can be a highly effective chelator. For instance, research on beryllium and uranium poisoning has indicated that this compound can be more effective than EDTA or other chelating agents in reducing metal body burden and mitigating toxicity.[10][11] The relative effectiveness of each chelating agent is dependent on the specific metal, the pH of the medium, and the presence of competing ions. The stability of metal-chelant complexes is a key indicator of their potential effectiveness in remediation.

Table 1: Comparison of Metal Complex Formation Constants (log K)

Metal IonThis compound (log K)EDTA (log K)
Fe(III)~2025.1[12]
Cu(II)~1418.8[13]
Pb(II)~1318.0[13]
Zn(II)~1116.5[13]
Cd(II)~916.4[13]
Al(III)19.02[14]16.1[13]

Note: Formation constants can vary with experimental conditions such as ionic strength and temperature. The values for this compound are approximate and gathered from various sources, highlighting a need for more standardized data.

The higher formation constants for EDTA with many common heavy metals suggest a stronger binding affinity, which often translates to higher extraction efficiency in soil washing applications.[15] However, the optimal pH for metal extraction differs between the two agents, which can be a critical factor in designing remediation strategies.[3]

Environmental Considerations: Biodegradability and Toxicity

A significant drawback of EDTA is its poor biodegradability, leading to its persistence in the environment.[1][4][5] This persistence raises concerns about the long-term mobilization of heavy metals and their potential to contaminate groundwater.[2] Furthermore, while generally considered to have low acute toxicity, EDTA has been shown to have cytotoxic and weak genotoxic effects in laboratory animals and can cause adverse reproductive and developmental effects at high oral doses.[16] There is also evidence that EDTA can be toxic to some plants and soil microorganisms.[1]

Information on the environmental fate and ecotoxicity of this compound is notably limited. Safety Data Sheets often report "no data available" for persistence, biodegradability, and ecotoxicity.[17] While some sources suggest it should be handled with care due to potential ecotoxicity, comprehensive studies are lacking.[9] This significant data gap is a major hurdle in evaluating this compound as a truly "greener" alternative to EDTA for large-scale environmental applications.

Table 2: Environmental and Toxicological Profile

ParameterThis compoundEDTA
Biodegradability Data not readily availablePoorly biodegradable, persistent[1][4][5]
Ecotoxicity Potential ecotoxicity, but data is limited[9]Can be toxic to some plants and microorganisms[1]
Human Toxicity Generally considered low toxicity in medical applications[9]Low acute toxicity, but concerns about chronic exposure and reproductive effects[16]

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of chelating agents in environmental remediation. Below is a representative experimental protocol for a batch soil washing experiment.

Protocol: Batch Soil Washing for Heavy Metal Removal
  • Soil Preparation: Air-dry the contaminated soil and sieve it through a 2-mm mesh to ensure homogeneity. Characterize the soil for initial heavy metal concentrations, pH, organic matter content, and particle size distribution.

  • Chelating Agent Solution Preparation: Prepare aqueous solutions of this compound and EDTA at various concentrations (e.g., 0.01 M, 0.05 M, 0.1 M). Adjust the pH of the solutions to the desired experimental values (e.g., pH 4, 7, and 9) using NaOH or HCl.

  • Extraction Procedure:

    • Weigh a known amount of the prepared soil (e.g., 10 g) into a series of centrifuge tubes.

    • Add a specific volume of the chelating agent solution to achieve a desired soil-to-solution ratio (e.g., 1:10 w/v).

    • Securely cap the tubes and place them on a mechanical shaker.

    • Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined contact time (e.g., 1, 6, 24 hours).

  • Sample Separation and Analysis:

    • After shaking, centrifuge the tubes at a high speed (e.g., 4000 rpm) for 15 minutes to separate the soil from the liquid phase.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Acidify the filtered extract to prevent metal precipitation.

    • Analyze the concentration of the target heavy metals in the extract using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).

  • Data Calculation: Calculate the metal removal efficiency as the percentage of metal extracted into the solution relative to the initial total metal concentration in the soil.

Visualizing the Process

Logical Flow of a Comparative Remediation Study

Remediation_Comparison cluster_setup Experimental Setup cluster_process Remediation Process cluster_analysis Analysis Contaminated Soil Contaminated Soil Soil Washing Batch Extraction Contaminated Soil->Soil Washing Chelating Agents This compound vs. EDTA Solutions Chelating Agents->Soil Washing Separation Centrifugation & Filtration Soil Washing->Separation Metal Analysis ICP-OES / AAS Separation->Metal Analysis Data Evaluation Removal Efficiency Biodegradability Toxicity Assessment Metal Analysis->Data Evaluation

Caption: A flowchart illustrating the key stages of a comparative study on chelating agents for soil remediation.

Conclusion

EDTA remains a highly effective and well-characterized chelating agent for the remediation of heavy metal-contaminated soils and water. Its primary drawback is its environmental persistence. This compound presents itself as a potentially powerful chelating agent, with some evidence suggesting superior performance for specific metals in non-environmental contexts. However, the significant lack of data on its biodegradability and ecotoxicity is a major barrier to its widespread adoption as a "green" alternative to EDTA.

Future research should focus on direct, quantitative comparisons of this compound and EDTA for the removal of common environmental heavy metal contaminants from soil and water under various conditions. Crucially, comprehensive studies on the biodegradability and ecotoxicity of this compound are urgently needed to fully assess its environmental impact and determine if it is a truly sustainable option for environmental remediation. Without such data, a complete and objective comparison remains challenging, and the use of this compound in large-scale environmental applications should be approached with caution.

References

A Comparative Analysis of Tiron and Trolox in Preventing Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tiron and Trolox, two prominent antioxidants, focusing on their efficacy in preventing lipid peroxidation. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols for context.

Introduction to Lipid Peroxidation and Antioxidant Defense

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) in cell membranes. This chain reaction, often initiated by reactive oxygen species (ROS), leads to the formation of harmful products like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), ultimately causing cellular damage and contributing to various pathologies. Antioxidants are crucial molecules that can inhibit or delay this process by neutralizing free radicals or chelating pro-oxidant metal ions.

This compound (4,5-dihydroxy-1,3-benzenedisulfonic acid) is a small, cell-permeable, water-soluble antioxidant.[1][2] It is recognized for its dual functionality as both a potent superoxide (B77818) radical scavenger and a non-toxic metal chelator.[1][3] Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a water-soluble analog of vitamin E, a major lipid antioxidant in biomembranes.[4][5] It is widely used as a reference antioxidant for its high radical-scavenging activity, particularly against peroxyl and alkoxyl radicals.[4][6]

Mechanisms of Action

The primary difference in the protective mechanisms of this compound and Trolox lies in this compound's dual-action capability versus Trolox's primary role as a radical scavenger.

This compound's Dual-Pronged Defense: this compound mitigates lipid peroxidation through two distinct pathways:

  • Radical Scavenging: It directly neutralizes superoxide radicals (O₂•−), a key initiator of lipid peroxidation.[2][3]

  • Metal Chelation: It effectively binds with transition metal ions, such as ferrous iron (Fe²⁺).[1][3] This is critical because Fe²⁺ catalyzes the Fenton reaction, which converts hydrogen peroxide (H₂O₂) into the highly reactive hydroxyl radical (•OH), a potent initiator of lipid peroxidation.[7][8] By chelating iron, this compound prevents the formation of this damaging radical.[7][9]

G This compound's Dual-Action Mechanism Against Lipid Peroxidation cluster_prevention ROS Superoxide Radical (O₂•⁻) LipidPerox Lipid Peroxidation ROS->LipidPerox Initiates This compound This compound Chelation Iron Chelation This compound->Chelation Scavenging Radical Scavenging This compound->Scavenging Fe2 Ferrous Iron (Fe²⁺) Chelation->Fe2 Binds Prevention Prevention of Lipid Peroxidation Chelation->Prevention Scavenging->ROS Neutralizes Scavenging->Prevention Fenton Fenton Reaction (with H₂O₂) Fe2->Fenton Catalyzes OH Hydroxyl Radical (•OH) Fenton->OH Generates OH->LipidPerox Initiates Lipid Lipid (Polyunsaturated Fatty Acid) Lipid->LipidPerox G Trolox's Radical Scavenging Mechanism Initiator Initiating Radical (R•) Lipid Lipid (LH) Initiator->Lipid H• Abstraction LipidRadical Lipid Radical (L•) Lipid->LipidRadical PeroxylRadical Lipid Peroxyl Radical (LOO•) LipidRadical->PeroxylRadical + O2 O₂ O2->PeroxylRadical Propagation Chain Propagation: LOO• attacks another Lipid (LH) PeroxylRadical->Propagation Termination Chain Termination PeroxylRadical->Termination LipidPerox Lipid Peroxidation (Chain Reaction) Propagation->LipidPerox Propagation->LipidPerox Trolox Trolox (TrOH) Trolox->Termination Donates H• Termination->LipidPerox Interrupts TroloxRadical Stable Trolox Radical (TrO•) Termination->TroloxRadical NonRadical Non-Radical Product (LOOH) Termination->NonRadical G TBARS Assay Experimental Workflow cluster_prep Sample & Standard Preparation cluster_reaction Reaction cluster_measurement Measurement p1 1. Prepare tissue homogenate or other biological sample. p3 3. Add sample/standard to tube with TBA reagent & acid. p1->p3 p2 2. Prepare MDA standards for calibration curve. p2->p3 p4 4. Incubate at 95-100°C for ~60 minutes. p3->p4 p5 5. Cool on ice to stop reaction. p4->p5 p6 6. Centrifuge to pellet precipitate. p5->p6 p7 7. Transfer supernatant to a 96-well plate. p6->p7 p8 8. Measure absorbance at ~532 nm. p7->p8 p9 9. Calculate MDA concentration using standard curve. p8->p9 G Comparative Logic for this compound vs. Trolox start Lipid Peroxidation System q1 Is the system driven by transition metal catalysis (e.g., Fenton reaction)? start->q1 yes Yes q1->yes no No q1->no This compound This compound is likely more effective due to its strong iron-chelating ability. yes->this compound both Both may be effective. Trolox for radical scavenging, This compound for preventing radical generation. yes->both trolox Trolox is a strong candidate due to its potent peroxyl radical scavenging. no->trolox

References

A Comparative Analysis of Tiron's Neuroprotective Effects Against Other Leading Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Neuroprotective Performance with Supporting Experimental Data

In the quest for effective neuroprotective agents, antioxidants play a pivotal role in mitigating the cellular damage implicated in a wide range of neurodegenerative diseases. Tiron (B1681039), a cell-permeable superoxide (B77818) scavenger, has demonstrated significant promise. This guide provides a comprehensive comparison of the neuroprotective effects of this compound against other well-established antioxidants: N-acetylcysteine (NAC), Edaravone (B1671096), and Vitamin E (specifically α-tocotrienol). We present quantitative data from experimental studies, detailed methodologies, and visual representations of key signaling pathways to facilitate an objective evaluation.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the neuroprotective effects of this compound and other prominent antioxidants.

Table 1: In Vitro Neuroprotection Data
AntioxidantModel SystemInsultConcentrationOutcome MeasureResult
This compound Human Periosteum-Derived CellsH₂O₂1 mMβ-galactosidase activity (senescence)Significant decrease in H₂O₂-induced senescence[1]
This compound Melanoma Cells (SK-MEL-5)Serum-free medium0.1-10 mMApoptosisAnti-apoptotic effect observed[2]
N-acetylcysteine (NAC) Melanoma Cells (SK-MEL-5)Serum-free medium1-10 mMApoptosisPro-apoptotic effect; 10 mM NAC led to 78 ± 14% apoptosis[2]
N-acetylcysteine (NAC) HEK293 CellsPatulin (7.5 µM)4 mMROS LevelsSignificantly decreased total and mitochondria-derived ROS[3]
α-Tocotrienol Neuronal Cells (HT4)Glutamatenmol/LCell DeathComplete prevention of glutamate-induced neurodegeneration[4][5][6]
α-Tocopherol Neuronal Cells (HT4)Glutamatenmol/LCell DeathFailed to protect against glutamate-induced toxicity[4][5][6]
Table 2: In Vivo Neuroprotection Data
AntioxidantAnimal ModelInsult/Disease ModelDosageOutcome MeasureResult
This compound MiceMPTP-induced Parkinsonism140 & 280 mg/kg, ipDopamine (B1211576) Levels, Behavioral TestsRestored normal levels of dopamine and improved behavioral function[7]
This compound Ratsγ-radiation or Manganese toxicity471 mg/kgBrain Mitochondrial Function (H₂O₂, MDA, GSH)Decreased H₂O₂ and MDA; Increased GSH[8]
N-acetylcysteine (NAC) RatsTraumatic Brain Injury (TBI)-Hippocampal Apoptosis & ROSSignificantly lower apoptosis and ROS levels compared to TBI group[9]
Edaravone RatsCerebral Infarction-Malondialdehyde (MDA) levelsDose-dependent reduction in MDA[10]
α-Tocotrienol Spontaneously Hypertensive RatsStrokeOral supplementationStroke-induced Injury VolumeReduced injury volume compared to controls[4][5][6]
Table 3: Clinical Trial Data
AntioxidantConditionDosageKey OutcomeResult
N-acetylcysteine (NAC) Acute Ischemic Stroke-NIHSS ScoreSignificant improvement in neurological function compared to control[11]
Edaravone Acute Ischemic Stroke30 mg, twice daily for 14 daysFavorable Outcome (mRS ≤2) at 90 days72% in Edaravone group vs. 40% in placebo group (P < 0.005)[12][13]
Edaravone Amyotrophic Lateral Sclerosis (ALS)60 mgDecline in ALSFRS-R ScoreSmaller decrease in ALSFRS-R score compared to placebo in a subset of patients[10]
Vitamin E (α-tocopherol) Alzheimer's Disease-Cognitive DeclineInconsistent and sometimes contradictory results in interventional studies[14]

Key Signaling Pathways in Neuroprotection

The neuroprotective mechanisms of these antioxidants involve distinct and sometimes overlapping signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.

Tiron_Pathway cluster_stress Oxidative Stress cluster_this compound This compound Action cluster_cellular_response Cellular Response ROS ROS (e.g., Superoxide) Keap1 Keap1 ROS->Keap1 induces dissociation This compound This compound This compound->ROS scavenges Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes activates transcription of AntioxidantEnzymes->ROS neutralizes Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection leads to

This compound's Neuroprotective Pathway

NAC_Pathway cluster_nac NAC Action cluster_cellular_response Cellular Response NAC N-acetylcysteine (NAC) Cysteine L-cysteine NAC->Cysteine provides GSH Glutathione (GSH) Cysteine->GSH rate-limiting precursor for ROS ROS GSH->ROS neutralizes Apoptosis Apoptosis GSH->Apoptosis inhibits Neuroprotection Neuroprotection GSH->Neuroprotection contributes to ROS->Apoptosis induces Edaravone_Pathway cluster_edaravone Edaravone Action cluster_radicals Free Radicals cluster_cellular_damage Cellular Damage Edaravone Edaravone PeroxylRadicals Peroxyl Radicals Edaravone->PeroxylRadicals scavenges Peroxynitrite Peroxynitrite Edaravone->Peroxynitrite scavenges Neuroprotection Neuroprotection Edaravone->Neuroprotection results in LipidPeroxidation Lipid Peroxidation PeroxylRadicals->LipidPeroxidation initiates NeuronalDamage Neuronal Damage Peroxynitrite->NeuronalDamage causes LipidPeroxidation->NeuronalDamage contributes to aTocotrienol_Pathway cluster_glutamate Glutamate Excitotoxicity cluster_tocotrienol α-Tocotrienol Action (nmol/L) cluster_signaling Intracellular Signaling Glutamate Glutamate cSrc c-Src Kinase Glutamate->cSrc activates aTCT α-Tocotrienol aTCT->cSrc inhibits activation Neurodegeneration Neurodegeneration aTCT->Neurodegeneration prevents Lox12 12-Lipoxygenase (12-Lox) cSrc->Lox12 activates Lox12->Neurodegeneration mediates Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation CellCulture Neuronal Cell Culture (e.g., SH-SY5Y) ToxicityInduction Induce Neurotoxicity (e.g., H₂O₂, Glutamate) CellCulture->ToxicityInduction AntioxidantTreatment Treat with Antioxidant (Dose-Response) ToxicityInduction->AntioxidantTreatment ViabilityAssay Assess Cell Viability (MTT, LDH) AntioxidantTreatment->ViabilityAssay ApoptosisAssay Measure Apoptosis (Annexin V, Caspase) AntioxidantTreatment->ApoptosisAssay OxidativeStressAssay Quantify Oxidative Stress (ROS, MDA) AntioxidantTreatment->OxidativeStressAssay AnimalModel Select Animal Model (e.g., Stroke, Parkinson's) ViabilityAssay->AnimalModel Promising candidates DiseaseInduction Induce Disease/Injury AnimalModel->DiseaseInduction AntioxidantAdmin Administer Antioxidant DiseaseInduction->AntioxidantAdmin BehavioralTests Conduct Behavioral Tests AntioxidantAdmin->BehavioralTests NeurochemicalAnalysis Neurochemical Analysis (e.g., Neurotransmitters) BehavioralTests->NeurochemicalAnalysis Histology Histological Examination (Neuron Loss, Damage) NeurochemicalAnalysis->Histology

References

A Researcher's Guide: Tiron and MitoSOX in the Study of Mitochondrial Superoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of cellular bioenergetics and oxidative stress, the accurate assessment of mitochondrial superoxide (B77818) is a critical endeavor. This guide provides an objective comparison of two widely utilized chemical tools, Tiron and MitoSOX Red, clarifying their distinct roles and functionalities in mitochondrial superoxide research. While both are instrumental in investigating the impact of this reactive oxygen species (ROS), they serve fundamentally different purposes: this compound acts as a superoxide scavenger, whereas MitoSOX Red is a fluorescent probe designed for its detection.

Distinguishing Roles: Scavenger versus Indicator

A crucial point of clarification is that this compound and MitoSOX are not interchangeable tools for the detection of mitochondrial superoxide. This compound is a cell-permeable antioxidant that functions as a scavenger of superoxide anions.[1] Its utility in research lies in its ability to mitigate the effects of superoxide, thereby serving as a valuable negative control to confirm superoxide-mediated mechanisms.[2][3] In contrast, MitoSOX Red is a fluorogenic dye specifically designed to detect superoxide within the mitochondria of living cells.[4][5] It is a tool for visualization and quantification, not for intervention in superoxide levels.

MitoSOX Red: A Fluorescent Probe for Mitochondrial Superoxide Detection

MitoSOX Red is a derivative of dihydroethidium (B1670597) that is modified with a triphenylphosphonium cation, which facilitates its accumulation within the negatively charged mitochondrial matrix.[6][7] Once localized in the mitochondria, it is selectively oxidized by superoxide, leading to the formation of a fluorescent product, 2-hydroxyethidium, which intercalates with mitochondrial DNA, emitting a red fluorescence.[8][9]

Quantitative Data for MitoSOX Red
PropertyDescription
Excitation Wavelength (Optimal) ~510 nm
Emission Wavelength (Optimal) ~580 nm
Alternative Excitation for Specificity ~396-405 nm (to specifically detect the superoxide oxidation product)[10][11][12]
Fluorescence Color Red
Subcellular Localization Mitochondria[6][7]
Form of Detection Fluorescence Microscopy, Flow Cytometry, Microplate Reader[4][5][13]

Mechanism of MitoSOX Red

MitoSOX_Mechanism Mechanism of MitoSOX Red for Mitochondrial Superoxide Detection MitoSOX_Red MitoSOX Red (Cell-Permeable) Mitochondrion Mitochondrion MitoSOX_Red->Mitochondrion Accumulates due to membrane potential Superoxide Superoxide (O₂⁻) Oxidized_MitoSOX Oxidized MitoSOX (2-hydroxyethidium) Superoxide->Oxidized_MitoSOX Oxidizes mtDNA Mitochondrial DNA (mtDNA) Oxidized_MitoSOX->mtDNA Intercalates with Fluorescence Red Fluorescence mtDNA->Fluorescence Emits Tiron_Mechanism Mechanism of this compound as a Superoxide Scavenger This compound This compound (Cell-Permeable) Superoxide Superoxide (O₂⁻) This compound->Superoxide Donates electron to Tiron_Semiquinone This compound Semiquinone Radical This compound->Tiron_Semiquinone Is oxidized to Neutralized_Product Neutralized Product (e.g., H₂O₂) Superoxide->Neutralized_Product Is reduced to

References

cross-validation of Tiron's efficacy in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Tiron (B1681039), a well-known antioxidant, across various cell lines. Its performance is contrasted with other common antioxidants, supported by experimental data to inform research and development decisions.

I. Comparative Efficacy of this compound and Alternative Antioxidants

This compound's effectiveness in mitigating cellular stress and influencing cell fate has been evaluated in numerous studies. To provide a clear comparison, the following tables summarize the quantitative data on this compound's performance against other widely used antioxidants, namely N-acetyl-L-cysteine (NAC) and Trolox.

Table 1: Effects on Cell Viability and Apoptosis
Cell LineCompoundConcentrationEffectQuantitative DataCitation
SK-MEL-5 (Melanoma)This compound10 mMAnti-apoptoticReduced BMS-345541-induced apoptosis by 26%[1]
SK-MEL-5 (Melanoma)NAC10 mMPro-apoptoticIncreased BMS-345541-induced apoptosis by 54%[1]
SK-MEL-5 (Melanoma)NAC10 mMPro-apoptoticInduced 78 ± 14% apoptosis[1]
PT4 (Glioblastoma)This compound0.7 mMInhibition of cell survivalIC50 after 6 days of exposure[2]
PT4 (Glioblastoma)NAC3 mMInhibition of cell survivalIC50 after 6 days of exposure[2]
PT4 (Glioblastoma)Trolox1.8 mMInhibition of cell survivalIC50 after 6 days of exposure[2]
Calu-6 (Lung Cancer)This compoundNot specifiedPartial reduction of apoptosisReduced intracellular ROS levels[3]
H9c2 (Cardiomyocytes)NAC2 µM & 4µMPro-apoptoticIncreased apoptotic cells to 18.6±4.1% and 24.5±3.7% respectively from a baseline of 5.4±1.8%[4]
Table 2: Impact on Cell Cycle Progression
Cell LineCompoundConcentrationEffect on Cell CycleCitation
PT4 (Glioblastoma)This compound0.7 mM (IC50)Increased percentage of cells in S and G2/M phases[2]
PT4 (Glioblastoma)NAC3 mM (IC50)Increased percentage of cells in G0/G1 phase[2]
PT4 (Glioblastoma)Trolox1.8 mM (IC50)No significant change[2]
Table 3: Effects on Osteogenic Differentiation
Cell LineCompoundConcentrationEffectQuantitative DataCitation
hPDCs (Human Periosteum-Derived Cells)This compound0.1 mM & 1 mMReduced osteoblastic differentiationMarkedly reduced ALP signal and activity; Reduced alizarin (B75676) red-positive mineralization[5][6]
hPDCs (H₂O₂-treated)This compound1 mMReduced cellular senescenceClearly reduced β-galactosidase activity[5]

II. Key Signaling Pathways Modulated by this compound

This compound's biological effects are often mediated through its influence on critical signaling pathways. One of the most notable is the NF-κB pathway, which plays a central role in inflammation, immunity, and cell survival.

In melanoma cells, this compound has been shown to increase NF-κB/DNA binding, leading to enhanced NF-κB transcriptional activity and promoting cell survival.[1][7] This is in contrast to NAC, which inhibits NF-κB activation.[1][7]

Tiron_NF_kB_Pathway cluster_nucleus Nucleus This compound This compound NFkB NF-κB This compound->NFkB enhances binding to DNA NFkB_Complex IκB-NF-κB Complex IKK IKK IkB_p P-IκB IKK->IkB_p phosphorylates IkB_p->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to DNA DNA Transcription Gene Transcription DNA->Transcription activates Survival Cell Survival Transcription->Survival NAC NAC NAC->IKK inhibits

Fig. 1: this compound's influence on the NF-κB signaling pathway.

III. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of this compound.

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Fig. 2: General workflow for an MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds (e.g., NAC, Trolox) in the appropriate cell culture medium. The final concentration of any solvent (like DMSO) should be kept below 0.5%.[8] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[8]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[8]

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (using Annexin V) and loss of membrane integrity (using Propidium (B1200493) Iodide).

Workflow:

Apoptosis_Workflow Treat 1. Treat cells with This compound/Alternatives Incubate 2. Incubate for the desired duration Treat->Incubate Harvest 3. Harvest cells (including supernatant) Incubate->Harvest Wash 4. Wash cells with PBS Harvest->Wash Resuspend 5. Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain 6. Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate_Dark 7. Incubate in the dark (15 minutes) Stain->Incubate_Dark Analyze 8. Analyze by Flow Cytometry Incubate_Dark->Analyze

Fig. 3: Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Culture cells to the desired confluency and treat with this compound or alternative compounds for the specified duration.

  • Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

C. Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Protocol:

  • Cell Preparation: Treat cells with the compounds of interest for the desired time, then harvest by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) while gently vortexing. Cells can be stored at -20°C for later analysis.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells in the dark for at least 30 minutes.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be calculated.[9][10]

References

Safety Operating Guide

Navigating the Disposal of Tiron: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based disciplines, the proper handling and disposal of chemical reagents is a cornerstone of operational safety and environmental responsibility. Tiron (CAS 149-45-1), also known as disodium (B8443419) 4,5-dihydroxy-1,3-benzenedisulfonate, is a commonly used chelating agent. Due to its potential for environmental harm, it is imperative to follow stringent disposal procedures. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the protection of laboratory personnel and the surrounding environment.

Key Safety and Handling Information

This compound is classified as a hazardous substance, primarily due to its potential for causing serious eye irritation and its acute and long-term toxicity to aquatic life.[1][2] It is crucial to prevent its release into the environment by avoiding disposal down the drain or in regular waste streams.[1][2]

Personal Protective Equipment (PPE): When handling this compound, especially during disposal procedures, it is essential to wear appropriate personal protective equipment:

  • Eye Protection: Safety glasses or goggles are necessary to prevent eye contact.[3]

  • Hand Protection: Wear protective gloves to avoid skin contact.[3]

  • Body Protection: A lab coat or other suitable protective clothing should be worn.[3]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

PropertyValue
Molar Mass 314.19 g/mol [4]
Melting Point >300 °C[5]
Solubility in Water >330 g/L at 20 °C[6]
pH 4 - 5 (in 10 g/L aqueous solution at 20 °C)[1]
n-octanol/water partition coefficient (log Kow) <0.3 (at pH 6.5, 25 °C)[1][6]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed as hazardous waste, in compliance with all local, regional, national, and international regulations.[1][2] The following protocol outlines the necessary steps for its safe disposal.

1. Waste Identification and Segregation:

  • Clearly label this compound waste with its chemical name and associated hazards.

  • Segregate this compound waste from other chemical waste streams to prevent inadvertent reactions. It is incompatible with strong oxidizing agents.[1]

2. Waste Collection and Storage:

  • Collect solid this compound waste in a clearly labeled, sealable, and appropriate container.

  • For this compound solutions, use a dedicated, leak-proof container.

  • Store the waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide the EHS office or contractor with a complete and accurate description of the waste, including its composition and quantity.

4. Decontamination of Empty Containers:

  • Containers that have held this compound must also be treated as hazardous waste unless properly decontaminated.[1]

  • Triple rinse the empty container with a suitable solvent (e.g., water). Collect the rinsate as hazardous waste and add it to your this compound waste stream.

  • After triple rinsing, the container may be disposed of as non-hazardous waste, in accordance with your institution's policies.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Tiron_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Disposal & Decontamination Generate_Tiron_Waste Generate this compound Waste (Solid or Aqueous) Collect_Waste Collect in a Labeled, Compatible Container Generate_Tiron_Waste->Collect_Waste Step 1 Segregate_Waste Segregate from Incompatible Chemicals Collect_Waste->Segregate_Waste Step 2 Decontaminate_Container Triple Rinse Empty Container Collect_Waste->Decontaminate_Container After emptying Store_Waste Store in Designated Hazardous Waste Area Segregate_Waste->Store_Waste Step 3 Contact_EHS Contact EHS or Licensed Waste Disposal Contractor Store_Waste->Contact_EHS Step 4 Waste_Pickup Arrange for Waste Pickup Contact_EHS->Waste_Pickup Step 5 Dispose_Container Dispose of Decontaminated Container Decontaminate_Container->Dispose_Container Step 6

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within their research environment.

References

Personal protective equipment for handling Tiron

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tiron

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (also known as Pyrocatechol-3,5-disulfonic acid disodium (B8443419) salt). The following procedural steps are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Identification

This compound presents the following primary hazards:

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Skin and Respiratory Irritation: May cause skin and respiratory tract irritation.[3][4][5]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2]

The substance is an off-white crystalline powder.[5] Under GHS classification, it is labeled with the signal word "Warning" and pictograms for "irritant" and "environmental hazard".[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure and ensure personal safety.

Protection Type Specific Equipment Rationale
Eye/Face Protection Chemical safety goggles with side protection or a face shield.[1][5][6]To prevent contact with eyes, as this compound causes serious eye irritation.[1][2][3]
Hand Protection Chemical-resistant protective gloves (tested according to EN 374).[1][3][6]To prevent skin contact and potential irritation.[3][5]
Body Protection Wear suitable protective clothing, such as a lab coat.[3][5][6]To prevent skin exposure during handling and in case of spills.
Respiratory Protection An approved mask or respirator should be worn in case of insufficient ventilation or when dust is generated.[3][6]To prevent inhalation of dust particles, which may cause respiratory irritation.[3][5]
Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area. Use local exhaust ventilation to control dust.[1][2][5]

  • Facilities must be equipped with an eyewash station and a safety shower.[5]

Handling Procedures:

  • Read the Safety Data Sheet (SDS) thoroughly before use.

  • Wear all required PPE as specified in the table above.

  • Avoid dust formation and accumulation.[1][5]

  • Avoid contact with skin, eyes, and clothing.[1][5]

  • Wash hands and exposed skin thoroughly after handling.[1][5][6]

  • Do not eat, drink, or smoke in the handling area.[6]

Storage Plan:

  • Store in a cool, dry, well-ventilated place.[2][5][6] Recommended storage temperature is between 15–25 °C.[2]

  • Keep the container tightly closed when not in use.[5][6]

  • Store away from incompatible materials, which include strong oxidizers, strong acids, and strong bases.[1][2][3]

  • Keep away from heat, sources of ignition, and direct sunlight.[2][3]

Emergency and First Aid Procedures

Immediate action is crucial in case of exposure.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention from an ophthalmologist if irritation persists.[1][2][5]
Skin Contact Remove contaminated clothing immediately. Rinse skin with plenty of water or shower. If symptoms persist, seek medical advice.[1][5][6]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, seek medical advice.[5][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][5][6]
Spill and Disposal Plan

Spill Containment and Cleanup:

  • Evacuate unnecessary personnel from the spillage area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection, gloves, eye protection, and protective clothing.[6]

  • Avoid generating dust.[5]

  • Contain the spill by covering drains.[1][2]

  • Mechanically take up the spilled material (e.g., with a clean shovel) and place it into a suitable, labeled container for disposal.[1][6]

  • Prevent the substance from entering drains, surface water, or ground water.[1][2]

Disposal Plan:

  • This compound and its container must be disposed of as hazardous waste.[1][2]

  • Disposal must be conducted in accordance with all local, regional, national, and international regulations.[1][2][6]

  • Do not empty into drains or release into the environment.[1][2][6]

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₄Na₂O₈S₂[1][3]
Molar Mass 314.2 g/mol [1]
Appearance Off-white crystalline powder[5]
Water Solubility >330 g/L at 20°C[2]
Decomposition Temp. >380°C[1][2]
Log Kₒw (n-octanol/water) < 0.3 (pH 6.5, 25°C)[1][2]

Table 2: Toxicological and Ecotoxicological Data for this compound

EndpointValueSpeciesExposure TimeSource
EC₅₀ >100 mg/LAquatic Invertebrates48 hours[1][2]
ErC₅₀ 0.49 mg/LAlgae72 hours[1][2]

Procedural Workflow Visualization

The following diagram illustrates the standard operational workflow for handling this compound safely within a laboratory environment.

Tiron_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal a Review SDS b Verify Engineering Controls (Ventilation, Eyewash) a->b c Don Required PPE (Goggles, Gloves, Lab Coat) b->c d Retrieve this compound from Secure Storage c->d Proceed to Handling e Weigh/Handle in Ventilated Area d->e f Perform Experiment e->f g Return Unused Chemical to Storage f->g spill Spill Occurs f->spill Potential Event h Decontaminate Work Area g->h Begin Cleanup i Collect Waste in Hazardous Waste Container h->i j Doff PPE i->j disposal Dispose via Certified Vendor i->disposal k Wash Hands Thoroughly j->k spill->i Follow Spill Protocol

Caption: Safe handling workflow for this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.